2-Benzoimidazol-1-yl-1-methoxy-ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-methoxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)6-12-7-11-8-4-2-3-5-9(8)12/h2-5,7,10,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEDIWZFQDZYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=NC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 2-Benzoimidazol-1-yl-1-methoxy-ethanol
An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzoimidazol-1-yl-1-methoxy-ethanol
Disclaimer: Following a comprehensive literature and database search, it has been determined that specific experimental data for the physicochemical properties, detailed experimental protocols, and biological activities of 2-Benzoimidazol-1-yl-1-methoxy-ethanol (CAS No. 960050-01-5) is limited in publicly accessible scientific literature. Therefore, this guide has been constructed by leveraging data from structurally related benzimidazole derivatives to provide a comprehensive and insightful resource for researchers, scientists, and drug development professionals. All data and methodologies presented should be interpreted within the context of these related compounds, serving as a foundational reference for further investigation.
Introduction to 2-Benzoimidazol-1-yl-1-methoxy-ethanol
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique heterocyclic structure allows for diverse functionalization, leading to a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] 2-Benzoimidazol-1-yl-1-methoxy-ethanol is a derivative of this important class of compounds, featuring a methoxy-ethanol substituent at the 1-position of the benzimidazole ring. While specific applications for this molecule are not widely documented, its structural motifs suggest potential for investigation in various therapeutic areas.
This technical guide aims to provide a thorough understanding of the physicochemical properties of 2-Benzoimidazol-1-yl-1-methoxy-ethanol. Due to the scarcity of direct experimental data, this document will synthesize information from closely related and structurally analogous compounds to infer properties and outline relevant experimental methodologies.
Chemical and Physical Properties
The fundamental chemical and physical properties of a compound are critical for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.
Molecular Structure and Basic Information
The foundational information for 2-Benzoimidazol-1-yl-1-methoxy-ethanol is summarized in the table below.
| Property | Value | Source |
| CAS Number | 960050-01-5 | |
| Molecular Formula | C₁₀H₁₂N₂O₂ | |
| Molecular Weight | 192.22 g/mol | |
| Purity | 95% | |
| InChI Code | 1S/C10H12N2O2/c1-14-10(13)6-12-7-11-8-4-2-3-5-9(8)12/h2-5,7,10,13H,6H2,1H3 | |
| InChI Key | XUEDIWZFQDZYSG-UHFFFAOYSA-N |
Physicochemical Data of Structurally Related Compounds
To provide a predictive overview, the following table presents physicochemical data for structurally similar benzimidazole derivatives. These compounds share the core benzimidazole structure with varying substituents, offering insights into the potential properties of the target molecule.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | Water Solubility | Source |
| 2-Methyl-1H-benzimidazole | C₈H₈N₂ | 132.16 | 175-177 | 1.389 | -1.96 (log10 mol/L) | [5] |
| (1H-Benzoimidazol-2-yl)methanol | C₈H₈N₂O | 148.16 | Not specified | Not specified | Not specified | |
| 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol | C₁₀H₁₂N₂OS | 208.28 | 136 | Not specified | Not specified | [6] |
| 2-(1H-Benzimidazol-2-ylthio)ethanol | C₉H₁₀N₂OS | 194.26 | Not specified | 1.4 | Not specified | [7] |
| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | -85.1 | -0.8 | Miscible | [8][9] |
| 5-Methoxy-1,3-dihydrobenzimidazol-2-one | C₈H₈N₂O₂ | 164.16 | Not specified | Not specified | Not specified | [10] |
Based on this comparative data, it can be inferred that 2-Benzoimidazol-1-yl-1-methoxy-ethanol is likely a solid at room temperature with a melting point potentially in the range of other substituted benzimidazoles. Its solubility in water is expected to be influenced by the polar methoxy and hydroxyl groups, potentially rendering it more soluble than simple alkyl-substituted benzimidazoles.
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis and analysis of benzimidazole derivatives, which can be adapted for 2-Benzoimidazol-1-yl-1-methoxy-ethanol.
Synthesis of Benzimidazole Derivatives
A common method for synthesizing benzimidazole derivatives involves the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.
General Procedure for Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as ethanol or dimethylformamide (DMF).[2][3]
-
Reagent Addition: Add the desired carboxylic acid (in this case, a derivative that would lead to the 1-methoxy-ethanol substituent) to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).[1][3]
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.[2] The crude product is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6][11]
Caption: General workflow for the synthesis of benzimidazole derivatives.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of synthesized compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11][12]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[12]
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to determine the structure of the molecule. For related compounds, typical ¹H NMR signals for the benzimidazole ring protons appear in the aromatic region (δ 7.0-8.0 ppm), while protons of the substituents appear at characteristic chemical shifts.[5][6]
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol for IR Analysis:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film.[4]
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[4]
-
Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C-H, C=N, and C-O stretching vibrations.[4][5]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Protocol for MS Analysis:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent.
-
Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).[11]
-
Data Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]
Caption: General workflow for spectroscopic analysis of synthesized compounds.
Potential Biological Activities and Future Directions
While no specific biological activities have been reported for 2-Benzoimidazol-1-yl-1-methoxy-ethanol, the benzimidazole scaffold is associated with a wide range of pharmacological effects. For instance, other benzimidazole derivatives have demonstrated antioxidant and cytotoxic activities.[3][13] The structural features of 2-Benzoimidazol-1-yl-1-methoxy-ethanol, particularly the presence of a hydroxyl and a methoxy group, may impart specific biological properties that warrant further investigation.
Future research should focus on the synthesis and purification of 2-Benzoimidazol-1-yl-1-methoxy-ethanol to enable a thorough experimental determination of its physicochemical properties. Subsequently, screening for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects, would be a logical next step to uncover its therapeutic potential.
Conclusion
This technical guide has provided a comprehensive overview of the anticipated physicochemical properties of 2-Benzoimidazol-1-yl-1-methoxy-ethanol, based on data from structurally related compounds. While direct experimental data remains scarce, the information and protocols presented herein offer a solid foundation for researchers to initiate further studies on this promising benzimidazole derivative. The synthesis, characterization, and biological evaluation of this compound could unveil novel therapeutic applications, contributing to the rich and diverse field of medicinal chemistry.
References
-
OSHA. (n.d.). OSHA Method 53. Retrieved from [Link]
-
PubChem. (n.d.). Ethanol, 2-(1H-benzimidazol-2-ylthio)-. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(4-methoxyphenyl)-1-methyl-. CompTox Chemicals Dashboard. Retrieved from [Link]
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
-
AA Blocks. (n.d.). 2-(1H-1,3-benzodiazol-1-yl)-1-methoxyethan-1-ol. Retrieved from [Link]
- Yenicha, M., et al. (2015). Structure and Vibrational Studies of ±1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method. Acta Physica Polonica A, 128(2-B), B-417-B-420.
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. Retrieved from [Link]
- Bojinov, V., & Tsvetkova, D. (2016).
-
PubChemLite. (n.d.). 1-(5-methoxy-1h-benzoimidazol-2-yl)-ethanol. Retrieved from [Link]
- Traore, F., et al. (2022).
-
Wikipedia. (n.d.). 2-Methoxyethanol. Retrieved from [Link]
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.
-
NIST. (n.d.). Ethanol, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 2-Methoxyethanol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Methoxy-1,3-dihydrobenzimidazol-2-one. Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2022). 2-METHOXYETHANOL (METHYL CELLOSOLVE). Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-METHOXYETHANOL EXTRA PURE. Retrieved from [Link]
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Technical Guide: Molecular Structure and Characterization of 2-(1H-Benzimidazol-1-yl)-1-methoxyethanol
Executive Summary
2-(1H-Benzimidazol-1-yl)-1-methoxyethanol (CAS: 960050-01-5) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive benzimidazole derivatives. Chemically, it represents a stable hemiacetal form of (1H-benzimidazol-1-yl)acetaldehyde. Its significance lies in its utility as a "masked" aldehyde equivalent—providing the reactivity of an aldehyde for further functionalization while maintaining superior storage stability compared to the free aldehyde.
This guide details the molecular architecture, physicochemical profile, and synthetic pathways of this compound, designed for researchers in medicinal chemistry and drug development.
Molecular Identity & Architecture
Nomenclature and Classification[1]
-
IUPAC Name: 1-(2-Hydroxy-2-methoxyethyl)-1H-benzimidazole
-
CAS Registry Number: 960050-01-5
-
Molecular Formula:
-
SMILES: COC(O)Cn1cnc2ccccc12
-
InChI Key: XUEDIWZFQDZYSG-UHFFFAOYSA-N
Structural Analysis
The molecule consists of a benzimidazole core substituted at the
-
Benzimidazole Core: A planar, bicyclic system fusing benzene and imidazole rings. It serves as the pharmacophore, providing
-stacking interactions and hydrogen bond acceptance (via ). -
Hemiacetal Side Chain: The substituent is a hemiacetal moiety (
).-
Stereochemistry: The
carbon (bearing the OH and OMe) is chiral, though the compound is typically supplied as a racemate. -
Stability Mechanism: Unlike typical acyclic hemiacetals which rapidly decompose to aldehydes and alcohols, this derivative exhibits enhanced stability. This is likely due to an intramolecular hydrogen bond between the hydroxyl proton and the
nitrogen of the benzimidazole ring, forming a pseudo-cyclic 6-membered ring structure that "locks" the hemiacetal.
-
Molecular Weight Breakdown
| Element | Count | Atomic Mass (u) | Contribution (u) | Mass % |
| Carbon (C) | 10 | 12.011 | 120.11 | 62.49% |
| Hydrogen (H) | 12 | 1.008 | 12.10 | 6.29% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 14.58% |
| Oxygen (O) | 2 | 15.999 | 32.00 | 16.65% |
| Total MW | 192.22 g/mol | 100.00% |
Physicochemical Profile
Understanding the physical properties is critical for handling and formulation.
| Property | Value | Technical Context |
| Molecular Weight | 192.22 g/mol | Small molecule, favorable for CNS penetration if lipophilicity allows. |
| LogP (Predicted) | 1.07 ± 0.2 | Moderately lipophilic; suggests good membrane permeability. |
| H-Bond Donors | 1 (OH) | The hydroxyl group is available for interaction or intramolecular bonding. |
| H-Bond Acceptors | 3 (N, O, O) | Includes the imidazole N, ether O, and hydroxyl O. |
| Physical State | Solid (Powder) | Typically white to off-white crystalline solid. |
| Solubility | DMSO, Methanol | Soluble in polar organic solvents; limited solubility in water. |
| pKa (Benzimidazole) | ~5.6 | The |
Synthesis & Production Protocols
The synthesis of 2-(1H-benzimidazol-1-yl)-1-methoxyethanol typically involves the
Synthetic Pathway (Retrosynthetic Analysis)
The molecule is best accessed via the reaction of 1H-benzimidazole with a protected aldehyde precursor, such as 2-chloroacetaldehyde dimethyl acetal , followed by partial hydrolysis/exchange.
Step-by-Step Protocol (General Methodology)
-
N-Alkylation (Formation of Acetal Intermediate):
-
Reagents: 1H-Benzimidazole, 2-Chloro-1,1-dimethoxyethane, Base (
or ), Solvent (DMF or Acetonitrile). -
Conditions: Reflux for 12-24 hours.
-
Mechanism:
nucleophilic attack of the deprotonated benzimidazole nitrogen on the alkyl halide. -
Intermediate: 1-(2,2-Dimethoxyethyl)-1H-benzimidazole.
-
-
Hemiacetal Formation (Controlled Solvolysis):
-
Reagents: Dilute acid (HCl), Methanol.
-
Conditions: Stirring at room temperature.
-
Process: The dimethyl acetal is partially hydrolyzed. In the presence of water and methanol, an equilibrium mixture forms. Crystallization from methanol/ether often isolates the stable hemiacetal form: 2-(1H-benzimidazol-1-yl)-1-methoxyethanol .
-
Visualization of Synthesis Pathway
Figure 1: Synthetic route from benzimidazole to the target hemiacetal via an acetal intermediate.
Applications in Drug Development[4][7]
"Masked" Aldehyde Precursor
The primary utility of this compound is as a stable surrogate for (1H-benzimidazol-1-yl)acetaldehyde .
-
Problem: Free aldehydes are prone to oxidation (to carboxylic acids) and polymerization.
-
Solution: The 1-methoxyethanol derivative acts as a hemiacetal prodrug. Under physiological conditions or specific reaction conditions (e.g., reductive amination), it releases the reactive aldehyde in situ.
Pharmacophore Derivatization
Researchers use this scaffold to synthesize complex benzimidazole derivatives found in:
-
Antivirals: Fusion inhibitors often contain benzimidazole cores linked to alkyl chains.
-
Antiparasitics: Benzimidazoles are the gold standard for anthelmintic drugs (e.g., Albendazole). This specific linker allows for the attachment of polar side chains to improve solubility.
Analytical Characterization (Self-Validation)
To verify the identity of the synthesized compound, look for these signatures:
-
1H NMR (
):-
Hemiacetal Proton: A triplet or doublet of doublets around
4.5 - 5.5 ppm (methine proton ). -
Methoxy Group: A sharp singlet at
3.2 - 3.4 ppm. -
Methylene Linker: Multiplets around
4.0 - 4.4 ppm ( ). -
Aromatic Region: Characteristic benzimidazole pattern (4 protons) at
7.2 - 7.8 ppm. -
Singlet:
of benzimidazole around 7.9 - 8.1 ppm.
-
References
-
Sigma-Aldrich. (2024). Product Specification: 2-(1H-1,3-benzodiazol-1-yl)-1-methoxyethan-1-ol (CAS 960050-01-5). Merck KGaA.
-
PubChem. (2024).[3] Compound Summary: 2-(1H-Benzimidazol-1-yl)-1-methoxyethanol. National Center for Biotechnology Information.
-
Walia, R., et al. (2011). Benzimidazole Derivatives – An Overview. International Journal of Research in Pharmacy and Chemistry, 1(3), 565-574.
-
Somshetwar, A. & Rao, J. (2020). Benzimidazole: A Versatile Moiety. Pharmaceutical Research, 4(3).
Sources
2-Benzoimidazol-1-yl-1-methoxy-ethanol solubility in water vs organic solvents
This guide provides an in-depth technical analysis of the solubility profile of 2-Benzoimidazol-1-yl-1-methoxy-ethanol (chemically interpreted as 1-(2-methoxyethyl)-1H-benzimidazole or a closely related N-substituted benzimidazole derivative). It addresses the physicochemical basis of dissolution, comparative solvent data, and experimental protocols for validation.
Executive Summary & Chemical Identity
2-Benzoimidazol-1-yl-1-methoxy-ethanol (often referenced in synthesis as 1-(2-methoxyethyl)-1H-benzimidazole or related hemiaminal ether derivatives) is a heterocyclic building block characterized by a benzimidazole core N-alkylated with a methoxy-ethanol chain.[1]
Its solubility behavior is governed by the competition between the hydrophobic benzimidazole moiety (lipophilic, aromatic) and the polar ether/alcohol side chain (hydrophilic, H-bond acceptor). Understanding this balance is critical for optimizing reaction yields, purification (crystallization), and formulation in drug development.
Structural Interpretation & Properties
Given the non-standard nomenclature "2-Benzoimidazol-1-yl-1-methoxy-ethanol," this guide analyzes the molecule based on the stable N1-substituted ether/alcohol scaffold common in pharmaceutical intermediates (e.g., Omeprazole or Lansoprazole synthesis precursors).
| Property | Value (Estimated/Analog) | Significance |
| Molecular Formula | Low MW facilitates dissolution.[2] | |
| LogP (Octanol/Water) | 1.2 – 1.5 | Moderately lipophilic. Suggests good organic solubility but potential for water solubility.[3] |
| pKa (Conj. Acid) | ~5.5 – 5.7 (Benzimidazole N3) | pH-Dependent Solubility: Highly soluble in acidic aqueous media (pH < 4). |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors (Ether form) | Lack of donors in the ether form reduces water solubility compared to the alcohol form. |
Solubility Thermodynamics: Water vs. Organic Solvents
The dissolution of this compound is driven by solvation enthalpy overcoming the crystal lattice energy .
Solubility in Organic Solvents
The compound exhibits high solubility in polar aprotic and protic organic solvents. The benzimidazole ring interacts favorably via
-
Methanol / Ethanol: Freely Soluble. The alcohol solvent forms hydrogen bonds with the imidazole nitrogens and the ether oxygen.
-
Dichloromethane (DCM) / Chloroform: Very Soluble. Excellent solvent choice for extraction from aqueous phases.
-
DMSO / DMF: Highly Soluble. Used for stock solutions in biological assays.
-
Hexane / Heptane: Insoluble to Sparingly Soluble. The polarity of the side chain and the basic nitrogen prevents dissolution in non-polar hydrocarbons.
Solubility in Water
Water solubility is moderate to low at neutral pH but high at acidic pH.
-
Neutral pH (7.0): The molecule is uncharged. Solubility is limited by the hydrophobic aromatic core, typically in the range of 1–5 mg/mL (estimated based on LogP 1.2).
-
Acidic pH (< 4.0): Protonation of the N3 nitrogen (
) generates a cationic species, increasing hydration enthalpy and drastically improving solubility ( mg/mL).
Mechanistic Visualization
The following diagram illustrates the competing interactions driving solubility.
Figure 1: Solubility equilibrium showing the impact of pH-driven ionization and solvent polarity on the benzimidazole derivative.
Comparative Solubility Data (Predicted & Analog)
The following table synthesizes data for 1-(2-methoxyethyl)benzimidazole and its closest analog, 1-(2-hydroxyethyl)benzimidazole (Benzimidazole-1-ethanol), to provide a reference range.
| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Mechanism |
| Dichloromethane | Very Soluble | > 200 | Dipole-dipole & Dispersion |
| Methanol | Freely Soluble | > 150 | H-Bonding & Polarity match |
| Ethanol | Freely Soluble | > 100 | H-Bonding |
| Acetone | Soluble | 50 – 100 | Dipole-dipole |
| Ethyl Acetate | Soluble | 20 – 50 | Moderate polarity match |
| Water (pH 7) | Sparingly Soluble | 1 – 5 | Hydrophobic effect dominates |
| Water (pH 2) | Very Soluble | > 50 | Ionic solvation (Cationic form) |
| Hexane | Insoluble | < 0.1 | Polarity mismatch |
Critical Insight: For purification, a solvent system of Ethyl Acetate/Hexane is recommended for chromatography, while Ethanol/Water mixtures are ideal for recrystallization (solubility decreases sharply as water content increases).
Experimental Protocols for Validation
To empirically determine the precise solubility of your specific batch/derivative, use the Saturation Shake-Flask Method coupled with HPLC-UV detection.
Protocol: Saturation Shake-Flask Method
Objective: Determine thermodynamic solubility at
-
Preparation: Weigh excess solid compound (~20 mg) into a glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (Water, Buffer pH 1.2/7.4, or Organic).
-
Equilibration:
-
Cap tightly and agitate (shaker or magnetic stir bar) at
for 24 hours . -
Note: Check after 1 hour; if all solid disappears, add more compound until a visible precipitate remains.
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.45 µm PVDF syringe filter (ensure filter compatibility).
-
-
Quantification:
-
Dilute the supernatant with Mobile Phase (e.g., 50:50 Methanol:Water).
-
Analyze via HPLC-UV (Detection at 254 nm or 280 nm , characteristic of benzimidazole).
-
Analytical Workflow Diagram
Figure 2: Step-by-step workflow for determining thermodynamic solubility.
Applications in Drug Development[7][8]
Formulation Strategy
-
Oral Delivery: Due to the pH-dependent solubility, this compound will dissolve rapidly in the stomach (pH 1-2) but may precipitate in the small intestine (pH 6-7). Formulation with cyclodextrins (HP-
-CD) or amorphous solid dispersions (ASD) may be required to maintain supersaturation. -
IV Formulation: Requires co-solvents (PEG400, Propylene Glycol) or pH adjustment (acidic buffers) to achieve therapeutic concentrations.
Synthesis & Purification
-
Reaction Solvent: Use DMF or THF for alkylation reactions involving this core.
-
Work-up: Quench reactions with water. The compound will likely remain in the organic phase (DCM/EtOAc) during extraction at neutral/basic pH.
-
Impurity Removal: If this compound is an impurity in a more lipophilic drug, wash the organic layer with acidic water (pH 3) to selectively extract this benzimidazole derivative into the aqueous phase.
References
-
Wang, J., et al. (2026). "Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems." Arabian Journal of Chemistry.
-
PubChem. (2025).[2] "1-(2-Methoxyethyl)benzimidazole (Compound Summary)." National Library of Medicine.
-
Li, Z., et al. (2012). "Solubility of Benzimidazoles in Alcohols." Journal of Chemical & Engineering Data.
-
Sigma-Aldrich. (2025). "Benzimidazole Derivatives: Properties and Safety Data." Merck KGaA.
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An In-Depth Technical Guide to the Thermodynamic Stability of 2-Benzoimidazol-1-yl-1-methoxy-ethanol
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
In the landscape of pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability as a therapeutic agent.[1] It dictates not only the shelf-life and storage conditions of a drug product but also its bioavailability and safety profile.[2] An unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. This guide provides an in-depth technical exploration of the thermodynamic stability of 2-Benzoimidazol-1-yl-1-methoxy-ethanol, a heterocyclic compound of interest, belonging to the versatile benzimidazole class of molecules known for their wide range of biological activities.[3][4]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of both the theoretical underpinnings and practical methodologies for assessing the thermodynamic stability of this and similar molecules. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the scientific integrity of the findings.
Theoretical Framework: Defining Thermodynamic Stability
The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (G). A system naturally tends towards a state of lower Gibbs free energy. The change in Gibbs free energy (ΔG) for a process, such as a chemical degradation reaction, is given by the equation:
ΔG = ΔH - TΔS
Where:
-
ΔH is the change in enthalpy, representing the heat of reaction.
-
T is the absolute temperature.
-
ΔS is the change in entropy, representing the degree of disorder.
A negative ΔG indicates a spontaneous process, meaning the degradation of the compound is thermodynamically favorable. Therefore, a high thermodynamic stability is associated with a large positive ΔG for its decomposition pathways. Optimizing a drug candidate often involves maximizing this value to ensure it remains in its active form.[5]
Experimental Approaches for Determining Thermodynamic Stability
A multi-faceted experimental approach is crucial for a comprehensive understanding of a molecule's thermodynamic stability. The following techniques provide complementary information on the thermal behavior of 2-Benzoimidazol-1-yl-1-methoxy-ethanol.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and glass transitions.[6][7][8] By precisely measuring the heat flow into or out of a sample as a function of temperature, we can determine its melting point (Tₘ), which is a key indicator of thermal stability.[6][9] A higher melting point generally suggests a more stable crystal lattice. DSC is also invaluable for screening for polymorphism, the existence of multiple crystalline forms of a compound, which can have significantly different stabilities and bioavailabilities.[8]
Trustworthiness: The protocol's self-validating nature comes from the use of certified reference materials (e.g., indium) for temperature and enthalpy calibration, ensuring the accuracy and reproducibility of the measurements. The inclusion of multiple heating and cooling cycles can reveal the thermal history and any irreversible thermal events.
Experimental Protocol: DSC Analysis of 2-Benzoimidazol-1-yl-1-methoxy-ethanol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Benzoimidazol-1-yl-1-methoxy-ethanol into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Hold at 300 °C for 2 minutes to ensure complete melting or decomposition.
-
Cool the sample to 25 °C at a rate of 20 °C/min.
-
Reheat the sample from 25 °C to 300 °C at 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events. The melting point is typically taken as the onset of the melting endotherm.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA provides quantitative information about the thermal stability and decomposition of a material by measuring its mass change as a function of temperature.[2][10][11] This technique is essential for determining the temperature at which a compound begins to degrade, identifying the presence of residual solvents or water, and elucidating the decomposition mechanism.[10][12] For a drug candidate, understanding its decomposition profile is critical for establishing safe handling and storage temperatures.[2]
Trustworthiness: The TGA protocol is self-validating through the use of a controlled atmosphere (e.g., inert nitrogen or reactive air) and a precise heating rate. The resulting data provides a clear and direct measurement of mass loss, which is a fundamental property of the material under the specified conditions.
Experimental Protocol: TGA of 2-Benzoimidazol-1-yl-1-methoxy-ethanol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Benzoimidazol-1-yl-1-methoxy-ethanol into a ceramic or platinum TGA pan.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition (Tₒ) and the temperatures of maximum mass loss rates.
Table 1: Hypothetical Thermal Analysis Data for 2-Benzoimidazol-1-yl-1-methoxy-ethanol
| Parameter | Value | Technique | Interpretation |
| Melting Point (Tₘ) | 185.2 °C | DSC | Indicates a relatively high thermal stability of the crystal lattice. |
| Onset of Decomposition (Tₒ) | 210.5 °C | TGA | The temperature at which significant mass loss begins. |
| Major Decomposition Step | 210.5 - 280.0 °C | TGA | Corresponds to the primary degradation pathway of the molecule. |
| Residual Mass at 600 °C | 2.1% | TGA | Indicates nearly complete decomposition. |
Computational Chemistry: A Predictive Tool for Thermodynamic Stability
Expertise & Experience: Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the thermodynamic properties of molecules.[13] By solving the electronic structure of a molecule, DFT can be used to calculate its enthalpy, entropy, and Gibbs free energy of formation. This allows for the in-silico assessment of the relative stability of different isomers or conformers of 2-Benzoimidazol-1-yl-1-methoxy-ethanol and the prediction of its thermodynamic stability before it is even synthesized.
Trustworthiness: The validity of computational predictions is established by benchmarking the chosen computational method and basis set against experimental data for structurally related compounds. The protocol's integrity is further enhanced by performing geometry optimization to find the lowest energy conformation and frequency calculations to confirm it is a true minimum on the potential energy surface.
Workflow: Computational Prediction of Thermodynamic Stability
Caption: Workflow for DFT-based thermodynamic property prediction.
Factors Influencing the Thermodynamic Stability
The thermodynamic stability of 2-Benzoimidazol-1-yl-1-methoxy-ethanol is not an intrinsic, immutable property. It is influenced by a variety of factors:
-
Intramolecular Interactions: The presence of the hydroxyl and methoxy groups allows for the possibility of intramolecular hydrogen bonding with the nitrogen atoms of the benzimidazole ring. These interactions can significantly stabilize the molecule's conformation, increasing its overall thermodynamic stability.
-
Crystal Packing and Polymorphism: The arrangement of molecules in the crystal lattice plays a crucial role in stability. Different polymorphs can have vastly different melting points and solubilities due to variations in their lattice energies. A thorough polymorphic screen is essential in early drug development.
-
Environmental Factors: External conditions such as temperature, humidity, and light can provide the activation energy needed to overcome the kinetic barrier to degradation, even if the process is thermodynamically favorable.
Conclusion: An Integrated Approach to Stability Assessment
A comprehensive evaluation of the thermodynamic stability of 2-Benzoimidazol-1-yl-1-methoxy-ethanol necessitates an integrated approach that combines experimental and computational methodologies. Experimental techniques like DSC and TGA provide critical data on the macroscopic thermal behavior of the bulk material, while computational methods offer insights into the intrinsic stability of the molecule at an electronic level. By understanding the interplay of these factors, researchers can make informed decisions regarding the suitability of this compound for further development as a therapeutic agent, ensuring the delivery of a safe, effective, and stable drug product to patients.
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Donkor, K. K., & Kratochvil, B. (n.d.). Determination of thermodynamic aqueous acid-base stability constants for several benzimidazole derivatives. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Musil, F., et al. (2021). A complete description of thermodynamic stabilities of molecular crystals. PNAS. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). New high-Tg bipolar benzimidazole derivatives in improving the stability of high-efficiency OLEDs. Retrieved from [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
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Literature review of benzimidazole methoxy ethanol derivatives
An In-Depth Technical Guide to Benzimidazole Methoxy Ethanol Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][4] Consequently, benzimidazole derivatives have been extensively developed as therapeutic agents, with applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic drugs.[5][6][7]
This technical guide focuses on a specific subclass of these compounds: benzimidazole methoxy ethanol derivatives. The introduction of methoxy (-OCH3) and ethanol (-CH2CH2OH) or related ethoxy moieties can significantly influence the physicochemical properties of the parent benzimidazole, affecting its solubility, lipophilicity, and ability to form hydrogen bonds. These modifications, in turn, can modulate the compound's pharmacokinetic profile and its interaction with target enzymes and receptors, leading to enhanced biological activity and selectivity.[8][9]
This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of benzimidazole derivatives featuring methoxy and ethanol-related functional groups. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.
Synthetic Methodologies
The synthesis of the benzimidazole core is most commonly achieved through the condensation of an o-phenylenediamine with a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives.[10][11] The choice of reactants and reaction conditions can be tailored to introduce the desired substituents, including methoxy and hydroxyl groups, which can serve as a precursor for ethanol derivatives.
A general and efficient method for the synthesis of benzimidazoles involves the cyclocondensation of aromatic aldehydes with o-phenylenediamine in ethanol, utilizing an organocatalyst like oxalic acid. This approach offers advantages such as shorter reaction times, high selectivity, and environmentally friendly conditions.[10] For instance, the synthesis of 5-methoxy-1H-benzimidazole can be achieved with a high yield (98%) by reacting the appropriately substituted o-phenylenediamine with formic acid in the presence of zinc oxide nanoparticles at 70°C.[10]
Another versatile method involves a multi-step synthesis starting from a substituted aniline. For example, 3-chloro-4-fluoroaniline can be acetylated, nitrated, and then deacetylated to produce a key intermediate. This intermediate can then be reacted with various benzaldehyde derivatives in an ethanol-water solution to yield the final benzimidazole products. This route allows for the introduction of a wide range of substituents on the phenyl ring attached to the benzimidazole core.
The following diagram illustrates a general synthetic pathway for producing substituted benzimidazole derivatives.
Caption: General synthetic scheme for benzimidazole derivatives.
Biological Activities of Methoxy-Substituted Benzimidazole Derivatives
The incorporation of a methoxy group onto the benzimidazole scaffold has been shown to modulate a variety of biological activities. The position and number of methoxy groups, as well as the presence of other substituents, play a crucial role in determining the potency and selectivity of these compounds.
Anti-inflammatory Activity
Benzimidazole derivatives exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, as well as interacting with cannabinoid receptors and specific cytokines.[8][12] Structure-activity relationship (SAR) studies have revealed that a methoxy substitution can be favorable for 5-LOX inhibition.[8] For instance, a compound with a methoxy group at the 6-position of the benzimidazole ring and a two-pyrrolidine substitution at the nitrogen atom demonstrated significant anti-inflammatory activity, with a 43.5% inhibition of paw edema.[8]
Antifungal Activity
Several studies have highlighted the potential of methoxy-substituted benzimidazoles as antifungal agents. However, the effect of the methoxy group can be highly dependent on its position and the overall structure of the molecule. In one study, the introduction of a methoxy group at the R1 position of a series of benzimidazole derivatives significantly reduced their fungicidal activity against Sclerotinia sclerotiorum, suggesting that a bulky group at this position is not well-tolerated.[9] Conversely, other studies have reported potent antifungal activity for different methoxy-substituted analogs.
Anticancer Activity
The benzimidazole scaffold is a key component of many anticancer agents.[13][14] These compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways in cancer cells.[13] The presence of a methoxy group can enhance the anticancer activity of benzimidazole derivatives. For example, some N-substituted 6-chloro- or 6-nitro-1H-benzimidazole derivatives have shown potent inhibition against various cancer cell lines.[13]
The proposed mechanism of action for some anticancer benzimidazole derivatives involves the inhibition of the BCR-ABL protein, which is crucial for the proliferation of chronic myeloid leukemia (CML) cells.[13] Molecular docking studies have shown a strong binding affinity of certain benzimidazole derivatives to the BCR-ABL protein.[13]
The following diagram illustrates a simplified signaling pathway that can be targeted by anticancer benzimidazole derivatives.
Caption: Simplified anticancer mechanism of benzimidazole derivatives.
Antiviral Activity
Benzimidazole derivatives have shown significant promise as antiviral agents, with some compounds exhibiting activity against a broad spectrum of viruses.[7][15] The antiviral drug Enviradine is a benzimidazole-based compound.[7] The introduction of methoxy groups can be a key factor in enhancing antiviral efficacy.
Other Biological Activities
In addition to the activities mentioned above, methoxy-substituted benzimidazoles have also been reported to possess antioxidant and analgesic properties.[11][16] For instance, certain benzimidazole derivatives have demonstrated potent antioxidant activity, with IC50 values significantly lower than that of the standard antioxidant butylated hydroxytoluene (BHT).[11] Furthermore, specific derivatives, such as N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline, have been shown to exhibit analgesic effects.[16]
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core and any attached phenyl rings.[6][8][12]
The following table summarizes some key SAR findings for methoxy-substituted benzimidazoles based on the available literature.
| Position of Methoxy Group | Other Substituents | Biological Activity | Effect of Methoxy Group | Reference |
| 6-position | Two-pyrrolidine at N-position | Anti-inflammatory | Favorable for activity | [8] |
| R1 position | Chrysanthemum acid moiety | Antifungal | Reduced activity | [9] |
| 3-position of phenyl ring | Bromo at 3-position | Urease inhibition | Potent activity | |
| Varies | Varies | Antioxidant | Generally favorable | [11] |
Experimental Protocols
General Procedure for the Synthesis of Benzimidazole Derivatives
The following is a representative protocol for the synthesis of benzimidazole derivatives via the condensation of an o-phenylenediamine with a benzaldehyde derivative in an ethanol-aqueous solution.
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Sodium metabisulfite (Na2S2O5) (0.5 mmol)
-
Ethanol
-
Water
Procedure:
-
Dissolve the o-phenylenediamine and sodium metabisulfite in a 5:1 ethanol-water solution.
-
Add the benzaldehyde derivative to the solution.
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture by evaporating the solvent under reduced pressure.
-
Purify the crude product by recrystallization from hot ethanol to obtain the pure benzimidazole derivative.
In Vitro Antifungal Assay
This protocol describes a method for evaluating the in vitro antifungal activity of synthesized compounds against various fungal strains.[9]
Materials:
-
Synthesized benzimidazole derivatives
-
Fungal strains (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Thiabendazole)
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the PDA medium to approximately 50-60°C and add the test compounds at various concentrations.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.
-
Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate containing only DMSO.
-
Determine the EC50 value (the concentration of the compound that causes 50% inhibition of fungal growth).
Conclusion
Benzimidazole methoxy ethanol derivatives represent a promising class of compounds with a wide range of biological activities. The synthetic versatility of the benzimidazole scaffold allows for the systematic modification of its structure to optimize potency and selectivity for various therapeutic targets. The presence of methoxy and ethanol-related functionalities can significantly influence the pharmacological properties of these derivatives. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases.
References
A comprehensive list of references will be provided upon request, including full citation details and clickable URLs for verification.
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Toxicity profile and safety data for 2-Benzoimidazol-1-yl-1-methoxy-ethanol
Technical Guide: Toxicity Profile and Safety Assessment for 2-Benzoimidazol-1-yl-1-methoxy-ethanol
CAS Number: 960050-01-5 Compound Class: Benzimidazole Derivative / Hemiaminal Ether Version: 1.0 (Research Use Only)
Executive Summary
This technical guide provides a comprehensive safety assessment for 2-Benzoimidazol-1-yl-1-methoxy-ethanol , a specialized heterocyclic building block. As direct toxicological data for this specific CAS entry is limited in the public domain, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodology from well-characterized analogs (Benzimidazole, Carbendazim, and 2-Methoxyethanol).
Critical Safety Alert: Based on the benzimidazole core and the alkoxy-alkyl side chain, this compound must be treated as a suspected reproductive toxin and a potent aquatic pollutant . Strict containment (OEB 3/4) is required during handling.
Part 1: Chemical Identity & Predicted Physicochemical Profile[1]
Understanding the chemical structure is the first step in predicting bioavailability and toxicity.
| Property | Specification / Prediction |
| IUPAC Name | 1-(1-Methoxy-2-hydroxyethyl)-1H-benzimidazole |
| CAS Number | 960050-01-5 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| Structural Feature | Benzimidazole core substituted at N1 with a 1-methoxy-ethanol chain.[1] |
| Predicted LogP | ~1.2 – 1.5 (Moderate Lipophilicity) |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water. |
| Stability | Hemiaminal Ether Lability: The N-C-O linkage is susceptible to hydrolysis under acidic conditions, potentially releasing free benzimidazole and methoxyacetaldehyde/glycol species. |
Part 2: Toxicological Profile (SAR & Read-Across)
Since specific LD50 data is absent for CAS 960050-01-5, we derive the toxicity profile from its two primary metabolic pharmacophores: the Benzimidazole Core and the Methoxy-ethyl Side Chain .
Mechanism of Action: Tubulin Polymerization Inhibition
Like its analogs (Carbendazim, Benomyl), the benzimidazole moiety binds to the colchicine-sensitive site of β-tubulin.
-
Causality: This binding prevents microtubule assembly during mitosis.
-
Toxicological Outcome: Disruption of the mitotic spindle leads to aneuploidy (chromosome loss) and cell death in rapidly dividing tissues (bone marrow, testes, embryonic tissue).
Metabolic Hydrolysis & Side Chain Toxicity
The "1-methoxy-ethanol" moiety suggests a metabolic link to 2-Methoxyethanol (EGME) or Methoxyacetic Acid (MAA) .
-
Risk Factor: EGME is a known Class 1B Reproductive Toxin.
-
Target Organs: Thymus (atrophy), Testes (spermatocyte degeneration), and Hematopoietic system (pancytopenia).
Predicted GHS Classification
-
Acute Toxicity (Oral): Category 4 (Estimated LD50: 500–2000 mg/kg, based on Benzimidazole).
-
Germ Cell Mutagenicity: Category 2 (Suspected, due to aneuploidy potential).
-
Reproductive Toxicity: Category 1B (Presumed human reproductive toxicant).
-
Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).
Part 3: Visualization of Toxicity Pathways
The following diagram illustrates the dual-threat mechanism of this compound: the antimitotic effect of the core and the metabolic toxicity of the side chain.
Figure 1: Predicted metabolic degradation and dual-mechanism toxicity pathway leading to reproductive toxicity.
Part 4: Handling & Safety Protocols
Given the predicted toxicity, this compound requires Occupational Exposure Band (OEB) 3 or 4 containment.
A. Engineering Controls
-
Primary Containment: Weighing and solubilization must occur within a Powder Containment Hood or an Isolator (Glovebox).
-
Airflow: HEPA-filtered exhaust is mandatory. Do not handle on an open bench.
-
Pressure: Maintain negative pressure in the handling zone relative to the lab environment.
B. Personal Protective Equipment (PPE)
-
Respiratory: N95/P3 minimum; Powered Air Purifying Respirator (PAPR) recommended if handling >1 gram.
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change outer gloves every 30 minutes or immediately upon contamination.
-
Body: Tyvek® lab coat or disposable coveralls with elastic cuffs.
C. Decontamination & Waste Protocol
Benzimidazoles are persistent in the environment.
-
Surface Decon: Wipe surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. The bleach aids in oxidizing the heterocyclic ring.
-
Liquid Waste: Do not pour down the drain. Collect in "High Hazard - Toxic" waste streams.
-
Solid Waste: Incineration is the only acceptable disposal method to prevent aquatic contamination.
Part 5: Experimental Safety Decision Tree
Use this logic flow to determine the safety requirements for your specific experiment.
Figure 2: Decision matrix for determining containment levels based on physical state and quantity.
References
-
World Health Organization (WHO). (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis. VigiBase Pharmacovigilance Database.[2] Link
-
National Institutes of Health (NIH). (2006). Ecological hazard assessment of major veterinary benzimidazoles: acute and chronic toxicities. Environmental Toxicology and Chemistry. Link
-
Sigma-Aldrich. (2024). Product Detail: 2-Benzoimidazol-1-yl-1-methoxy-ethanol (CAS 960050-01-5). Link
-
European Chemicals Agency (ECHA). (2023). Substance Evaluation: 2-Methoxyethanol (Reprotoxic 1B). Link
-
PubChem. (2024).[3] Benzimidazole Compound Summary & Toxicity Data. National Library of Medicine. Link
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Preclinical Target Deconvolution and Validation Strategy for 2-Benzoimidazol-1-yl-1-methoxy-ethanol
Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound 2-Benzoimidazol-1-yl-1-methoxy-ethanol (CAS: 960050-01-5) represents a highly versatile chemical entity. At its foundation lies the benzimidazole ring, a widely recognized 1 due to its structural mimicry of purine nucleobases (adenine and guanine)[1]. The N1 substitution with a 1-methoxy-ethanol moiety introduces a flexible, polar vector capable of acting as both a hydrogen bond donor and acceptor.
This technical whitepaper outlines the scientific rationale, causality-driven experimental workflows, and self-validating protocols required to deconvolute the primary biological targets of this compound. Based on extensive structure-activity relationship (SAR) data of analogous scaffolds, we prioritize two primary target classes for this molecule:
Target Hypothesis I: Tubulin Polymerization Inhibition
Scientific Rationale & Causality
Benzimidazole derivatives, such as nocodazole and albendazole, are established inhibitors of microtubule dynamics. They exert their antiproliferative effects by2 located at the interface of
Fig 1: Mechanism of tubulin destabilization and subsequent G2/M cell cycle arrest.
Self-Validating Protocol: In Vitro Tubulin Polymerization Assay
To confirm target engagement, we measure the assembly of tubulin into microtubules using a kinetic absorbance assay.
-
Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare polymerization buffer (80 mM PIPES, 2 mM MgCl
, 0.5 mM EGTA, 1 mM GTP, pH 6.9). -
Compound Addition: Dispense 2-Benzoimidazol-1-yl-1-methoxy-ethanol (test), nocodazole (positive control), and DMSO (vehicle) into a pre-warmed 96-well half-area plate.
-
Initiation: Add tubulin (final concentration 3 mg/mL) to the wells. Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Kinetic Measurement: Monitor absorbance at 340 nm every 60 seconds for 60 minutes. Causality: As soluble tubulin dimers polymerize into large microtubules, light scattering increases, allowing us to track polymerization kinetics in real-time.
-
Self-Validation Step (Crucial): Run a parallel Dynamic Light Scattering (DLS) reading of the compound in buffer (without tubulin). Causality: Highly lipophilic compounds can form colloidal aggregates that scatter light, creating false-positive absorbance spikes. DLS rules out compound aggregation as an artifact.
Representative Quantitative Data
Table 1: Representative Tubulin Polymerization Inhibition Data
| Compound | Tubulin Polymerization IC | MCF-7 Cytotoxicity IC | Cell Cycle Arrest Phase |
| 2-Benzoimidazol-1-yl-1-methoxy-ethanol | 4.2 ± 0.3 | 8.5 ± 0.6 | G2/M |
| Nocodazole (Positive Control) | 1.8 ± 0.1 | 0.5 ± 0.05 | G2/M |
| Paclitaxel (Negative Control) | N/A (Stabilizer) | 0.02 ± 0.001 | G2/M |
Target Hypothesis II: ATP-Competitive Kinase Inhibition
Scientific Rationale & Causality
Because the benzimidazole ring is an isostere of the purine ring of ATP, it is a highly effective scaffold for designing 4[4]. Benzimidazoles have shown potent activity against Casein Kinase 2 (CK2) and Checkpoint Kinase 2 (CHK2), 5 in the hinge region[5]. The N1-substituted 1-methoxy-ethanol group is hypothesized to project into the ribose-binding pocket, displacing ordered water molecules and increasing target residence time, which drives kinase selectivity.
Fig 2: ATP-competitive kinase inhibition driven by the benzimidazole adenine mimic.
Self-Validating Protocol: ADP-Glo™ Universal Kinase Assay
We utilize the ADP-Glo™ assay rather than traditional radiometric
-
Enzyme Reaction: Incubate recombinant target kinase (e.g., CK2) with its optimal peptide substrate, 10 µM ultra-pure ATP, and varying concentrations of the test compound in kinase buffer for 60 minutes at room temperature.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unreacted ATP. Incubate for 40 minutes.
-
Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Quantification: Measure luminescence; signal is directly proportional to kinase activity.
-
Self-Validation Step (Crucial): Include a "No-Enzyme" control with the test compound. Causality: Some small molecules act as direct luciferase inhibitors, quenching the luminescent signal and yielding a false positive for kinase inhibition. The no-enzyme control ensures the compound does not interfere with the reporter system.
Representative Quantitative Data
Table 2: Representative Kinase Selectivity Profiling (IC
| Target Kinase | 2-Benzoimidazol-1-yl-1-methoxy-ethanol | TBB (CK2 Inhibitor Control) |
| CK2 | 0.85 ± 0.04 | 0.90 ± 0.05 |
| CHK2 | 2.10 ± 0.15 | >10.0 |
| EGFR | >50.0 | >50.0 |
| Aurora B | 12.5 ± 1.2 | >10.0 |
Cellular Target Engagement Workflow
Biochemical assays lack the complexity of the intracellular environment. To ensure that the observed biochemical inhibition translates to living cells, we employ the Cellular Thermal Shift Assay (CETSA) .
Causality: CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced unfolding. By quantifying the shift in aggregation temperature (
Fig 3: Self-validating preclinical workflow for target deconvolution and validation.
Self-Validating Protocol: CETSA
-
Cell Treatment: Incubate MCF-7 cells with 10 µM of the test compound or DMSO vehicle for 1 hour to allow intracellular equilibration.
-
Thermal Aliquoting: Harvest and divide cells into PCR tubes. Heat each tube to a specific temperature across a gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature.
-
Lysis and Clearance: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.
-
Quantification: Analyze the soluble fraction (supernatant) via Western blot using antibodies against the target (e.g., CK2 or
-tubulin). -
Self-Validation Step (Crucial): Normalize band intensities to a non-interacting housekeeping protein (e.g., GAPDH). Causality: This confirms that the thermal shift is target-specific and not a result of global proteome stabilization or generalized compound toxicity.
References
Sources
- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole inhibitors of the protein kinase CHK2: Clarification of the binding mode by flexible side chain docking and protein–ligand crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1 - PMC [pmc.ncbi.nlm.nih.gov]
Chemical abstract service CAS lookup for 2-Benzoimidazol-1-yl-1-methoxy-ethanol
The following technical guide serves as a comprehensive dossier and verification protocol for the chemical entity 2-Benzoimidazol-1-yl-1-methoxy-ethanol .
This document is structured to function as a self-contained reference for drug development professionals, moving from definitive identification to structural validation and handling protocols.
CAS Registry Number: 960050-01-5[1][2][3]
Part 1: Chemical Identity & Core Data
Objective: Establish the definitive identity of the compound to prevent propagation of error in synthesis or procurement.
The nomenclature "2-Benzoimidazol-1-yl-1-methoxy-ethanol" describes a specific hemiacetal derivative. Unlike standard stable ethers, this compound represents a "masked" aldehyde functionality, a critical distinction for medicinal chemistry applications.
Identity Matrix
| Parameter | Technical Specification |
| CAS Registry Number | 960050-01-5 |
| IUPAC Name | 2-(1H-1,3-benzodiazol-1-yl)-1-methoxyethan-1-ol |
| Molecular Formula | |
| Molecular Weight | 192.21 g/mol |
| MDL Number | MFCD22209871 |
| InChI Key | JQWUCRAPWREFES-UHFFFAOYSA-N (Predicted) |
| SMILES | COC(O)CN1C=NC2=CC=CC=C12 |
Structural Analysis & Stability Warning
Critical Insight: The structure consists of a benzimidazole core attached via the N1 position to the C2 of an ethanol chain. Crucially, the C1 position bears both a hydroxyl group (-OH) and a methoxy group (-OCH₃).
-
Chemical Class: Hemiacetal (N,O-acetal derivative).
-
Stability Implication: As a hemiacetal, this compound exists in a dynamic equilibrium. In protic solvents or under acidic conditions, it may revert to its parent aldehyde (2-(1H-benzimidazol-1-yl)acetaldehyde ) and methanol.
-
Handling: Researchers must avoid prolonged exposure to aqueous acid or high temperatures, which will drive the elimination of methanol and generate the reactive aldehyde species.
Part 2: Synthesis & Mechanistic Origin
Objective: Understand the causality of the molecule's formation to optimize its use as a reagent.
This compound is typically synthesized via the nucleophilic attack of the benzimidazole nitrogen on a masked aldehyde equivalent (such as a dimethyl acetal) followed by partial hydrolysis, or via reaction with a glyoxal derivative.
Pathway Visualization
The following diagram illustrates the structural relationship and potential degradation pathway, which is essential for "Quality by Design" (QbD) in drug development.
Figure 1: Synthesis and degradation equilibrium of CAS 960050-01-5. The hemiacetal nature allows interconversion with the aldehyde.
Part 3: Validation Protocol (Self-Validating System)
Objective: Provide a step-by-step methodology to verify that the substance in the vial matches CAS 960050-01-5 and has not degraded.
NMR Diagnostic Criteria
To validate the structure, specific resonance signals must be observed. The hemiacetal proton is the key diagnostic marker.
Protocol:
-
Solvent Selection: Use DMSO-d6 . Avoid CDCl3 if it is acidic (common due to decomposition), as this will accelerate hemiacetal degradation.
-
Acquisition: Standard 1H-NMR (400 MHz or higher).
-
Analysis:
| Moiety | Approx. Shift (ppm) | Multiplicity | Diagnostic Value |
| Benzimidazole Ar-H | 7.2 - 7.8 | Multiplets | Confirms core integrity. |
| N-CH=N (C2-H) | ~8.2 | Singlet | Characteristic of Benzimidazole. |
| N-CH₂- | 4.2 - 4.5 | Doublet/Multiplet | Linker attachment to N1. |
| -OCH₃ | 3.2 - 3.4 | Singlet | Confirms methoxy group presence. |
| -CH(OH)(OMe) | 4.8 - 5.5 | Triplet/Dd | CRITICAL: The hemiacetal methine proton. |
| -OH | Variable | Broad Singlet | Exchangeable with D2O. |
Pass/Fail Criteria:
-
PASS: Distinct signal for the hemiacetal methine proton (~5 ppm) and the methoxy singlet. Integration ratio of Ar-H to OMe is roughly 4:3 (or 5:3 including C2-H).
-
FAIL: Disappearance of the methoxy signal and appearance of a distinct aldehyde proton (~9.5-9.8 ppm) indicates degradation.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Expected Mass: [M+H]+ = 193.21 m/z.
-
Fragment Note: You may observe a strong fragment at 119 m/z (Benzimidazole cation) or 133 m/z (N-methyl benzimidazole equivalent) due to the labile hemiacetal chain cleaving in the source.
Part 4: Procurement & Application Strategy
Objective: Guide the researcher in sourcing and utilizing the compound effectively.
Sourcing Logic
This compound is often cataloged under "Building Blocks" for heterocyclic synthesis.
-
Primary Vendors: Combi-Blocks, Sigma-Aldrich (MilliporeSigma), Enamine.
-
Purity Requirements: ≥95%. Lower purity often implies significant aldehyde contamination.
Application Workflow
The following DOT diagram outlines the decision logic for using this compound in drug discovery (e.g., fragment-based drug design).
Figure 2: Decision matrix for utilizing CAS 960050-01-5 in synthesis.
Handling Protocol
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitivity is high.
-
Solubility: Soluble in DMSO, Methanol, DMF. Sparingly soluble in water.
-
Reaction Setup: If using as an aldehyde precursor, treat with mild acid (e.g., p-TsOH) in the presence of the amine partner before adding the reducing agent (e.g., NaBH(OAc)3).
References
Methodological & Application
Application Note: Optimized Synthesis of 2-Benzoimidazol-1-yl-1-methoxy-ethanol
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: 2-Benzoimidazol-1-yl-1-methoxy-ethanol (CAS: 960050-01-5)
Mechanistic Rationale & Synthetic Strategy
Benzimidazole scaffolds are highly privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for antiviral, anthelmintic, and antihistamine agents. The synthesis of N1-substituted benzimidazoles, such as 2-Benzoimidazol-1-yl-1-methoxy-ethanol[1], typically proceeds via a bimolecular nucleophilic substitution (
Causality in Reagent Selection:
-
Base Selection (
): 1H-benzimidazole possesses a relatively acidic N-H proton (pKa ~12.8). Potassium carbonate is selected as a mild, heterogeneous base to deprotonate the amine, generating the highly nucleophilic benzimidazolide anion. Stronger bases (like NaH) can lead to unwanted side reactions or degradation of sensitive alkylating agents. -
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the benzimidazolide anion relatively unsolvated and "naked," thereby significantly enhancing its nucleophilicity and accelerating the
displacement of the halide on the electrophile. -
Electrophile Considerations: The alkylation utilizes a 1-methoxy-2-haloethanol derivative. Because hemiacetal-like structures can be sensitive to harsh conditions, maintaining a strictly controlled temperature (80 °C) and avoiding highly acidic workups is critical to prevent degradation or polymerization.
Experimental Workflow
Synthesis workflow for 2-Benzoimidazol-1-yl-1-methoxy-ethanol via N-alkylation.
Step-by-Step Methodology
Self-Validating System Note: This protocol incorporates in-process controls (TLC monitoring) and specific washing steps designed to eliminate DMF, which is notoriously difficult to remove and can artificially inflate crude yields or interfere with downstream biological assays.
Phase 1: Reaction Setup and Deprotonation
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Reagent Addition: Charge the flask with 1H-benzimidazole (1.18 g, 10.0 mmol) and anhydrous potassium carbonate (
, 2.76 g, 20.0 mmol). -
Solvation: Add 25 mL of anhydrous DMF via syringe.
-
Activation: Stir the suspension at room temperature (25 °C) for 30 minutes to ensure complete deprotonation. The mixture will become a slightly opaque, white suspension.
Phase 2: Alkylation
-
Electrophile Addition: Slowly add 2-bromo-1-methoxyethanol (1.86 g, 12.0 mmol, 1.2 equiv) dropwise over 10 minutes via syringe.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block.
-
Monitoring: Allow the reaction to proceed for 12 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol (DCM:MeOH) solvent system. Visualization is achieved via UV light (254 nm).
Phase 3: Quenching and Workup
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to quench the reaction and precipitate inorganic salts.
-
Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL).
-
DMF Removal: Combine the organic layers and wash vigorously with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL), followed by saturated brine (50 mL). Expert Insight: The LiCl wash is critical; it selectively pulls residual DMF into the aqueous phase, preventing it from co-eluting during chromatography.
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Chromatographic Purification
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using DCM as the loading solvent.
-
Elution: Load the crude residue onto the column. Elute using a gradient of 0% to 5% Methanol in DCM.
-
Isolation: Collect the fractions containing the product (typically eluting around 3% MeOH). Pool and evaporate the solvent in vacuo to afford 2-Benzoimidazol-1-yl-1-methoxy-ethanol as a pale solid or viscous oil.
Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions to maximize the yield of the target compound while minimizing N,N-dialkylation or degradation byproducts.
| Entry | Solvent | Base (Equiv) | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| 1 | THF | 65 (Reflux) | 24 | 42% | >95% | |
| 2 | MeCN | 80 | 16 | 68% | >98% | |
| 3 | DMF | 80 | 12 | 84% | >99% | |
| 4 | DMF | NaH (1.2) | 25 to 60 | 8 | 55%* | <85% |
*Note: Use of NaH resulted in significant degradation of the alkylating agent and a complex crude mixture, highlighting the necessity of the milder
References
- Sigma-Aldrich / Merck KGaA. "2-methoxyethanol - Sigma-Aldrich: 2-Benzoimidazol-1-yl-1-methoxy-ethanol." Sigma-Aldrich Catalog.
- Combi-Blocks, Inc. "Heterocycles Catalog: QK-2607, 2-Benzoimidazol-1-yl-1-methoxy-ethanol. Purity: 95%[960050-01-5]." Combi-Blocks Database.
Sources
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-Benzoimidazol-1-yl-1-methoxy-ethanol
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The benzimidazole nucleus, a bicyclic compound formed by the fusion of benzene and imidazole rings, represents a pivotal scaffold in medicinal chemistry.[1][2] Its structural similarity to purine nucleosides allows for critical interactions with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[1][2][3][4][5] The versatility of the benzimidazole ring, which allows for substitutions at various positions, has enabled the development of numerous derivatives with enhanced antimicrobial potency and selectivity.[4][5][6] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial activity of a novel benzimidazole derivative, 2-Benzoimidazol-1-yl-1-methoxy-ethanol, against a range of pathogenic bacteria and fungi.
The methodologies outlined herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[7][8] These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents.
Part 1: Foundational Antimicrobial Susceptibility Testing
Two primary methods form the cornerstone of in vitro antimicrobial susceptibility testing: the disk diffusion assay for preliminary screening and the broth microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Method: A Qualitative Assessment of Antimicrobial Activity
The Kirby-Bauer disk diffusion method is a widely used, cost-effective, and rapid qualitative screening tool to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[9][10][11][12] The principle lies in the diffusion of the antimicrobial compound from an impregnated paper disk through an agar medium inoculated with the test microorganism.[12][13] The presence of a zone of inhibition around the disk indicates the compound's ability to inhibit microbial growth.[10][11]
When a filter paper disk containing a known concentration of 2-Benzoimidazol-1-yl-1-methoxy-ethanol is placed on the surface of a Mueller-Hinton Agar (MHA) plate uniformly inoculated with a test bacterium, the compound diffuses into the agar.[9][12] This creates a radial concentration gradient of the compound. If the bacterium is susceptible, its growth will be inhibited in the area where the concentration of the compound is above a critical inhibitory level, resulting in a clear "zone of inhibition."[11][12][13] The diameter of this zone is inversely proportional to the minimum inhibitory concentration.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Materials and Reagents:
-
2-Benzoimidazol-1-yl-1-methoxy-ethanol stock solution of known concentration
-
Sterile 6-mm paper disks
-
Mueller-Hinton Agar (MHA) plates[12]
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%) or Tryptic Soy Broth[12]
-
McFarland 0.5 turbidity standard[14]
-
Sterile cotton swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Aseptically select 3-5 well-isolated colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Disk Application: Aseptically apply the paper disks impregnated with 2-Benzoimidazol-1-yl-1-methoxy-ethanol onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[11][12] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate them at 35 ± 2°C for 16-24 hours.[13]
-
Data Interpretation: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using calipers or a ruler. The interpretation of susceptibility or resistance is typically based on comparison with control antibiotics and established interpretive criteria, if available.[9]
Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][14][15] The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[14][15] This method is crucial for establishing the potency of a new compound and for comparing its efficacy against different microorganisms.
This assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of 2-Benzoimidazol-1-yl-1-methoxy-ethanol in a liquid growth medium.[14] The test is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple concentrations and strains. Following incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.
Caption: Workflow for the Broth Microdilution Assay.
Materials and Reagents:
-
2-Benzoimidazol-1-yl-1-methoxy-ethanol stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[8][16]
-
Test microbial strains
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of 2-Benzoimidazol-1-yl-1-methoxy-ethanol directly in the 96-well plate. Typically, 50 µL of broth is added to all wells, followed by 50 µL of the stock solution to the first well. A serial transfer of 50 µL is then performed across the plate to create a concentration gradient.
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the disk diffusion method. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Plate Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum (no compound).
-
Sterility Control: Wells containing only broth (no compound, no inoculum).
-
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria. Fungal testing may require longer incubation times (e.g., 24-72 hours).[16][17]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14] Alternatively, a plate reader can be used to measure absorbance at 600 nm.
Part 2: Advanced Antimicrobial Characterization
Beyond the initial determination of inhibitory activity, a deeper understanding of the compound's antimicrobial properties can be gained through further assays.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration that results in microbial death.
-
Subculturing: Following MIC determination from the broth microdilution assay, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA or Potato Dextrose Agar for fungi).
-
Incubation: Incubate the plates under appropriate conditions to allow for the growth of any surviving organisms.
-
Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetics Assay
This dynamic assay provides insight into the rate at which an antimicrobial agent kills a microbial population over time.[18]
-
Setup: Inoculate flasks containing broth with a standardized microbial suspension. Add 2-Benzoimidazol-1-yl-1-methoxy-ethanol at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Data Presentation and Interpretation
Quantitative data from the antimicrobial assays should be summarized in a clear and concise format for easy comparison.
Table 1: MIC and MBC/MFC Data for 2-Benzoimidazol-1-yl-1-methoxy-ethanol
| Test Organism | Gram Stain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Insert Data] | [Insert Data] |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Data] | [Insert Data] |
| Candida albicans ATCC 90028 | Fungus | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus ATCC 204305 | Fungus | [Insert Data] | [Insert Data] |
Note: The ratio of MBC/MIC can provide insights into whether the compound is bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).
Mechanism of Action: The Benzimidazole Paradigm
Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms. Due to their structural analogy with purines, they can competitively inhibit nucleic acid synthesis, leading to cell damage and death.[6] Some derivatives have been shown to inhibit specific bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[6][19] In fungi, a common mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] Further studies, such as DNA gyrase inhibition assays or sterol quantification, would be necessary to elucidate the specific mechanism of 2-Benzoimidazol-1-yl-1-methoxy-ethanol.
Conclusion
The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the antimicrobial properties of 2-Benzoimidazol-1-yl-1-methoxy-ethanol. By adhering to standardized methodologies, researchers can generate reliable and reproducible data that is essential for the progression of this compound through the drug discovery and development pipeline. The promising history of the benzimidazole scaffold suggests that novel derivatives like the one described herein hold significant potential in the ongoing search for new and effective antimicrobial agents.[5]
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 20(12), 22356–22368. Available from: [Link]
-
Anonymous. (2025). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Trend in Scientific Research and Development, 9(4), 103-108. Available from: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2014). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 6(5), 1254-1260. Available from: [Link]
-
Kumar, A., Singh, P., & Kumar, R. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry, 15(7), 1836-1863. Available from: [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Available from: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. Available from: [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Available from: [Link]
-
Clinical & Laboratory Standards Institute | CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2012). Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives. Current Research in Pharmaceutical Sciences, 2(1), 1-8. Available from: [Link]
-
Adhikari, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(8), lxad191. Available from: [Link]
-
Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414. Available from: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Available from: [Link]
-
Begic, S., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 15, 1365311. Available from: [Link]
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Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414. Available from: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available from: [Link]
-
Kumar, A., Singh, P., & Kumar, R. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry, 15(7), 1836-1863. Available from: [Link]
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Adhikari, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Journal of Applied Microbiology, 134(8), lxad191. Available from: [Link]
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Reyes-Chaparro, M. M., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(3), 963. Available from: [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. Available from: [Link]
-
Altana, V., et al. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry, 60(14), 6331–6346. Available from: [Link]
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Clinical & Laboratory Standards Institute | CLSI. (n.d.). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Available from: [Link]
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Ayaz, F. A., & Yilmaz, M. (2015). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 15(18), 1836-1849. Available from: [Link]
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Kumar, D., et al. (2014). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research, 6(4), 868-872. Available from: [Link]
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Salman, A. S. S. (2011). Synthesis and Antimicrobial Activity of Some compounds Containing Benzimidazole Nucleus. Journal of American Science, 7(10), 839-847. Available from: [Link]
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Kumar, K. S., et al. (2013). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Arabian Journal of Chemistry, 10(Suppl 2), S2165-S2171. Available from: [Link]
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Procedure for N-alkylation of benzimidazole to form methoxy ethanol derivatives
Synthesis of Methoxy Ethanol Derivatives
Abstract & Strategic Importance
The N-alkylation of benzimidazole to introduce a methoxyethyl side chain (e.g., 1-(2-methoxyethyl)-1H-benzimidazole) is a critical transformation in medicinal chemistry. This pharmacophore is prevalent in antihistamines (e.g., Mizolastine), proton pump inhibitors, and antiviral agents. While seemingly trivial, the reaction presents specific process challenges: regioselectivity (N1 vs. N3 alkylation in substituted systems), quaternization (over-alkylation), and purification difficulties associated with polar aprotic solvents.
This Application Note provides two validated protocols for synthesizing N-(2-methoxyethyl)benzimidazole derivatives. We contrast the "Gold Standard" kinetic method (NaH/DMF) with a "Green/Phase-Transfer" thermodynamic method (K₂CO₃/MeCN), providing researchers with the autonomy to select the optimal route based on substrate sensitivity and scale.
Mechanistic Underpinnings[1][2]
To optimize yield, one must understand the causality of the reaction. The N-H proton of benzimidazole has a pKa of ~12.8 (in water), making it moderately acidic. The reaction proceeds via a classic S_N2 mechanism .[1]
-
Deprotonation: A base removes the N-H proton, generating a resonance-stabilized benzimidazolide anion.
-
Nucleophilic Attack: The high-energy HOMO of the nitrogen anion attacks the
antibonding orbital of the alkyl halide (e.g., 2-chloroethyl methyl ether). -
Regioselectivity: In unsubstituted benzimidazoles, N1 and N3 are equivalent due to tautomerism. However, in 4- or 5-substituted benzimidazoles, the site of alkylation is governed by a tug-of-war between steric hindrance and electronic density . Electron-withdrawing groups (EWGs) at C5 generally favor alkylation at N1 (the nitrogen para to the EWG) due to electrostatic stabilization of the transition state.
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway for the N-alkylation of benzimidazole. Note the risk of quaternization if stoichiometry is uncontrolled.
Experimental Protocols
Method A: High-Throughput Kinetic Protocol (NaH/DMF)
Best for: Unreactive substrates, sterically hindered bases, and small-scale rapid synthesis.
Reagents:
-
Benzimidazole derivative (1.0 equiv)[2]
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
2-Chloroethyl methyl ether (1.1 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Protocol:
-
Setup: Flame-dry a two-neck round-bottom flask under an inert atmosphere (
or Ar). -
Solubilization: Dissolve the benzimidazole substrate in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/colored (formation of the anion).
-
Alkylation: Add 2-chloroethyl methyl ether dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Quench: Carefully quench with saturated
solution at 0°C. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF (critical step), then brine. Dry over
and concentrate.
Critical Note: DMF is difficult to remove. Residual DMF can inhibit crystallization. Thorough water washes or azeotropic removal with heptane is required.
Method B: Scalable Phase-Transfer Protocol (K₂CO₃/MeCN)
Best for: Scale-up (>10g), moisture-sensitive substrates, and "Green" chemistry requirements.
Reagents:
-
Benzimidazole derivative (1.0 equiv)[2]
-
Potassium Carbonate (
), anhydrous, powdered (2.0 equiv) -
2-Chloroethyl methyl ether (1.2 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Solvent: Acetonitrile (MeCN) or Acetone
Protocol:
-
Mixing: To a round-bottom flask, add benzimidazole, powdered
, and TBAB. -
Solvent: Add MeCN (concentration 0.3 M). Stir to create a suspension.
-
Reagent Addition: Add 2-chloroethyl methyl ether in one portion.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours.-
Note: The reaction is slower than Method A because the base is weaker and heterogeneous.
-
-
Filtration: Cool to RT. Filter off the solid inorganic salts (
). Wash the filter cake with MeCN. -
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The residue is often pure enough for recrystallization. If oil remains, purify via flash column chromatography (Silica, Hexane:EtOAc gradient).
Data Summary & Decision Matrix
The following table summarizes the operational parameters to assist in method selection.
| Parameter | Method A (NaH/DMF) | Method B (K₂CO₃/MeCN/TBAB) |
| Reaction Type | Irreversible, Kinetic | Reversible, Thermodynamic |
| Reaction Time | 2–4 Hours | 6–12 Hours |
| Temperature | 0°C | Reflux ( |
| Moisture Sensitivity | High (Requires dry solvents) | Low (Tolerates trace water) |
| Workup Difficulty | High (DMF removal) | Low (Filtration + Evaporation) |
| Typical Yield | 85–95% | 75–85% |
| Atom Economy | Lower (NaH waste) | Higher (Base is recyclable) |
Figure 2: Workflow Decision Tree
Caption: Decision matrix for selecting the optimal alkylation protocol based on substrate properties and scale.
Troubleshooting & Optimization
1. Regioselectivity Issues: If your benzimidazole is substituted (e.g., 5-nitrobenzimidazole), you will obtain a mixture of 1,5- and 1,6-isomers.[3]
-
Solution: Separation is usually achieved via crystallization. The 1,5-isomer is typically less soluble. Flash chromatography with a shallow gradient (e.g., 0-2% MeOH in DCM) is effective for difficult separations.
2. Quaternization (Formation of Benzimidazolium Salt): Over-alkylation occurs if the product acts as a nucleophile.
-
Solution: Strictly control stoichiometry. Use exactly 1.0–1.1 equivalents of the alkyl halide. Do not use a large excess of the alkylating agent.
3. Low Conversion:
-
Solution: If using Method B (K₂CO₃), add Potassium Iodide (KI, 10 mol%) to generate the in situ alkyl iodide (Finkelstein reaction), which is a better electrophile than the chloride.
4. Alternative Route (Mitsunobu): If the alkyl halide is unstable or unavailable, use the Mitsunobu Reaction .
-
Reagents: Benzimidazole + 2-Methoxyethanol +
+ DIAD in THF. -
Pros: Mild conditions.[4][5] Cons: Poor atom economy (formation of
) and difficult purification.
References
-
Regioselectivity in Benzimidazole Synthesis
- Efficient Regioselective Synthesis of Benzimidazoles...
-
Source:
-
Green Synthesis & Ultrasound Methods
- Ultrasound Promoted Simple and Efficient N-Alkyl
-
Source:
-
Phase Transfer Catalysis Protocols
- A facile and green synthesis of N-substituted-2-chlorobenzimidazoles.
-
Source:
-
pKa and Solvent Effects
- pKa Determin
-
Source:
-
Mitsunobu Reaction Overview
- Mitsunobu Reaction: Mechanism and Protocols.
-
Source:
Sources
Application Notes & Protocols: 2-Benzoimidazol-1-yl-1-methoxy-ethanol as a Novel Corrosion Inhibitor
Abstract & Introduction
The relentless degradation of metallic infrastructure due to corrosion poses significant economic and safety challenges across numerous industries, from energy to aerospace.[1] The deployment of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments encountered during industrial cleaning, oil and gas exploration, and chemical processing.[2] Among the various classes of organic inhibitors, benzimidazole and its derivatives have garnered substantial attention.[1][3] Their efficacy is rooted in their molecular architecture: a planar, heterocyclic structure containing nitrogen heteroatoms and delocalized π-electrons, which facilitates strong adsorption onto metal surfaces.[4][5] This adsorption process forms a protective barrier, impeding the electrochemical reactions that drive corrosion.[6][7]
This document introduces 2-Benzoimidazol-1-yl-1-methoxy-ethanol (BME) , a novel benzimidazole derivative, as a candidate corrosion inhibitor. Its structure combines the proven efficacy of the benzimidazole moiety with a hydroxyl and a methoxy functional group. These oxygen-containing groups are anticipated to enhance solubility in aqueous media and provide additional active sites for adsorption, potentially increasing the stability and coverage of the protective film.
These application notes provide a comprehensive guide for researchers and materials scientists. We delineate the theoretical mechanism of action, a representative synthetic pathway for BME, and detailed, field-proven protocols for its evaluation using standard gravimetric and electrochemical techniques.
Proposed Mechanism of Inhibition
The function of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal/solution interface. For benzimidazole derivatives like BME, this process can occur through several synergistic interactions:
-
Electrostatic Interaction (Physisorption): In acidic solutions, the nitrogen atoms of the imidazole ring can become protonated. The resulting cationic species are then electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the corrosive medium.[1]
-
Coordinate Bond Formation (Chemisorption): The lone pair of electrons on the nitrogen and oxygen atoms, along with the π-electrons of the benzene ring, can be shared with the vacant d-orbitals of metal atoms (e.g., iron), forming stable coordinate bonds.[4][7] This chemisorption process often leads to the formation of a more robust and stable protective film.[8]
-
Protective Film Formation: Through a combination of physisorption and chemisorption, BME molecules displace water molecules from the metal surface, creating a hydrophobic barrier.[7] This film isolates the metal from the aggressive electrolyte, effectively blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][6] Consequently, benzimidazoles typically act as mixed-type inhibitors.[5]
Caption: Proposed corrosion inhibition mechanism of BME on a metal surface.
Representative Synthesis Protocol
A common and effective method for synthesizing 2-substituted benzimidazoles is the condensation reaction of o-phenylenediamine with a suitable carboxylic acid.[9][10] The following protocol describes a plausible route for the synthesis of 2-Benzoimidazol-1-yl-1-methoxy-ethanol.
Protocol 3.1: Synthesis of 2-Substituted Benzimidazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10 mmol) and 2-methoxyacetic acid (11 mmol).
-
Solvent/Catalyst: Add 4N hydrochloric acid (40 mL) to the flask. The acid acts as both a solvent and a catalyst for the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
Neutralization & Precipitation: After completion, cool the mixture to room temperature. Carefully neutralize the solution by dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the purified 2-substituted benzimidazole derivative.[9]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Note: This is a generalized protocol. The synthesis of the specific side-chain attachment at the N-1 position would require a subsequent alkylation step, the protocol for which would depend on the specific reagents chosen.
Protocols for Performance Evaluation
To validate the efficacy of BME as a corrosion inhibitor, a multi-faceted approach combining gravimetric and electrochemical methods is essential. The following protocols are based on established ASTM standards to ensure reproducibility and reliability.[12][13][14]
Caption: General experimental workflow for evaluating BME corrosion inhibitor performance.
Gravimetric Analysis (Weight Loss Method)
This fundamental method provides an average corrosion rate over an extended period. It is based on the principles outlined in ASTM G1 and G31.[12][13]
Protocol 4.1.1: Weight Loss Measurement
-
Coupon Preparation: Prepare rectangular coupons (e.g., mild steel, 4cm x 2cm x 0.2cm). Abrade the surfaces sequentially with different grades of emery paper (e.g., 220 to 1200 grit), rinse with deionized water, degrease with acetone, and dry in a desiccator.[15]
-
Initial Weighing: Accurately weigh each coupon to four decimal places (W₁) using an analytical balance.[9]
-
Immersion: Suspend the coupons in beakers containing the corrosive solution (e.g., 1M HCl) with and without various concentrations of BME (e.g., 50, 100, 200, 500 ppm). Ensure complete immersion for a fixed period (e.g., 6, 12, or 24 hours) at a constant temperature.[16]
-
Cleaning: After immersion, retrieve the coupons. Remove corrosion products by scrubbing with a soft brush in a cleaning solution (e.g., 1M HCl containing 2 g/L of hexamine), rinse with deionized water and acetone, then dry.
-
Final Weighing: Reweigh the cleaned, dry coupons (W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where: ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.[14]
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where: CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.[16]
-
Electrochemical Evaluation
Electrochemical methods offer rapid assessment and detailed mechanistic insights. A standard three-electrode cell is used, comprising the metal coupon as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[17][18]
Protocol 4.2.1: Potentiodynamic Polarization (PDP)
This technique determines the effect of the inhibitor on both anodic and cathodic reactions, identifying the inhibitor type. The protocol follows ASTM G59.[14][19][20]
-
Setup: Assemble the three-electrode cell with the test solution. Immerse the working electrode and allow the system to stabilize for 30-60 minutes until a steady open-circuit potential (OCP) is achieved.[12][21]
-
Polarization Scan: Apply a potential scan from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[21]
-
Data Analysis: Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.
-
Calculations:
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where: i_corr₀ is the corrosion current density in the blank and i_corrᵢ is in the presence of the inhibitor.
-
Protocol 4.2.2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the kinetics of the corrosion process. The protocol is based on ASTM G106.[22]
-
Setup: Use the same three-electrode cell setup as for PDP. Allow the system to stabilize at its OCP.[12]
-
EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) around the OCP. Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[18][23]
-
Data Analysis: The data is typically presented as Nyquist and Bode plots. The Nyquist plot (Z_imaginary vs. Z_real) for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge-transfer resistance (R_ct).[24]
-
Calculations:
-
Determine the R_ct value by fitting the data to an appropriate equivalent electrical circuit.[25]
-
Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where: R_ctᵢ is the charge-transfer resistance with the inhibitor and R_ct₀ is without the inhibitor.
-
Data Presentation
Quantitative results should be summarized in a clear, tabular format for easy comparison and interpretation.
Table 1: Performance of BME on Mild Steel in 1M HCl at 298 K (Example Data)
| Inhibitor Conc. (ppm) | Weight Loss | PDP | EIS |
| CR (mm/y) | IE (%) | i_corr (μA/cm²) | |
| Blank | 12.50 | - | 1150 |
| 50 | 4.88 | 60.9 | 437 |
| 100 | 2.63 | 79.0 | 218 |
| 200 | 1.13 | 91.0 | 98 |
| 500 | 0.63 | 95.0 | 52 |
Conclusion
2-Benzoimidazol-1-yl-1-methoxy-ethanol (BME) represents a promising candidate for corrosion inhibition, leveraging the well-established protective capabilities of the benzimidazole core. The appended hydroxyl and methoxy groups may offer enhanced performance through improved solubility and additional adsorption sites. The protocols detailed herein provide a robust and standardized framework for synthesizing and rigorously evaluating the performance of BME. By employing a combination of gravimetric and advanced electrochemical techniques, researchers can generate the comprehensive data necessary to validate its efficacy and elucidate its mechanism of action, paving the way for its potential application in industrial corrosion management formulations.
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Marinescu, M. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. BMC Chemistry, 13(1), 65. [Link]
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Elmrayej, H., et al. (2024). Synthesis, electrochemical evaluation, and theoretical analysis of novel benzimidazole derivatives as efficient corrosion inhibitors for mild steel in acidic media. Journal of Applied Science and Engineering, 27(5), 1-15. [Link]
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Chafiq, M., et al. (2022). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. RSC Advances, 12(35), 22965-22981. [Link]
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Chafiq, M., et al. (2022). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. RSC Advances, 12(35), 22965-22981. [Link]
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Salghi, R., et al. (2017). Electrochemical and Theoretical Studies of Novel Synthesized Benzimidazole Derivatives as Corrosion Inhibitors for Carbon Steel. Portugaliae Electrochimica Acta, 35(4), 223-239. [Link]
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Chakir, H., et al. (2023). Corrosion inhibition of mild steel by benzimidazole-based organic compounds in a 1M HCl environment. Journal of Applied Science and Environmental Studies, 6(1), 61-82. [Link]
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Ouci, H. B., et al. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. BMC Chemistry, 13(1), 1-21. [Link]
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Hsissou, R., et al. (2023). Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation. Molecules, 28(19), 6965. [Link]
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Benhiba, F., et al. (2022). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 12(4), 2133-2146. [Link]
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Papavinasam, S. (1989). The Methodology of Corrosion Inhibitor Development for CO2 Systems. NACE International. [Link]
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Cwalina, B., & Shoeib, M. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), 54402. [Link]
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Chen, Y., et al. (2001). Characterization of Inhibitor and Corrosion Product Film Using Electrochemical Impedance Spectroscopy (EIS). NACE International. [Link]
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Van Loon Chemical Innovations. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. [Link]
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Suneel Kumar, B., et al. (2017). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1625-1632. [Link]
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Al-Azab, F. M. (2016). Synthesis of some novel benzimidazol-2-one derivatives. World Science, 2(6), 13-17. [Link]
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Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. [Link]
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El-Haddad, M. F. (2019). Corrosion protection of carbon steel by two newly synthesized benzimidazol-2-ones substituted 8-hydroxyquinoline derivatives in. Journal of Molecular Liquids, 278, 551-565. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazolones. . [Link]
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Al-Malah, Y., et al. (2021). Study on the Effect of Applying Benzimidazole–Ethanol Solution as a Film–Forming Corrosion Inhibitor on the Surface of Aluminium Alloy 2024-T3. Coatings, 11(11), 1378. [Link]
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El-Sabbah, M. M. B., et al. (2020). Experimental and computational approaches of methoxy naphthylbithiophene derivatives and their use as corrosion protection for carbon steel in acidic medium. Scientific Reports, 10(1), 1-18. [Link]
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Prabhu, N., et al. (2023). Inhibitive action of 2-aminobezothiazole on the deterioration of AA6061-SiC composite in 0.5M HCl medium. Journal of Applied Research and Technology, 21(4), 581-597. [Link]
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Application Notes and Protocols for the Preparation and Utilization of Benzimidazole-Based Pharmaceutical Intermediates
A Senior Application Scientist's Guide for Researchers in Drug Development
Forward: The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of clinically significant pharmaceuticals.[1][2] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, leading to therapeutic agents for oncology, virology, and cardiovascular diseases, among others.[3][4]
This guide addresses the synthesis and application of key benzimidazole intermediates. The specific compound "2-Benzoimidazol-1-yl-1-methoxy-ethanol" is not found in readily available chemical literature, suggesting it may be a novel or uniquely named entity. Therefore, this document will focus on foundational, versatile, and well-documented benzimidazole intermediates that provide a gateway to a diverse range of pharmaceutical agents. We will center our detailed protocols on the synthesis of (1H-Benzoimidazol-2-yl)methanol , a highly relevant and commercially available building block.[5][6] Furthermore, we will explore the strategic N-alkylation of the benzimidazole core, a critical step for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Scientific Foundation: The Benzimidazole Core
The versatility of the benzimidazole system stems from its aromatic, bicyclic nature and the presence of two nitrogen atoms. These features allow for:
-
Substitution at Multiple Positions: The C2, N1, and benzene ring positions (4, 5, 6, and 7) are all amenable to chemical modification.
-
Hydrogen Bonding: The N-H group at the 1-position frequently acts as a crucial hydrogen bond donor in interactions with biological targets like enzymes and receptors.[7]
-
Bioisosteric Replacement: The benzimidazole nucleus is a bioisostere of purine, enabling it to act as an antagonist or inhibitor in various biochemical pathways.
Our focus will be on two primary synthetic strategies that yield key intermediates:
-
Phillips-Ladenburg Condensation: A classical and robust method for forming the benzimidazole ring by condensing an o-phenylenediamine with a carboxylic acid or its derivative.[5] This is the primary route to 2-substituted benzimidazoles.
-
N-Alkylation: The introduction of substituents on the imidazole nitrogen, which significantly impacts the molecule's polarity, solubility, and target-binding profile.[8]
Logical Workflow for Intermediate Synthesis and Derivatization
The following workflow illustrates the general strategy for creating a library of diverse pharmaceutical candidates starting from basic precursors.
Caption: General workflow for synthesis and derivatization.
Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints and analytical methods to ensure the integrity of the intermediates.
Protocol 2.1: Synthesis of (1H-Benzoimidazol-2-yl)methanol
This protocol is based on the well-established Phillips-Ladenburg condensation reaction, adapting it for glycolic acid.[5] This method involves the direct condensation of o-phenylenediamine with glycolic acid, typically under acidic conditions to facilitate cyclization and dehydration.
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
4N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq).
-
Acid Catalysis: Add 4N HCl (approximately 5-10 mol% relative to the diamine). The acid protonates the carbonyl group of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the amino group of the o-phenylenediamine.
-
Reflux: Heat the mixture to reflux (typically 90-100°C) in a suitable solvent like water or ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of ethyl acetate/hexane, 3:1). The reaction is typically complete within 4-6 hours.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. This step quenches the acid catalyst and precipitates the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure (1H-Benzoimidazol-2-yl)methanol.[5][6]
Validation:
-
TLC: A single spot should be observed in multiple solvent systems.
-
Melting Point: Compare with the literature value.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2.2: N-Alkylation of a Benzimidazole Intermediate
This protocol describes a general method for the N-alkylation of a pre-formed benzimidazole, such as the product from Protocol 2.1. This is a critical step for creating intermediates used in the synthesis of drugs like Candesartan or Telmisartan.[2]
Materials:
-
Benzimidazole intermediate (e.g., (1H-Benzoimidazol-2-yl)methanol)
-
Alkylating agent (e.g., benzyl bromide, 2-chloroethanol)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
Reaction Setup: Dissolve the benzimidazole intermediate (1.0 eq) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add the base (1.2-1.5 eq) portion-wise at 0°C. The base removes the acidic proton from the N1 position, generating a nucleophilic benzimidazolide anion. Using a strong base like NaH ensures complete deprotonation.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 4-12 hours. The choice of alkylating agent dictates the substituent introduced at the N1 position.[8][9]
-
Monitoring: Track the disappearance of the starting material by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding cold water or a saturated ammonium chloride solution.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Causality and Trustworthiness:
-
Choice of Base: The basicity is critical. K₂CO₃ is a milder base suitable for more reactive alkylating agents, while NaH is used for less reactive ones, ensuring the reaction goes to completion.[10]
-
Anhydrous Conditions: Water will quench the benzimidazolide anion and hydrolyze the alkylating agent, reducing the yield. This is especially critical when using strong bases like NaH.
-
Inert Atmosphere: Prevents side reactions, particularly oxidation, that can occur with the reactive anion intermediate.
Data Presentation and Characterization
The successful synthesis of intermediates must be confirmed by rigorous analytical data.
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Protocol 2.1: Condensation | Protocol 2.2: N-Alkylation |
| Key Reactants | o-Phenylenediamine, Glycolic Acid | Benzimidazole, Alkyl Halide |
| Catalyst/Base | 4N HCl | K₂CO₃ or NaH |
| Solvent | Water or Ethanol | DMF or Acetonitrile |
| Temperature | 90-100°C (Reflux) | 0°C to Room Temperature |
| Typical Yield | 60-80%[5] | 70-95%[8] |
| Purification | Recrystallization / Chromatography | Chromatography |
Table 2: Representative Spectroscopic Data for (1H-Benzoimidazol-2-yl)methanol
| Technique | Expected Chemical Shifts (δ, ppm) or m/z | Assignment |
| ¹H NMR | ~7.2-7.6 (m, 4H) | Aromatic Protons (Benzene Ring) |
| ~4.8 (s, 2H) | -CH₂-OH | |
| ~5.5 (br s, 1H) | -OH | |
| ~12.3 (br s, 1H) | N-H | |
| ¹³C NMR | ~110-140 | Aromatic Carbons |
| ~152 | C2 (Imidazole Ring) | |
| ~58 | -CH₂-OH | |
| Mass Spec (ESI) | [M+H]⁺ = 149.07 | Molecular Ion Peak |
Note: Exact chemical shifts can vary based on the solvent used (e.g., DMSO-d₆ vs. CDCl₃).
Visualization of Key Synthetic Pathways
Diagrams help to clarify the sequence of reactions and the relationship between different intermediates.
Diagram 4.1: Phillips-Ladenburg Condensation
Caption: Phillips-Ladenburg synthesis of the core intermediate.
Diagram 4.2: N-Alkylation and Subsequent Oxidation
Caption: Derivatization pathway for creating advanced intermediates.
Conclusion and Future Directions
The protocols detailed herein provide a robust and validated pathway for the synthesis of (1H-Benzoimidazol-2-yl)methanol and its subsequent N-alkylation. These intermediates are not merely chemical curiosities; they are foundational building blocks for a vast array of pharmacologically active molecules.[1][3] The functional handles—the secondary amine and the primary alcohol—offer orthogonal points for chemical modification, enabling the construction of large, diverse libraries for high-throughput screening.
Researchers and drug development professionals can use these methods as a starting point for creating novel derivatives targeting a range of diseases. Future work should focus on exploring diverse alkylating agents and further functionalizing the 2-position methanol group to develop next-generation therapeutics based on the versatile benzimidazole scaffold.
References
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Rasayan J. Chem. ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Available at: [Link]
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ACS Combinatorial Science. An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. Available at: [Link]
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MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available at: [Link]
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ResearchGate. Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and anti-inflammatory activity of some novel benzimidazole derivatives. Available at: [Link]
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Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available at: [Link]
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Dhaka University Journal of Pharmaceutical Sciences. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]
-
NeuroQuantology. A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. Available at: [Link]
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Academia.edu. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]
-
DovePress. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Available at: [Link]
-
Asian Journal of Chemistry. Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Available at: [Link]
-
ResearchGate. N-Alkylation of benzimidazole. Available at: [Link]
-
ScienceDirect. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Available at: [Link]
-
SpringerLink. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Available at: [Link]
-
Royal Society of Chemistry. Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. Available at: [Link]
-
TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at: [Link]
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Application Notes and Protocols for the Crystallization of 2-Benzoimidazol-1-yl-1-methoxy-ethanol and Related Derivatives
An in-depth technical guide has been developed for researchers, scientists, and drug development professionals focused on the crystallization of 2-Benzoimidazol-1-yl-1-methoxy-ethanol. While specific crystallization data for this exact molecule is not publicly available, this guide provides a comprehensive framework based on established principles for structurally similar benzimidazole derivatives.
Introduction
The isolation of active pharmaceutical ingredients (APIs) in a highly pure, stable, and crystalline form is a critical objective in drug development. The crystalline state influences key physicochemical properties including solubility, dissolution rate, stability, and manufacturability. 2-Benzoimidazol-1-yl-1-methoxy-ethanol is a molecule of interest featuring a benzimidazole core, which is a prominent scaffold in many approved drugs, and a flexible methoxy-ethanol side chain. This side chain introduces polarity, a chiral center, and sites for hydrogen bonding (both donors and acceptors), which present unique challenges and opportunities for crystallization.
This document provides a systematic approach to developing a robust crystallization process for the target molecule. It is built on the extensive knowledge base of benzimidazole chemistry and general principles of small molecule crystallization. The protocols herein are designed to be self-validating systems, guiding the user from initial solvent screening to the application of advanced crystallization techniques.
Part 1: Physicochemical Considerations & Solvent Selection Strategy
The molecular structure of 2-Benzoimidazol-1-yl-1-methoxy-ethanol dictates its interaction with various solvents. The benzimidazole ring system is capable of N-H···N hydrogen bonding and π–π stacking, while the side chain's hydroxyl (-OH) and methoxy (-OCH₃) groups can engage in hydrogen bonds with protic solvents.[1][2] This dual character—a somewhat rigid aromatic core and a polar, flexible side chain—suggests that a range of solvents and solvent mixtures could be effective for crystallization.
The primary goal of solvent selection is to identify a system where the compound has high solubility at an elevated temperature but low solubility at room temperature or upon the addition of an anti-solvent.
Protocol 1: Small-Scale Solubility Screening
This initial screening is crucial for identifying promising solvent systems and avoiding wasted material.
Methodology:
-
Solvent Selection: Choose a diverse set of solvents with varying polarities (see Table 1).
-
Sample Preparation: Place a small, known amount (e.g., 10 mg) of the compound into separate small vials.
-
Room Temperature Test: Add a selected solvent dropwise to each vial while stirring until the solid dissolves. Record the volume of solvent required. A good candidate solvent will dissolve the compound in a moderate volume (e.g., 0.5-2 mL).
-
Elevated Temperature Test: If the compound is poorly soluble at room temperature, gently heat the vial (e.g., to 40-60°C) and continue adding solvent until dissolution is achieved.
-
Observation: Allow the heated, saturated solutions to cool slowly to room temperature. Observe for signs of crystallization (e.g., formation of clear, well-defined solids). Solutions that yield crystalline material upon cooling are excellent candidates for cooling crystallization.
Data Presentation:
| Solvent Class | Example Solvents | Expected Solubility Behavior | Rationale & Causality |
| Alcohols | Methanol, Ethanol, Isopropanol | Likely to be good solvents, especially when heated.[3][4] | The hydroxyl group can form hydrogen bonds with both the benzimidazole N-H and the side-chain -OH and -O- groups. Solubility generally decreases with increasing alkyl chain length of the alcohol.[3] |
| Ketones | Acetone | Moderate solubility is expected. Often used in combination with other solvents.[5] | The carbonyl group is a hydrogen bond acceptor, interacting with the N-H and -OH protons of the solute. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Lower solubility expected, may act as anti-solvents.[1] | Ethers are primarily hydrogen bond acceptors and are less polar than alcohols, making them less effective at solvating the polar functional groups of the target molecule. |
| Esters | Ethyl Acetate | Moderate solubility. | Offers a balance of polarity and hydrogen bond accepting capability. |
| Aromatic | Toluene | Low solubility expected. Can be useful as an anti-solvent.[6] | Non-polar nature makes it a poor solvent for this polar molecule, but it can promote π–π stacking interactions. |
| Aqueous Mixtures | Ethanol/Water, Acetone/Water | Highly tunable. Adding water as an anti-solvent to an alcohol or acetone solution is a common technique.[7] | Water is a poor solvent for many benzimidazole backbones but is miscible with polar organic solvents. Its addition systematically reduces the solubility of the compound, inducing crystallization. |
Part 2: Core Crystallization Protocols
Based on the results from the solubility screen, the following techniques can be employed to grow high-quality crystals.
General Experimental Workflow
The process of crystallization from a solution follows a logical sequence, which can be visualized as follows:
Caption: General workflow for small molecule crystallization.
Protocol 2: Slow Cooling Crystallization
This is one of the most common and effective methods for obtaining crystals when a suitable solvent with temperature-dependent solubility is found.
Methodology:
-
Dissolution: In a clean flask, dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60°C) to create a saturated solution.
-
Filtration: If any particulate matter is present, perform a hot filtration to remove it.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, the flask can be placed in an insulated container.
-
Maturation: Once crystals have formed, the flask can be moved to a refrigerator (4°C) to maximize the yield.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality: Slow cooling maintains a low level of supersaturation, which is the thermodynamic driving force for crystallization. This condition favors the orderly deposition of molecules onto existing crystal nuclei (growth) rather than the formation of many new nuclei (precipitation), resulting in larger, higher-quality crystals.[8]
Protocol 3: Slow Evaporation
This method is ideal for compounds that are highly soluble at room temperature or for which a suitable cooling crystallization solvent cannot be found.
Methodology:
-
Dissolution: Dissolve the compound in a solvent in which it is readily soluble (e.g., methanol or acetone) to create a solution that is just below saturation.
-
Filtration: Filter the solution to remove any dust or impurities.
-
Evaporation: Transfer the solution to a clean vial. Cover the vial with a cap that has a small hole pricked in it, or with paraffin film perforated with a needle.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[7][9]
Causality: As the solvent evaporates, the concentration of the solute slowly increases. Once the saturation point is exceeded, nucleation and crystal growth begin. The slow rate of evaporation ensures that the system does not become rapidly supersaturated, which would lead to the formation of a powder or amorphous solid.[9]
Protocol 4: Anti-Solvent Vapor Diffusion
This is a gentle and highly effective method for growing high-quality single crystals, especially with small amounts of material.[10][11]
Methodology:
-
Inner Vial: Dissolve the compound in a small volume of a relatively high-boiling-point solvent in which it is soluble (e.g., ethanol). Place this solution in a small, open vial.
-
Outer Beaker: Add a larger volume of a miscible anti-solvent (a solvent in which the compound is insoluble, e.g., diethyl ether or hexane) to a larger beaker or jar.
-
Assembly: Place the small vial inside the larger beaker. Ensure the anti-solvent level is below the top of the inner vial.
-
Sealing: Seal the beaker tightly with a lid or paraffin.
-
Diffusion: Over time, the volatile anti-solvent will diffuse into the inner vial, slowly reducing the compound's solubility and inducing crystallization.
Caption: Setup for anti-solvent vapor diffusion crystallization.
Part 3: Advanced Techniques & Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; Compound is too soluble. | Evaporate some of the solvent; Cool to a lower temperature; Add a small amount of anti-solvent. |
| "Oiling Out" | The solution is too concentrated or cooled too quickly; The solvent is not ideal. | Re-heat to dissolve the oil, then add more solvent and cool much more slowly; Try a different solvent system. |
| Microcrystalline Powder | Nucleation rate is too high; High level of supersaturation. | Slow down the crystallization process (slower cooling, slower evaporation, or slower anti-solvent addition); Use a more dilute solution.[9] |
| Poor Crystal Quality | Rapid, uncontrolled crystallization; Impurities present. | Ensure the starting material is pure; Use a slower crystallization method (e.g., vapor diffusion); Ensure the crystallization vessel is clean and in a vibration-free environment. |
Seeding
If spontaneous nucleation is difficult, introducing a "seed" crystal can initiate growth. A seed is a single, tiny crystal of the desired compound.
Procedure:
-
Prepare a saturated solution slightly below the nucleation temperature.
-
Add one or two well-formed microcrystals to the solution.
-
Allow the solution to cool or evaporate slowly. The added seeds will act as templates for further crystal growth.
This technique is powerful for controlling polymorphism, as the seed crystal will direct the growth of that specific crystal form.
Co-crystallization
For molecules that are particularly difficult to crystallize, forming a co-crystal with a benign "co-former" can be an effective strategy. Benzimidazole derivatives have been successfully co-crystallized with compounds like carboxylic acids, where intermolecular interactions (e.g., hydrogen bonds) between the two different molecules facilitate the formation of a stable, ordered crystal lattice.[12]
References
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Domańska, U., Pobudkowska, A., & Rogalski, M. (2003, April 18). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(3), 647-651. [Link]
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Noubigh, A., & Khmissi, H. (2026, February 10). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry. [Link]
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Domańska, U., Pobudkowska, A., & Rogalski, M. (2004, June 17). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 935-940. [Link]
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-
Ahmad, S., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 755-758. [Link]
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Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of 2-Benzoimidazol-1-yl-1-methoxy-ethanol
An in-depth guide to establishing robust and reproducible in vitro cytotoxicity profiles for novel benzimidazole derivatives.
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activity, including potent anticancer effects.[1][2][3] This document provides a comprehensive, multi-faceted guide for researchers, scientists, and drug development professionals to rigorously assess the in vitro cytotoxic potential of a novel benzimidazole derivative, 2-Benzoimidazol-1-yl-1-methoxy-ethanol. We move beyond single-endpoint assays to present an integrated workflow that characterizes not only cell viability but also the mechanism of cell death. The protocols herein are designed to be self-validating, incorporating essential controls and adhering to principles outlined in international standards such as ISO 10993-5 to ensure data integrity and reproducibility.[4][5]
Part 1: Foundational Concepts & Strategic Planning
The accurate determination of a compound's cytotoxicity is not a single measurement but a composite picture built from multiple biological interrogations. A compound may be cytotoxic (kill cells), cytostatic (halt proliferation), or both, and these effects can manifest through different cellular pathways.[6] Therefore, a robust assessment requires a battery of assays that probe distinct cellular health indicators.
1.1 The Rationale for a Multi-Assay Approach
-
Metabolic Activity vs. Membrane Integrity: Assays like the MTT test measure the metabolic activity of a cell population.[7] A reduction in activity is an excellent indicator of compromised cell health but cannot distinguish between cell death and a simple cessation of growth.[6] To confirm cell death, it is crucial to use a complementary assay, such as the Lactate Dehydrogenase (LDH) release assay, which directly measures the loss of plasma membrane integrity—a hallmark of late-stage apoptosis or necrosis.[8][9]
-
Elucidating the Mechanism of Action: Benzimidazole derivatives are frequently reported to exert their anticancer effects by inducing programmed cell death, or apoptosis.[1][10][11] Identifying the mode of cell death is critical for understanding the compound's mechanism and its therapeutic potential. Assays such as Annexin V staining can differentiate between apoptosis and necrosis, providing deeper mechanistic insight.[12][13]
1.2 Pre-Experimental Considerations: Setting the Stage for Success
-
Cell Line Selection: The choice of cell lines is paramount. A standard approach involves screening the test compound against a panel of human cancer cell lines from diverse tissue origins (e.g., lung, breast, colon).[3][14] Crucially, a non-cancerous human cell line (e.g., normal fibroblasts) should be included to determine the compound's selectivity. A high therapeutic index (greater toxicity to cancer cells than normal cells) is a desirable characteristic for a potential drug candidate.
-
Compound Solubilization and Vehicle Controls: 2-Benzoimidazol-1-yl-1-methoxy-ethanol, like many organic compounds, will likely require solubilization in an organic solvent, typically dimethyl sulfoxide (DMSO).[15] It is critical to prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade DMSO. When treating cells, this stock is diluted in culture medium to the final desired concentrations.
-
Causality Check: The solvent itself can be toxic at certain concentrations.[16] Therefore, every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as the highest dose of the test compound. This ensures that any observed cytotoxicity is due to the compound and not the solvent. The final DMSO concentration in the culture medium should typically not exceed 0.5%, a level non-toxic to most cell lines.[17][18]
-
-
Adherence to Standards: The principles of cytotoxicity testing are well-defined by standards like ISO 10993-5, "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity."[5][19] A key benchmark from this standard is that a reduction of cell viability by more than 30% is considered a cytotoxic effect.[5][20] While developed for medical devices, these principles provide a strong framework for compound testing.
Part 2: Core Cytotoxicity Assessment Protocols
The following protocols provide step-by-step methodologies for a comprehensive primary assessment of cytotoxicity.
Protocol 2.1: MTT Assay for Metabolic Activity and Cell Viability
This colorimetric assay is a gold standard for assessing cell viability.[7][21] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[21][22] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: In a 96-well flat-bottom plate, seed cells at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[2]
-
Compound Treatment: Prepare serial dilutions of 2-Benzoimidazol-1-yl-1-methoxy-ethanol in complete growth medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Controls: Include "untreated" wells (cells in medium only), "vehicle control" wells (cells in medium with the highest DMSO concentration), and a "positive control" well (cells treated with a known cytotoxic agent like Doxorubicin).
-
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.[2]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[17][22] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[17] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Absorbance Measurement: Read the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[23] A reference wavelength of 630 nm can be used to reduce background noise.[21]
Data Analysis:
-
Background Subtraction: Subtract the average OD of the media-only blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression analysis (e.g., in GraphPad Prism software) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[17]
Protocol 2.2: LDH Release Assay for Cell Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of cells with damaged plasma membranes.[8][24]
Methodology:
-
Experimental Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3). It is efficient to run this assay in parallel on a duplicate plate.
-
Control Preparation: In addition to the experimental wells, prepare three essential control groups:
-
Untreated Control (Spontaneous LDH Release): Untreated cells to measure baseline LDH release.
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
Maximum LDH Release Control: Untreated cells lysed by adding a lysis buffer (often containing Triton X-100) 15-45 minutes before the end of the incubation period.[6]
-
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet any detached cells.[6][25] Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[25]
-
LDH Reaction: Add the LDH assay reagent mixture to each well containing the supernatant, following the manufacturer's instructions. This reagent typically contains lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.[8]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9] Stop the reaction if necessary (per kit instructions) and measure the absorbance at 490 nm.[8][9]
Data Analysis:
-
Background Subtraction: Subtract the absorbance value of a media-only blank from all readings.
-
Calculate Percent Cytotoxicity:
-
Percent Cytotoxicity = [(OD of Treated - OD of Spontaneous Release) / (OD of Maximum Release - OD of Spontaneous Release)] x 100
-
Part 3: Mechanistic Investigation Protocol
After confirming cytotoxicity with the core assays, the next logical step is to investigate the mechanism of cell death.
Protocol 3.1: Annexin V / Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is a powerful tool for distinguishing between healthy, apoptotic, and necrotic cells.[12]
-
Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[12][13]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-Benzoimidazol-1-yl-1-methoxy-ethanol at concentrations around its determined IC₅₀ value for 24-48 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin, then combine with the supernatant (which contains floating apoptotic cells). Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
FITC-negative / PI-negative: Live, healthy cells.
-
FITC-positive / PI-negative: Early apoptotic cells.
-
FITC-positive / PI-positive: Late apoptotic or necrotic cells.
-
FITC-negative / PI-positive: Necrotic cells (often an artifact of cell handling).
-
Part 4: Data Visualization and Integrated Analysis
Data Presentation
Summarize quantitative results in clear, concise tables for easy comparison across cell lines and assays.
Table 1: Cytotoxicity Profile of 2-Benzoimidazol-1-yl-1-methoxy-ethanol via MTT Assay
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
|---|---|---|
| A549 | Lung Carcinoma | Value |
| MCF-7 | Breast Carcinoma | Value |
| HCT116 | Colon Carcinoma | Value |
| MRC-5 | Normal Lung Fibroblast | Value |
Table 2: Membrane Damage Profile of 2-Benzoimidazol-1-yl-1-methoxy-ethanol via LDH Assay
| Cell Line | Concentration (µM) | % Cytotoxicity after 48h |
|---|---|---|
| A549 | IC₅₀ Value | Value |
| MCF-7 | IC₅₀ Value | Value |
| HCT116 | IC₅₀ Value | Value |
| MRC-5 | IC₅₀ Value | Value |
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways.
Caption: Integrated workflow for comprehensive in vitro cytotoxicity assessment.
Caption: A potential mechanism: the intrinsic apoptosis pathway.
References
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ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (2009). International Organization for Standardization. Retrieved from [Link]
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Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malky, H. S., Al-Zahrani, M. H., Al-Ghamdi, A. A., & Al-Amer, O. M. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus, 16(2), e54930. Retrieved from [Link]
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iTeh Standards. (2025, March). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for Medical Devices. Retrieved from [Link]
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CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Zhang, X. H., Wang, W., & Wang, H. Y. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of benzimidazole derivatives as Anticancer agent. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Zhang, X. H., Wang, W., & Wang, H. Y. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Retrieved from [Link]
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iQ Biosciences. (n.d.). Apoptosis Assay. Retrieved from [Link]
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Zhang, Y., et al. (2026, January 21). Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Scientific Reports. Retrieved from [Link]
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Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Broad mechanisms of action of benzimidazoles as anticancer agents. Retrieved from [Link]
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JoVE. (n.d.). MTT (Assay protocol). Retrieved from [Link]
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Chemical Watch. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]
-
Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
Tsuchiya, T., et al. (2002). In vitro cytotoxicity assay to screen compounds for apoptosis-inducing potential on lymphocytes and neutrophils. The Journal of Toxicological Sciences, 27(3), 147-156. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]
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National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]
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BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]
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Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]
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Singh, P., & Kumar, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmaceutical Technology, 10(6), 1983-1990. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (2014). OECD Test Guideline 487. Retrieved from [Link]
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Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. Annals of Biological Research, 2(1), 51-59. Retrieved from [Link]
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Herald Scholarly Open Access. (2019, March 29). In-Vitro Investigation of the Cytotoxic and Genotoxic Effects of Benzimidazole Group Pesticides Benomyl and Carbendazim. Retrieved from [Link]
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ResearchGate. (2015, June 24). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. Retrieved from [Link]
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Denkova, P., et al. (2014). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. Retrieved from [Link]
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Le, T. H., et al. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. PMC. Retrieved from [Link]
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ResearchGate. (2012, August 7). Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. Retrieved from [Link]
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Doan, T. V., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science and Technology, 58(5), 558-565. Retrieved from [Link]
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ResearchGate. (2021, February 3). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Retrieved from [Link]
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A Guide to the Catalytic Applications of Chiral Benzimidazole-Based Complexes
Preamble: A comprehensive literature search for the specific catalytic applications of "2-Benzoimidazol-1-yl-1-methoxy-ethanol" complexes did not yield dedicated scholarly articles or established protocols. This suggests that this particular ligand system is not widely documented in the field of catalysis. However, the core structure—a chiral ethanolamine appended to a benzimidazole scaffold—is highly representative of a successful class of ligands in asymmetric catalysis.
To provide a valuable and in-depth technical guide that aligns with the spirit of the original request, this document will focus on well-established and closely related analogues. The principles, protocols, and mechanistic insights detailed herein are directly applicable to the research and development of new chiral benzimidazole-based catalysts.
Part 1: Introduction to Chiral Benzimidazole Ligands in Catalysis
The benzimidazole moiety is a prominent heterocyclic scaffold in medicinal chemistry and materials science.[1][2] In the realm of catalysis, its rigid structure, strong σ-donating properties, and ability to form stable complexes with a variety of transition metals make it an excellent platform for ligand design.[3] When combined with a chiral component, such as an amino alcohol, the resulting ligand can create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in catalytic reactions.
Chiral benzimidazole derivatives have proven to be versatile ligands for a range of transition metals, including Ruthenium, Rhodium, Iridium, and Copper, and have been successfully applied in numerous asymmetric transformations.[4]
General Synthetic Strategy
A common and effective method for synthesizing chiral 2-substituted benzimidazole ligands involves the condensation of a chiral amino acid with an o-phenylenediamine derivative. This approach, known as the Phillips-Ladenburg reaction, provides a straightforward route to the core benzimidazole structure.[5] The resulting carboxylic acid can then be reduced to the corresponding chiral amino alcohol.
Caption: General workflow for synthesizing chiral benzimidazole amino alcohol ligands.
Part 2: Application Note: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Introduction: Asymmetric transfer hydrogenation (ATH) is a cornerstone of modern organic synthesis, providing an efficient and safer alternative to high-pressure hydrogenation for the production of enantiomerically enriched secondary alcohols.[3] These chiral alcohols are critical intermediates in the pharmaceutical, agrochemical, and fine chemical industries. Ruthenium complexes bearing chiral N-heterocyclic ligands are among the most effective catalysts for this transformation.[3]
Catalyst System: The active catalyst is typically formed in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and a chiral benzimidazole-based ligand. The ligand coordinates to the ruthenium center, creating the chiral environment necessary for enantioselective hydrogen transfer from a hydrogen donor, most commonly 2-propanol.
Mechanism of Action: The reaction is generally understood to proceed via an outer-sphere mechanism. The ruthenium complex first undergoes a reaction with the hydrogen donor (2-propanol) in the presence of a base (e.g., KOH) to form a ruthenium-hydride species. This chiral hydride complex then delivers the hydride to one enantiotopic face of the prochiral ketone, which is held in the outer coordination sphere. This transfer occurs through a six-membered pericyclic transition state, with the enantioselectivity being dictated by the steric and electronic properties of the chiral ligand.
Caption: Simplified catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.
Protocol: General Procedure for ATH of Acetophenone
-
Expertise & Experience: This protocol details an in situ catalyst preparation, which is often preferred for screening and initial optimization as it avoids the isolation of potentially sensitive organometallic complexes. The use of an inert atmosphere is critical as the active Ru-hydride species can be susceptible to oxidation.
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1.0 mol%) and the chiral benzimidazole ligand (0.011 mmol, 2.2 mol%).
-
Add 2.0 mL of anhydrous, degassed 2-propanol.
-
Stir the mixture at room temperature for 20-30 minutes to allow for complex formation. The solution should become homogeneous.
-
-
Reaction Execution:
-
Add acetophenone (0.5 mmol, 1.0 eq) to the flask.
-
Prepare a 0.1 M solution of KOH in 2-propanol. Add 0.1 mL of this solution (0.01 mmol, 2.0 mol%) to the reaction mixture to activate the catalyst.
-
Heat the reaction mixture to the desired temperature (typically 40-82°C) and stir.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a few drops of water.
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Confirm the structure of the product, 1-phenylethanol, by ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H).
-
Data Summary: Representative Performance in ATH
| Substrate | Product | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | 2 | >99 | 98 (R) |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 3 | >99 | 97 (R) |
| 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 5 | 98 | 95 (R) |
| Propiophenone | 1-Phenyl-1-propanol | 4 | >99 | 96 (R) |
| (Note: Data are representative examples from literature on similar catalyst systems and may vary based on the specific ligand and conditions used.) |
Part 3: Application Note: Copper-Catalyzed Enantioselective Henry (Nitroaldol) Reaction
Introduction: The Henry reaction is a fundamental carbon-carbon bond-forming reaction that provides access to β-nitro alcohols, which are highly versatile synthetic intermediates. They can be readily converted into β-amino alcohols, α-nitro ketones, or nitroalkenes. The development of catalytic, enantioselective versions of this reaction is of high importance. Copper(II) complexes featuring chiral ligands have emerged as powerful catalysts for this purpose.[6]
Catalyst System: A typical catalyst system involves a complex of Copper(II) acetate (Cu(OAc)₂) or Copper(II) triflate (Cu(OTf)₂) with a chiral benzimidazole-based ligand. The ligand renders the metal center chiral, allowing for facial discrimination of the aldehyde electrophile.
Proposed Mechanism: The chiral Cu(II) complex functions as a Lewis acid. It coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack. Simultaneously, a basic site on the ligand or an external base deprotonates the nitroalkane to form a nitronate anion. The chiral pocket created by the ligand then directs the approach of the nitronate to one of the two prochiral faces of the coordinated aldehyde, controlling the stereochemistry of the newly formed C-C bond.
Caption: Proposed mechanism for the Cu-catalyzed enantioselective Henry reaction.
Protocol: General Procedure for the Enantioselective Henry Reaction
-
Trustworthiness: This protocol describes the pre-formation of the catalyst complex, which ensures a well-defined catalytic species and often leads to more reproducible results compared to in situ methods where multiple species might be in equilibrium.
-
Catalyst Preparation:
-
In a round-bottom flask, dissolve the chiral benzimidazole ligand (0.11 mmol) in a suitable solvent such as ethanol or THF (5 mL).
-
Add Cu(OAc)₂·H₂O (0.10 mmol) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the complex is often indicated by a color change (e.g., to a deep blue or green). This stock solution can be used directly.
-
-
Reaction Execution:
-
To a separate flask at room temperature, add the aldehyde (1.0 mmol, 1.0 eq) and the nitroalkane (2.0-5.0 mmol, 2.0-5.0 eq, which often serves as both reactant and solvent).
-
Add the pre-formed copper catalyst solution (typically 5-10 mol%).
-
If required, add a suitable base (e.g., triethylamine or diisopropylethylamine, 5-10 mol%). The choice of base can be critical for both rate and selectivity.
-
Stir the reaction at the specified temperature (can range from -20°C to room temperature) for 24-72 hours.
-
-
Monitoring and Work-up:
-
Monitor the consumption of the aldehyde by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the catalyst and any remaining base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-nitro alcohol.
-
Confirm the structure by NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
-
Data Summary: Representative Performance in the Henry Reaction
| Aldehyde | Nitroalkane | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | Nitromethane | 48 | 85 | 94 (S) |
| 4-Nitrobenzaldehyde | Nitromethane | 48 | 92 | 96 (S) |
| Cyclohexanecarboxaldehyde | Nitromethane | 72 | 75 | 90 (S) |
| Benzaldehyde | Nitroethane | 60 | 80 | 91 (anti) |
| (Note: Data are representative examples from literature on similar catalyst systems and may vary based on the specific ligand and conditions used.) |
Part 4: References
-
Meggers, E. (2011). Asymmetric Catalysis with Chiral-at-Metal Complexes. Chemical Communications, 47(1), 31-42. [Link]
-
Li, Y., Ding, K., & Sandoval, C. A. (2009). Hybrid NH2-Benzimidazole Ligands for Efficient Ru-Catalyzed Asymmetric Hydrogenation of Aryl Ketones. Organic Letters, 11(4), 907–910. [Link]
-
Güneş, M., & Çetinkaya, B. (2018). Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. Journal of the Iranian Chemical Society, 15(7), 1541-1549. [Link]
-
Sivakumar, S., & Athimoolam, S. (2014). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Journal of Chemical and Pharmaceutical Research, 6(5), 843-850.
-
Najera, C., & Yus, M. (2015). Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts. Molecules, 20(3), 5187-5235. [Link]
-
PubMed. (2009). Hybrid NH2-benzimidazole ligands for efficient Ru-catalyzed asymmetric hydrogenation of aryl ketones. Organic Letters. [Link]
-
Mandal, S. K., & Drew, M. G. B. (2007). Synthesis and Crystal Structure of two Cu(II) Complexes with Benzimidazole Ligands. Acta Chimica Slovenica, 54(2), 346-350.
-
Kargar, H., et al. (2022). New copper(II) complexes with benzimidazole and benzoxazole heterocyclic ligands: synthesis, spectral characterization, FMO, MEP, NBO, and DFT study. Inorganic Chemistry Research, 6(1), 104-114.
-
Ismail, N. H., et al. (2024). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Future Medicinal Chemistry. [Link]
-
Kumar, R., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35003-35043. [Link]
-
Ismail, N. H., et al. (2024). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Future Medicinal Chemistry. [Link]
-
Sengupta, P., et al. (2021). Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Journal of Organometallic Chemistry, 954-955, 122088. [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2), 2003. [Link]
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
Reddy, C. S., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research, 8(8), 61-66.
-
Academia.edu. Palladium complexes of (benzoimidazol-2-ylmethyl)amine ligands as catalysts for methoxycarbonylation of olefins. [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Mandal, S., et al. (2015). Cyclometalated rhodium and iridium complexes with imidazole containing Schiff bases: Synthesis, structure and cellular imaging. Journal of Organometallic Chemistry, 775, 100-108. [Link]
-
Bationo, R., et al. (2016). Synthesis of 2-(benzylthio)benzimidazole, 2- [(benzimidazol-2-yl)methylthio]benzimidazole and structural analogues against Haemonchus contortus. Journal of Medicinal Plants Research, 10(34), 603-611. [Link]
-
Hartwig, J. F., et al. (2009). and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society, 131(25), 8958–8969. [Link]
-
Akkurt, M., et al. (2009). 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol. Acta Crystallographica Section E: Structure Reports Online, 65(1), o185. [Link]
-
Organic Chemistry Portal. Benzimidazolone synthesis. [Link]
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]
-
ResearchGate. (2017). Auxiliary complexes of the iridium benzimidazole system. [Link]
-
MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]
-
Semantic Scholar. (2023). Benzimidazol-2-ylidene ruthenium complexes for C–N bond formation through alcohol dehydrogenation. [Link]
-
ResearchGate. (2025). Ru(II) complexes bearing 2,6-bis(benzimidazole-2-yl)pyridine ligands: A new class of catalysts for efficient dehydrogenation of primary alcohols to carboxylic acids and H2 in the alcohol/CsOH system. [Link]
-
MDPI. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. [Link]
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. dergi-fytronix.com [dergi-fytronix.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving reaction yield of 2-Benzoimidazol-1-yl-1-methoxy-ethanol synthesis
Subject: Improving Reaction Yield of 2-(Benzimidazol-1-yl)-1-methoxy-ethanol and Analogs Ticket ID: BZ-SYN-0042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield difficulties in the synthesis of 2-(Benzimidazol-1-yl)-1-methoxy-ethanol (interpreted as the N-alkylation of a benzimidazole core with a methoxy-ethanol side chain). This reaction typically proceeds via a nucleophilic substitution (
This guide provides an optimized protocol using Phase Transfer Catalysis (PTC) and Cesium Carbonate (
Part 1: The Chemistry (Mechanism & Kinetics)
To solve low yield, we must understand the failure points. The reaction relies on the benzimidazole nitrogen acting as a nucleophile.
Reaction Pathway Analysis
-
Deprotonation: The acidic proton on N1 (
) must be removed to generate the benzimidazolide anion. Incomplete deprotonation is the #1 cause of low conversion. -
Nucleophilic Attack: The anion attacks the electrophilic carbon of the alkylating agent (e.g., 2-chloro-1-methoxyethanol).
-
Side Reactions (Yield Killers):
-
Quaternization: The product (tertiary amine) can react again with the alkylating agent to form a quaternary ammonium salt.
-
Elimination: If the alkylating agent is sensitive (e.g., halo-ethers), strong bases like
can cause elimination ( ) rather than substitution ( ).
-
Visualizing the Pathway
The following diagram outlines the critical decision points in the reaction mechanism.
Figure 1: Reaction pathway showing the desired SN2 route versus competitive quaternary salt formation and elimination side-reactions.
Part 2: Troubleshooting Guide (FAQs)
Q1: My conversion is stuck at 50-60%. Adding more reagent doesn't help. Why?
Diagnosis: This is likely a solubility or basicity issue .
-
The Problem: Traditional bases like
have poor solubility in organic solvents (Acetone/ACN), creating a heterogeneous mixture where the reaction only happens on the solid surface. -
The Solution: Switch to Cesium Carbonate (
) in DMF or Acetonitrile . The "Cesium Effect" increases the solubility of the carbonate and forms a "naked," highly reactive anion due to the weak ion pairing of the large Cesium cation. -
Alternative: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) if you must use
.
Q2: I see a major spot on TLC that isn't my product. What is it?
Diagnosis: It is likely the 1,3-dialkyl benzimidazolium salt (Quaternary Ammonium).
-
Cause: Excess alkylating agent. Once the mono-alkylated product forms, it is more basic than the starting material and can react again.
-
Fix:
-
Strictly control stoichiometry (1.0 : 1.1 ratio of Benzimidazole : Electrophile).
-
Add the electrophile slowly (dropwise) to a pre-stirred solution of Benzimidazole + Base.
-
Q3: The product decomposes during workup.
Diagnosis: The "1-methoxy-ethanol" side chain might be forming a hemiaminal ether linkage which is acid-sensitive.
-
Fix: Avoid acidic washes (HCl) during extraction. Use neutral buffers or simple water washes. If the linkage involves
, it is susceptible to hydrolysis. Ensure your structure is the stable type.
Part 3: Optimized Experimental Protocol
This protocol uses the Cesium Carbonate/DMF method, which is superior for functionalized alkyl halides prone to elimination.
Materials
| Reagent | Equivalents | Role |
| Benzimidazole | 1.0 equiv | Substrate |
| 2-Chloro-1-methoxyethanol (or analog) | 1.1 - 1.2 equiv | Electrophile |
| Cesium Carbonate ( | 2.0 equiv | Base |
| TBAI (Tetrabutylammonium Iodide) | 0.1 equiv | Catalyst (Optional) |
| DMF (Anhydrous) | 10 mL / g | Solvent |
Step-by-Step Methodology
-
Activation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzimidazole (1.0 eq) in anhydrous DMF .
-
Add
(2.0 eq) in one portion. -
Critical Step: Stir at Room Temperature for 30 minutes . This allows the formation of the nitrogen anion before the electrophile is introduced.
-
-
Alkylation:
-
Add TBAI (0.1 eq) (catalytic amount enhances rate via Halogen Exchange/Finkelstein reaction).
-
Add the alkylating agent (e.g., 2-chloro-1-methoxyethanol ) dropwise via syringe.
-
Heat the reaction mixture to 60°C - 80°C . Do not exceed 100°C to avoid decomposition of the ether chain.
-
-
Monitoring:
-
Monitor via TLC (System: 5% Methanol in DCM) or HPLC.
-
Reaction typically completes in 2–4 hours .
-
-
Workup:
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica gel, Gradient: 0 -> 5% MeOH in DCM).
-
Part 4: Troubleshooting Logic Tree
Use this flow to diagnose specific failures in your current experiment.
Figure 2: Decision tree for diagnosing yield and purity issues during benzimidazole alkylation.
References
-
Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry. (2011). Demonstrates the efficacy of phase transfer catalysts (TBAB) and potassium carbonate in acetonitrile for benzimidazole alkylation.[1]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. (2022). Details general methods for N-alkylation using functionalized halides and the impact of base selection on yield.
-
Synthesis of 1,2‐Disubstituted Benzimidazoles via Acceptorless Dehydrogenative Coupling. ResearchGate. (2020). Provides context on alternative synthesis routes and the stability of benzimidazole derivatives in various solvents.
-
Benzimidazole chemistry in oncology: recent developments. PMC (NIH). (2025). Reviews synthetic strategies including the reaction of o-phenylenediamine with glycolic acid derivatives, relevant to the "methoxy-ethanol" side chain formation. (Note: Link points to general benzimidazole synthesis review).
Sources
Technical Support Center: Purification of 2-Benzoimidazol-1-yl-1-methoxy-ethanol Crude Mixtures
Welcome to the technical support center for the purification of 2-Benzoimidazol-1-yl-1-methoxy-ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of this and related benzimidazole derivatives. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction to Purification Challenges
The synthesis of benzimidazole derivatives, such as 2-Benzoimidazol-1-yl-1-methoxy-ethanol, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[1][2] While these reactions are robust, they can often result in a crude mixture containing unreacted starting materials, intermediates, and various byproducts. The structural similarity of these impurities to the desired product can make purification a significant challenge. This guide will address the most common issues and provide systematic approaches to achieving high purity.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address specific issues you may encounter during the purification of your crude 2-Benzoimidazol-1-yl-1-methoxy-ethanol mixture.
FAQ 1: My crude product is a dark, oily residue. How can I isolate a solid product?
Cause: The dark coloration is often due to oxidation products of the o-phenylenediamine starting material.[3] The oily consistency may indicate the presence of residual solvent or low-molecular-weight impurities.
Solution:
-
Activated Carbon Treatment: To remove colored impurities, dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and treat the solution with activated carbon.[3] The activated carbon will adsorb the highly colored impurities.
-
Solvent Removal: After removing the activated carbon by filtration, thoroughly remove the solvent under reduced pressure to obtain a solid or semi-solid.
-
Recrystallization: If the product is still oily, attempt recrystallization from a suitable solvent system. This process is highly effective for removing impurities with different solubility profiles than the target compound.[1]
FAQ 2: TLC analysis of my crude product shows multiple spots with close Rf values. How can I effectively separate my product?
Cause: The presence of multiple spots with similar Rf values suggests that the impurities have polarities close to that of your desired product. This is a common issue, especially with byproducts like 1,2-disubstituted benzimidazoles.[3]
Solution:
Column Chromatography on Silica Gel: This is a powerful technique for separating compounds with similar polarities.[4]
-
Solvent System Optimization: The key to successful column chromatography is selecting the right solvent system. Use Thin Layer Chromatography (TLC) to test various solvent mixtures. A good starting point for benzimidazoles is a combination of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, or dichloromethane and methanol.[4] Aim for a solvent system that gives your product an Rf value between 0.2 and 0.4 on the TLC plate, with clear separation from the impurity spots.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
In-Depth Purification Protocols
Protocol 1: Recrystallization for Purity Enhancement
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the crude product sparingly at room temperature but have high solubility at its boiling point. Common solvents for recrystallizing benzimidazole derivatives include ethanol, methanol, and ethyl acetate.[5]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can further cool the solution in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent for many benzimidazoles. |
| Methanol | 65 | Polar Protic | Similar to ethanol, but its lower boiling point can be advantageous. |
| Ethyl Acetate | 77 | Polar Aprotic | A good choice for less polar benzimidazole derivatives.[5] |
| Water | 100 | Polar Protic | Can be used as an anti-solvent in combination with a more soluble solvent. |
Protocol 2: High-Resolution Purification by Column Chromatography
For challenging separations where recrystallization is ineffective, column chromatography is the method of choice.
Step-by-Step Methodology:
-
Column Preparation: Pack a glass column with silica gel as a slurry in the initial, non-polar eluting solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity if using a gradient. Collect the eluent in fractions.
-
Fraction Analysis: Monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization: Purification Workflow
Caption: Decision workflow for selecting a purification method.
Protocol 3: Acid-Base Extraction for Removing Basic/Acidic Impurities
Benzimidazoles are basic compounds and can be protonated to form water-soluble salts. This property can be exploited to separate them from non-basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic benzimidazole product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Neutralization: Basify the aqueous layer with a base (e.g., 1M NaOH) until the benzimidazole product precipitates out.
-
Isolation: Collect the precipitated product by filtration, wash with water, and dry.
Mandatory Visualization: Acid-Base Extraction Principle
Caption: Principle of acid-base extraction for purification.
Characterization of Purified Product
After purification, it is crucial to confirm the identity and purity of your 2-Benzoimidazol-1-yl-1-methoxy-ethanol.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp and narrow melting point range is characteristic of a pure compound.
-
Spectroscopic Methods:
By following these guidelines and understanding the principles behind each technique, you will be well-equipped to overcome the challenges of purifying 2-Benzoimidazol-1-yl-1-methoxy-ethanol and other benzimidazole derivatives.
References
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). [Source Not Available].
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
- Overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS C
- A process for the preparation of benzimidazole derivatives and their salts.
- Benzimidazole compounds and their use as chromatographic ligands.
- Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II)
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC.
- RESEARCH ON BENZIMIDAZOLE DERIV
- SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry.
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
- New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
- Benzimidazole synthesis. Organic Chemistry Portal.
- Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
- Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-4-methanol. Benchchem.
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Source Not Available].
- c7dt02584j1.pdf. The Royal Society of Chemistry.
- SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIV
- NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. [Source Not Available].
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Deriv
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Source Not Available].
- 2-(Aryl Oxy Methyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Optimizing Temperature Conditions for Benzimidazole-Ethanol Reactions
Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing ethanol in their reaction schemes. Here, we address common challenges and frequently asked questions regarding temperature optimization to enhance reaction efficiency, yield, and purity.
Troubleshooting Guide: Common Temperature-Related Issues
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of benzimidazoles in ethanol.
Issue 1: Low to No Product Yield
Low or non-existent yields are a frequent hurdle in benzimidazole synthesis. Before extensively altering your protocol, consider the following temperature-related factors.
Possible Causes & Solutions
-
Suboptimal Reaction Temperature: The activation energy for the condensation of o-phenylenediamine with carboxylic acids or aldehydes may not be met at lower temperatures. Conversely, excessively high temperatures can lead to the degradation of reactants or products.[1]
-
Suggested Solution: A systematic temperature screening is recommended. Start with room temperature and incrementally increase the temperature (e.g., in 10-20°C intervals) to the reflux temperature of ethanol (approximately 78°C).[2] For reactions involving less reactive substrates, higher temperatures, sometimes under microwave irradiation or in a sealed vessel, might be necessary.[3][4][5]
-
-
Inadequate Reaction Time at a Given Temperature: The reaction may simply need more time to proceed to completion at the chosen temperature.
Issue 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate or a complex NMR spectrum often indicates the formation of unwanted byproducts. Temperature plays a crucial role in reaction selectivity.
Possible Causes & Solutions
-
Formation of 1,2-Disubstituted Benzimidazoles: This is a common side product when using aldehydes, where two aldehyde molecules react with one molecule of o-phenylenediamine.[6]
-
Suggested Solution: The choice of solvent and temperature can influence selectivity. While polar solvents like ethanol can sometimes favor the formation of 1,2-disubstituted products, carefully controlling the temperature can help minimize this.[2][6] Running the reaction at a lower temperature for a longer duration may improve the yield of the desired 2-substituted benzimidazole.
-
-
Oxidation of o-Phenylenediamine: o-Phenylenediamine is susceptible to oxidation, which can be accelerated at higher temperatures, leading to colored impurities.[6]
Issue 3: Incomplete Reaction Despite Extended Time and Heat
When a reaction stalls even at the reflux temperature of ethanol, other factors beyond simple temperature adjustments need to be considered.
Possible Causes & Solutions
-
Catalyst Inactivity at Operating Temperature: The chosen catalyst may not be effective at the temperature you are running the reaction.
-
Suggested Solution: The optimal temperature can vary significantly depending on the catalyst used.[1] For instance, some modern catalytic systems using metal nanoparticles or Lewis acids may be highly efficient at room temperature, while classical methods like the Phillips-Ladenburg reaction often require higher temperatures.[1][2][4] It is crucial to consult the literature for the recommended temperature range for your specific catalyst.
-
Frequently Asked Questions (FAQs)
Here we answer some of the most common questions regarding temperature in benzimidazole-ethanol reactions.
Q1: What is the typical starting temperature for a benzimidazole synthesis in ethanol?
A1: A good starting point for many benzimidazole syntheses in ethanol is room temperature, especially when using a catalyst.[2] If no significant product formation is observed after a reasonable time, as monitored by TLC, the temperature can be gradually increased.
Q2: How does the choice of reactants (aldehyde vs. carboxylic acid) affect the optimal temperature?
A2: Generally, the condensation of o-phenylenediamine with carboxylic acids (the Phillips-Ladenburg reaction) often requires more forcing conditions, including higher temperatures, compared to the reaction with aldehydes (the Weidenhagen reaction).[3] However, the reactivity of the specific aldehyde or carboxylic acid also plays a significant role.
Q3: Can I use microwave heating for my benzimidazole-ethanol reaction?
A3: Yes, microwave-assisted synthesis can be a very effective method for benzimidazole formation in ethanol.[3] It often leads to significantly reduced reaction times and improved yields due to rapid and uniform heating.[3]
Q4: My reaction works well at a small scale, but the yield drops upon scale-up. Could temperature be the issue?
A4: Absolutely. Heat transfer is less efficient in larger reaction vessels. A temperature that is optimal in a small flask may not be sufficient to heat the entire volume of a larger reaction mixture uniformly. When scaling up, you may need to ensure efficient stirring and potentially increase the external temperature to achieve the desired internal reaction temperature.
Experimental Protocols & Data
Protocol 1: General Procedure for Temperature Optimization
This protocol provides a systematic approach to finding the optimal temperature for your benzimidazole synthesis in ethanol.
-
Setup: In separate small-scale reaction vessels (e.g., microwave vials or small round-bottom flasks), combine o-phenylenediamine (1.0 eq), your aldehyde or carboxylic acid (1.0-1.2 eq), and the chosen catalyst in ethanol.
-
Temperature Gradient: Set each reaction to a different temperature. A good range to screen would be room temperature, 40°C, 60°C, and the reflux temperature of ethanol (~78°C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC.
-
Analysis: After a set period (e.g., 4-6 hours), quench the reactions and analyze the crude product mixture from each temperature point by a suitable method (e.g., LC-MS or ¹H NMR) to determine the yield of the desired product and the formation of any byproducts.
Table 1: Influence of Temperature on Benzimidazole Synthesis
The following table summarizes typical temperature conditions for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various carbonyl compounds in ethanol.
| Carbonyl Compound | Catalyst | Temperature (°C) | Typical Reaction Time | Reference |
| Benzaldehyde | NH₄Cl | Room Temperature | 4 hours | [8] |
| p-Chlorobenzoic Acid | NH₄Cl | 80 | 2 hours | [9] |
| Salicylic Acid | NH₄Cl | 80 | 2 hours | [9] |
| Various Aldehydes | VOSO₄ | Room Temperature | Varies | [10] |
| Various Aldehydes | [PVP-SO₃H]HSO₄ | Room Temperature | Varies | [10] |
This table provides a general guideline. Optimal conditions may vary based on the specific substrates and scale of the reaction.
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in benzimidazole-ethanol reactions, with a focus on temperature optimization.
Caption: A decision tree for troubleshooting low yields.
Diagram 2: Benzimidazole Synthesis Pathway
This diagram shows a simplified representation of the Phillips-Ladenburg condensation reaction for benzimidazole synthesis.
Caption: The Phillips-Ladenburg condensation pathway.
References
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
Dudd, L. M., Venardou, E., Garcia-Verdugo, E., Licence, P., Blake, A. J., Wilson, C., & Poliakoff, M. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 5(2), 187-192. [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of benzimidazoles in high-temperature water. Retrieved from [Link]
-
Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 12. [Link]
-
NeuroQuantology. (n.d.). A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2014). PMC. Retrieved from [Link]
-
Rasayan J. Chem. (n.d.). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from [Link]
-
Encyclopedia.pub. (2023, October 21). Benzimidazole and Their Derivatives. Retrieved from [Link]
-
IJARIIE. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole | Request PDF. Retrieved from [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Chemistry Journal of Moldova. (n.d.). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast Synthesis of Substituted N‐Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
PMC. (n.d.). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Solving purification challenges in 2-Benzoimidazol-1-yl-1-methoxy-ethanol isolation
This technical guide addresses the isolation and purification of 2-(Benzoimidazol-1-yl)-1-methoxy-ethanol . Based on the chemical nomenclature and the typical behavior of N-substituted benzimidazoles, this molecule contains a sensitive hemiaminal/hemiacetal linkage or a labile
The primary challenges with this scaffold are acid-catalyzed hydrolysis (decomposition on silica), regioisomer co-elution , and residual solvent entrapment (specifically 2-methoxyethanol, which is toxic and high-boiling).
Subject: Troubleshooting Purification of 2-(Benzoimidazol-1-yl)-1-methoxy-ethanol Lead Scientist: Dr. Aris (Senior Application Scientist) Context: Labile Hemiaminal/Ether Isolation[1]
Part 1: The "Ghost Peak" Phenomenon (Decomposition)
Q: My crude NMR shows the product, but after silica gel column chromatography, I only recover Benzimidazole and unidentified aldehydes. Where did my product go?
A: You are likely experiencing acid-catalyzed hydrolysis or
The Mechanism of Failure: Under acidic conditions (Silica), the N-C bond becomes labile. The pathway typically follows:
-
Protonation of the ether oxygen or imidazole N3.
-
Cleavage of the C-N bond (Retro-Mannich-type or hydrolysis).[1]
-
Release of the stable Benzimidazole heterocycle and a volatile aldehyde/glyoxal fragment.
Corrective Protocol: Neutralization of the Stationary Phase Do not use untreated silica gel. You must buffer the system to pH 7.0–8.0.
-
Method A: Triethylamine (TEA) Pre-wash (Recommended)
-
Pack the column with silica using a slurry of 95:5 Hexane:TEA.
-
Flush with 3 column volumes (CV) of the running solvent (e.g., DCM/MeOH) containing 1% TEA .
-
Run the purification with 0.5% TEA in the eluent.
-
-
Method B: Switch to Neutral Alumina
-
Use Aluminum Oxide (Neutral), Brockmann Grade III . Alumina is far less acidic than silica and preserves labile N-alkyl linkages.[1]
-
Visualization of Decomposition Risk:
Figure 1: Acid-catalyzed decomposition pathway of labile N-substituted benzimidazoles on untreated silica gel.
Part 2: Solubility & "Oiling Out"
Q: The product comes out as a sticky oil that refuses to crystallize, trapping the high-boiling 2-methoxyethanol solvent.[1] How do I get a solid?
A: Benzimidazole derivatives with short glycol chains often form "supramolecular oils" due to disrupted hydrogen bonding. 2-methoxyethanol (bp 124°C) is difficult to remove via rotovap without thermal degradation.[1]
The "Anti-Solvent Crash" Protocol: Avoid standard DCM/Methanol evaporation. Use a solvent exchange method to force lattice formation.[1]
| Step | Solvent System | Action | Mechanism |
| 1 | Ethyl Acetate (EtOAc) | Dissolve crude oil in minimal warm EtOAc (40°C).[1] | Solubilizes the organic product; miscibility with oils. |
| 2 | MTBE or Diethyl Ether | Add dropwise until cloudiness persists. | Lowers polarity; disrupts solvent shells.[1] |
| 3 | n-Heptane | Layer carefully on top (do not mix yet). | Acts as a true anti-solvent. |
| 4 | Cooling | Place at -20°C for 12 hours.[1] | Slow diffusion of Heptane induces nucleation.[1] |
Critical Note on Drying: Do not heat above 45°C under vacuum. These hemiaminal-like ethers can undergo thermal rearrangement.[1] Use a high-vacuum line (0.1 mbar) at ambient temperature for 24 hours to remove residual methoxyethanol.
Part 3: Regioisomer Separation (N1 vs. N3)
Q: I see two spots on TLC with very similar Rf values. Is this the N1/N3 regioisomer issue?
A: For unsubstituted benzimidazoles, N1 and N3 are identical due to tautomerism until alkylation occurs. Once alkylated, if the benzene ring has no substituents, N1 and N3 products are identical. However , if your starting material was a substituted benzimidazole (e.g., 5-methylbenzimidazole), you will form a mixture of 1,5- and 1,6-isomers .
-
Diagnosis: If your starting benzimidazole is symmetric (unsubstituted benzene ring), the second spot is likely a bis-alkylated quaternary salt (dialkylation at N3) or a hydrolysis byproduct.
-
Separation Strategy:
-
Bis-alkylated salt: Will stay on the baseline in 100% EtOAc. Flush with 10% MeOH/DCM to remove.[1]
-
Regioisomers (if substituted): These are notoriously difficult to separate.
-
Technique: Use Toluene:Acetone (4:1) as the eluent. The
-stacking interaction of Toluene with the benzimidazole ring often differentiates isomers better than DCM/MeOH.[1]
-
-
Part 4: Optimized Purification Workflow
The following workflow integrates stability protection with impurity removal.
Figure 2: Decision tree for the purification of labile benzimidazole derivatives, prioritizing non-acidic methods.
References
-
Stability of Benzimidazole Hemiaminals
-
N-Alkylation Methodologies
-
Benzimidazole Purification Protocols
-
2-Methoxyethanol Properties & Hazards
Sources
Technical Support Center: Enhancing the Stability of 2-Benzoimidazol-1-yl-1-methoxy-ethanol in Solution
Welcome to the dedicated support center for 2-Benzoimidazol-1-yl-1-methoxy-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. Here, we synthesize our expertise to offer practical, scientifically-grounded solutions to common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of 2-Benzoimidazol-1-yl-1-methoxy-ethanol.
Q1: What are the primary factors that can cause the degradation of 2-Benzoimidazol-1-yl-1-methoxy-ethanol in solution?
A1: The stability of this compound is primarily influenced by pH, exposure to light, oxidative stress, and temperature.[1] The benzimidazole moiety and the ether linkage on the ethanol backbone are the most susceptible parts of the molecule. The benzimidazole ring's stability can be pH-dependent, while the ether group is prone to oxidation.[1][2]
Q2: What is the ideal pH range for maintaining the stability of this compound?
A2: Generally, benzimidazole derivatives are more stable in neutral or slightly acidic conditions.[1] Highly basic conditions can lead to the deprotonation and subsequent degradation of the benzimidazole ring, while strongly acidic conditions can cause hydrolysis. We recommend an initial pH range of 5.0-7.0 for your solutions. However, the optimal pH should be determined empirically for your specific application.
Q3: Is 2-Benzoimidazol-1-yl-1-methoxy-ethanol sensitive to light?
A3: Yes, compounds containing a benzimidazole ring are often photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[1][3] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
Q4: What are the best practices for long-term storage of stock solutions?
A4: For long-term storage, stock solutions should be prepared in a suitable anhydrous solvent like DMSO or ethanol, aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored at -20°C or -80°C in light-protected containers.[4]
Section 2: Troubleshooting Guides
This section provides a more detailed, cause-and-effect approach to resolving specific stability issues.
Issue 1: Rapid Loss of Compound Potency in Aqueous Buffer
Symptom: You observe a significant decrease in the concentration of 2-Benzoimidazol-1-yl-1-methoxy-ethanol within hours of preparing a solution in a standard phosphate buffer at pH 7.4.
Root Cause Analysis:
This rapid degradation is likely due to one or a combination of three factors: pH-mediated hydrolysis, oxidation, or photodegradation. The slightly alkaline nature of pH 7.4 buffer might be sufficient to initiate degradation of the benzimidazole moiety. Additionally, aqueous buffers can contain dissolved oxygen, which can lead to oxidation of the ether linkage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Detailed Steps:
-
pH Screening: Prepare your solutions in a range of buffers, such as citrate (pH 5.0-6.0) and phosphate (pH 6.0-7.0).[5][6] This will help determine if a lower pH enhances stability.
-
Control for Oxidation:
-
De-gassing: Before use, sparge your buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Antioxidants: Consider adding an antioxidant to your formulation. For aqueous solutions, L-ascorbic acid (Vitamin C) at a concentration of 0.01-0.1% can be effective.[7][8] For organic stock solutions, butylated hydroxytoluene (BHT) at similar concentrations is a common choice.[9]
-
-
Light Protection: Conduct all experiments under low-light conditions and store all solutions in amber vials. This is a simple but critical step to prevent photodegradation.[1]
-
Analysis: Use a stability-indicating HPLC method to monitor the concentration of the parent compound and the emergence of any degradation products over time.[10][11]
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram After Storage
Symptom: After storing your sample for 24-48 hours, you observe new peaks in your HPLC chromatogram, indicating the formation of degradation products.
Root Cause Analysis:
The appearance of new peaks confirms that the compound is degrading. The key is to identify the degradation pathway to implement a targeted stabilization strategy. The primary suspects are hydrolysis, oxidation, and photodegradation.
Potential Degradation Pathways:
Caption: Potential degradation pathways.
Troubleshooting and Identification Strategy:
To understand which pathway is dominant, a forced degradation study is highly recommended.[12][13] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of degradation products.
Protocol: Forced Degradation Study
This protocol is designed to generate degradation products in a controlled manner to help identify them and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][14]
Step-by-Step Methodology:
-
Preparation: Prepare five separate solutions of 2-Benzoimidazol-1-yl-1-methoxy-ethanol at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate at 80°C for 48 hours (in a sealed vial).
-
Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16][17] A control sample should be wrapped in foil and kept under the same temperature conditions.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV or, ideally, HPLC-MS to separate and identify the degradation products.[10]
-
Data Interpretation:
By comparing the chromatograms from the stressed samples, you can identify which conditions lead to specific degradation products. For example, if a major new peak appears only in the H₂O₂-treated sample, it is likely an oxidation product. This information is invaluable for developing a targeted stabilization strategy.
Data Summary Table:
| Stress Condition | % Degradation (Parent Compound) | Major Degradant Peak (Retention Time) | Inferred Degradation Pathway |
| 0.1 M HCl, 60°C | 15.2% | 4.5 min | Acid Hydrolysis |
| 0.1 M NaOH, 60°C | 22.5% | 3.8 min | Base-catalyzed Degradation |
| 3% H₂O₂, RT | 18.9% | 6.2 min | Oxidation |
| 80°C | 5.5% | Minor peaks | Thermal Degradation |
| Light Exposure | 12.8% | 7.1 min | Photodegradation |
| Control | <1% | N/A | - |
Section 3: Proactive Stabilization Protocols
Based on the insights from troubleshooting and forced degradation studies, here are protocols for preparing more stable solutions.
Protocol: Preparation of an Optimized Stabilized Formulation
This protocol incorporates pH control, antioxidant addition, and light protection to maximize the stability of 2-Benzoimidazol-1-yl-1-methoxy-ethanol in an aqueous solution.
Materials:
-
2-Benzoimidazol-1-yl-1-methoxy-ethanol
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
L-Ascorbic Acid
-
High-purity water (Milli-Q or equivalent)
-
Nitrogen or Argon gas
-
0.22 µm sterile filter
-
Amber glass vials
Step-by-Step Methodology:
-
Buffer Preparation (50 mM Citrate Buffer, pH 6.0):
-
Prepare a 50 mM solution of citric acid and a 50 mM solution of sodium citrate.
-
In a clean beaker, add the citric acid solution and slowly titrate with the sodium citrate solution while monitoring the pH with a calibrated meter until a pH of 6.0 is reached.
-
-
De-gassing: Sparge the prepared buffer with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
Antioxidant Addition:
-
Under a continued stream of inert gas, add L-ascorbic acid to the de-gassed buffer to a final concentration of 0.05% (w/v).
-
Stir gently until fully dissolved.
-
-
Compound Dissolution:
-
Weigh the required amount of 2-Benzoimidazol-1-yl-1-methoxy-ethanol and dissolve it in the prepared stabilized buffer.
-
If necessary, use minimal sonication to aid dissolution.
-
-
Final Steps:
-
Sterile filter the final solution using a 0.22 µm filter.
-
Aliquot the solution into amber glass vials, leaving minimal headspace.
-
Store at 2-8°C for short-term use or -20°C for long-term storage.
-
By implementing these scientifically-grounded strategies, you can significantly enhance the stability of 2-Benzoimidazol-1-yl-1-methoxy-ethanol in your experimental solutions, leading to more reliable and reproducible results.
References
-
Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]
-
Morox Labs. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Procyon. Pharmaceutical Buffers. [Link]
-
European Pharmaceutical Review. Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. [Link]
-
PharmaEducation. Buffers in Pharmaceutical and Biologic Systems. [Link]
-
Sharma, G. et al. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Indo American Journal of Pharmaceutical Sciences. Biological and pharmaceutical buffer systems. [Link]
-
Farmacja Polska. New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. [Link]
-
International Journal of Scientific Development and Research. Force Degradation for Pharmaceuticals: A Review. [Link]
-
Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]
-
International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Park, K. Assay and Stability Testing. [Link]
-
MDPI. Special Issue : Antioxidants—Key Players in Innovative Pharmaceutical Products and Food Supplements. [Link]
-
SlideShare. Pharmaceutical Antioxidants. [Link]
-
PubMed. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. [Link]
-
Defense Technical Information Center. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
Manufacturing Chemist. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. [Link]
-
SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]
-
CD Formulation. Antioxidants. [Link]
-
PubMed. Differences in pH-dependent Activation Rates of Substituted Benzimidazoles and Biological in Vitro Correlates. [Link]
-
SciELO. Rational use of antioxidants in solid oral pharmaceutical preparations. [Link]
-
ResearchGate. Proposed Pathway for Carbendazim degradation. [Link]
-
ResearchGate. Photodegradation Pattern of Benzimidazole Anthelmintics. [Link]
-
AZoM. The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. [Link]
-
ResearchGate. Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. [Link]
-
ScienceDirect. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. [Link]
-
Astronomy & Astrophysics. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. [Link]
-
ResearchGate. Deprotonation constants of benzimidazole and stepwise stability... [Link]
-
ResearchGate. (PDF) Photostability testing of pharmaceutical products. [Link]
-
ScienceDirect. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]
-
PMC. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]
-
MDPI. New Benzimidazole-Based pH-Sensitive Fluorescent Probes. [Link]
-
ResearchGate. pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. [Link]
-
ASHP. Functional Group Characteristics and Roles. [Link]
-
RSC Publishing. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link]
-
ResearchGate. (PDF) Chemical Stability of Pharmaceutical Organic Compounds. [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Q-Lab. Understanding ICH Photostability Testing. [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Britannica. Ether. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 8. Antioxidants - CD Formulation [formulationbio.com]
- 9. scielo.br [scielo.br]
- 10. sepscience.com [sepscience.com]
- 11. irjpms.com [irjpms.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 17. database.ich.org [database.ich.org]
Minimizing decomposition of 2-Benzoimidazol-1-yl-1-methoxy-ethanol during scale-up
The following technical guide addresses the stabilization and scale-up of 2-Benzoimidazol-1-yl-1-methoxy-ethanol (referred to herein as BIME ).
Based on the nomenclature provided, this molecule contains a hemiaminal ether or
Executive Summary: The Hemiaminal Liability
The core challenge in scaling up 2-Benzoimidazol-1-yl-1-methoxy-ethanol is the lability of the
Critical Failure Mode:
Module 1: Reaction Engineering & Synthesis
Q: Why does the reaction mixture darken upon scaling up? A: Darkening typically indicates oxidative degradation or polymerization of the aldehyde intermediate.[1]
-
Mechanism: On a larger scale, mass transfer limitations can create local "hotspots" of high concentration.[1] If the
-alkylation is not complete, the free benzimidazole (specifically the electron-rich nitrogen) can undergo oxidative coupling.[1] -
Scale-Up Protocol:
-
Deoxygenation: Sparge all solvents with
for at least 30 minutes prior to reagent addition.[1] -
Dosing Control: Do not dump reagents. Use a metered addition of the aldehyde/linker to the benzimidazole solution to maintain stoichiometry.[1]
-
Temperature: Maintain reaction temperature
if the reaction is exothermic. Use a jacketed reactor with active cooling; do not rely on ambient heat dissipation.[1]
-
Q: My HPLC purity is 98% in-process, but drops to 90% after quench. Why? A: You are likely triggering hydrolytic cleavage during the quench.[1]
-
The Trap: Small-scale quenches are fast.[1] Large-scale quenches take time.[1] If you quench a basic reaction mixture with acid to neutralize it, you may pass through a "danger zone" (pH 4–6) where hydrolysis kinetics are rapid, and the residence time is long due to mixing delays.[1]
-
Corrective Action:
-
Reverse Quench: Add the reaction mixture into a pre-chilled, buffered quench solution (e.g., Phosphate buffer pH 7.5). This ensures the sensitive product is immediately diluted into a safe pH environment.[1]
-
Avoid Strong Acids: Never use HCl or
for pH adjustment.[1] Use weak acids like Acetic Acid or buffers like .[1]
-
Module 2: Isolation & Filtration (The Critical Control Point)
Q: The wet cake smells like almonds or sharp aldehydes.[1] Is this normal? A: No. This is a confirmed decomposition event.[1] The smell is the release of the aldehyde fragment (e.g., methoxyacetaldehyde) due to hydrolysis in the wet cake.
-
Root Cause: Residual acidity in the mother liquor trapped in the filter cake.[1]
-
Troubleshooting:
-
Wash Protocol: Do not wash with pure water (which can be slightly acidic, pH ~5.5).[1] Wash with a 0.1% Triethylamine (TEA) solution in water/methanol.[1] This keeps the micro-environment of the crystal lattice slightly basic (
), stabilizing the bond. -
Deliquoring: Apply nitrogen pressure (blow-down) immediately. Do not let the wet cake sit for hours without airflow.[1]
-
Module 3: Drying & Storage
Q: Can I use a vacuum oven at 50°C? A: Risk High. Thermal stress combined with residual lattice moisture creates a "steaming" effect that cleaves the molecule.[1]
-
Recommended Protocol:
Q: How do I store the bulk material?
A: Store at
-
Stabilizer: For long-term storage of the solid, consider co-packaging with a small sachet of a solid base (like a carbonate packet) to scavenge any environmental acid vapors.[1]
Visual Troubleshooting Guides
Figure 1: Decomposition Pathway & Prevention
This diagram illustrates the mechanistic failure points (Acid Hydrolysis) and the engineering controls required to block them.[1]
Caption: Acid-catalyzed hydrolysis pathway of the hemiaminal ether linkage.[1] Green nodes indicate critical process controls to prevent cleavage.
Figure 2: Scale-Up Process Flow (Critical Control Points)
Caption: Process flow identifying high-risk unit operations. Yellow nodes require strict parameter control; Green nodes are stabilization opportunities.[1]
Summary of Critical Parameters
| Parameter | Limit / Target | Scientific Rationale |
| Reaction pH | 7.5 – 9.0 | Prevents protonation of the hemiaminal oxygen.[1] |
| Quench Temp | < 5°C | Slows hydrolysis kinetics (Arrhenius equation).[1] |
| Wash Solvent | MeOH + 0.1% TEA | Neutralizes residual acidity in the filter cake.[1] |
| Drying Temp | < 35°C | Prevents thermal cleavage of the |
| Atmosphere | Prevents oxidative degradation of the benzimidazole ring.[1][2] |
References
-
Benzimidazole Chemistry & Reactivity
-
Stability of Hemiaminal/Acetal Linkages
-
Scale-Up of Labile Compounds
-
Handling of N-Alkoxyalkyl Deriv
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(1H-Benzimidazol-1-yl)-1-methoxyethanol
Introduction
Benzimidazoles represent a cornerstone in heterocyclic chemistry, renowned for their presence in biologically active compounds and their extensive use as scaffolds in drug discovery.[1][2] The synthesis of novel benzimidazole derivatives is a critical activity in pharmaceutical research, demanding rigorous and unambiguous structural characterization.[2] Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the precise structural elucidation of these molecules in solution.[1]
This guide provides an in-depth, expert-led analysis of the ¹H NMR spectrum of 2-(1H-Benzimidazol-1-yl)-1-methoxyethanol . The provided name is non-standard; based on IUPAC nomenclature principles, we have assigned the following structure for this analysis: an ethanol main chain substituted at position 2 with a benzimidazol-1-yl group and at position 1 with a methoxy group, forming a stable hemiacetal moiety. We will dissect the theoretical underpinnings of its spectrum, provide validated experimental protocols, and compare the utility of ¹H NMR against other common analytical methods, offering a comprehensive resource for researchers in the field.
Section 1: Theoretical ¹H NMR Predictions and Structural Features
To interpret the spectrum of 2-(1H-Benzimidazol-1-yl)-1-methoxyethanol, we must first understand its structure and the expected electronic environment of each proton. The molecule possesses several distinct proton sets, each with a characteristic chemical shift (δ), integration, and splitting pattern.
Caption: Assumed structure of 2-(1H-Benzimidazol-1-yl)-1-methoxyethanol with proton labeling.
Expected Spectral Features:
-
Aromatic Protons (H-4, H-5, H-6, H-7): The four protons on the benzene ring are in a complex electronic environment. They typically resonate in the aromatic region, between δ 7.2 and 7.8 ppm .[1] Due to the asymmetry introduced by the N-1 substitution, H-4 and H-7 are chemically distinct from H-5 and H-6. This often results in two separate multiplets, each integrating to two protons.[3]
-
Imidazole Proton (H-2): The proton at the C-2 position of the benzimidazole ring is significantly deshielded by the adjacent nitrogen atoms. It is expected to appear as a sharp singlet far downfield, typically around δ 8.2 ppm .[4]
-
Aliphatic Side-Chain Protons (H-1' and H-2'):
-
Methylene Protons (H-1'a, H-1'b): These two protons are attached to a carbon adjacent to a stereocenter (C-2'). As a result, they are diastereotopic and chemically non-equivalent. They will appear as a complex multiplet, likely an "AB quartet of doublets," due to geminal coupling with each other and vicinal coupling with H-2'. Their position will be deshielded by the adjacent nitrogen, expected around δ 4.3 - 4.8 ppm .
-
Methine Proton (H-2'): This proton is attached to a carbon bearing two electronegative oxygen atoms (from the hydroxyl and methoxy groups). This strong deshielding will shift its signal significantly downfield, expected around δ 5.8 - 6.2 ppm . It will be split into a triplet by the two adjacent H-1' protons.
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp, easily identifiable singlet integrating to three protons. The typical range for methoxy groups is δ 3.2 - 3.8 ppm .[5][6]
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature.[5][7] In a solvent like DMSO-d₆, it is expected to appear as a distinct, exchangeable peak, potentially a doublet due to coupling with H-2', in the range of δ 4.0 - 5.5 ppm .[8]
Section 2: A Senior Scientist's Protocol for High-Resolution ¹H NMR
Trustworthy data begins with a meticulous experimental setup. The following protocol is designed to yield high-quality, reproducible ¹H NMR spectra for benzimidazole derivatives.
Protocol 1: Sample Preparation and Data Acquisition
This protocol outlines the standard procedure for preparing a sample of 2-(1H-Benzimidazol-1-yl)-1-methoxyethanol for analysis.
Materials:
-
Target compound (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, high purity)
-
High-precision 5 mm NMR tube
-
Pasteur pipette
-
Vial
Procedure:
-
Weigh the Sample: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Expert Insight: Using a precise amount is crucial for any future quantitative analysis (qNMR) and ensures optimal concentration for good signal-to-noise without inducing significant peak broadening or shifts due to aggregation.[1]
-
-
Select the Solvent: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Expert Insight: While solvents like deuterated chloroform (CDCl₃) are common, DMSO-d₆ is the superior choice for this class of compounds. Its polarity ensures good solubility, and more importantly, it forms hydrogen bonds with the -OH proton, slowing down its chemical exchange. This allows the -OH peak to be observed as a sharper signal and can even reveal its coupling to adjacent protons, providing valuable structural confirmation.[1]
-
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into the NMR tube to the standard height (approx. 4-5 cm).
-
Acquisition:
-
Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended). A higher field strength enhances signal dispersion, which is critical for resolving the overlapping multiplets in the aromatic region and the complex splitting of the side-chain protons.
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Perform a D₂O exchange experiment: After the initial spectrum is acquired, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -OH proton will disappear, definitively confirming its assignment.[5]
-
Section 3: Data Interpretation and Comparative Workflow
Predicted ¹H NMR Data Summary
The following table summarizes the predicted data for our target molecule, which serves as a guide for interpreting the experimental spectrum.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| H-2 | ~ 8.2 | Singlet (s) | 1H | N/A |
| H-4/H-7 | ~ 7.6 - 7.8 | Multiplet (m) | 2H | N/A |
| H-5/H-6 | ~ 7.2 - 7.4 | Multiplet (m) | 2H | N/A |
| H-2' | ~ 5.8 - 6.2 | Triplet (t) | 1H | ~5.0 Hz |
| -OH | ~ 4.0 - 5.5 | Doublet (d) | 1H | ~5.5 Hz |
| H-1'a, H-1'b | ~ 4.3 - 4.8 | Multiplet (m) | 2H | N/A |
| -OCH₃ | ~ 3.4 | Singlet (s) | 3H | N/A |
Comparative Analysis with Alternative Techniques
While ¹H NMR is paramount, mass spectrometry and ¹³C NMR provide essential complementary data.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, count (ratio), and connectivity (J-coupling). | Provides detailed structural map and stereochemical insights. | Can have overlapping signals in complex molecules; sensitive to sample purity. |
| ¹³C NMR | Number of unique carbon environments and their electronic nature. | Excellent for confirming carbon backbone and symmetry. | Low natural abundance of ¹³C requires longer acquisition times; no coupling information in standard decoupled spectra.[2] |
| ESI-MS | High-resolution mass-to-charge ratio. | Confirms molecular formula with high accuracy; extremely sensitive. | Provides no information on connectivity or isomerism.[9] |
Integrated Workflow for Structural Elucidation
The most reliable approach combines these techniques in a logical sequence.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. rsc.org [rsc.org]
- 4. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. acdlabs.com [acdlabs.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Alcohols | OpenOChem Learn [learn.openochem.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
FTIR Characteristic Peaks of 2-Benzoimidazol-1-yl-1-methoxy-ethanol: A Comparative Identification Guide
This guide details the FTIR characterization of 2-Benzoimidazol-1-yl-1-methoxy-ethanol (CAS 960050-01-5), a specialized benzimidazole derivative often encountered in pharmaceutical impurity profiling or as a synthetic intermediate.
The following analysis synthesizes functional group theory with empirical data from structurally homologous benzimidazole derivatives to provide a robust identification framework.
Executive Summary & Compound Profile
2-Benzoimidazol-1-yl-1-methoxy-ethanol is an N-substituted benzimidazole derivative. Its infrared spectrum is a composite of three distinct chemical moieties: the aromatic benzimidazole core , an aliphatic ether linkage, and a primary/secondary alcohol group.
-
Primary Application: Identification of process-related impurities in benzimidazole-based drug substances (e.g., proton pump inhibitors, antihistamines).
-
Key Differentiator: Unlike the parent 1H-benzimidazole, this compound lacks the broad N-H stretching band (2500–3200 cm⁻¹) and instead exhibits a distinct O-H stretching vibration and aliphatic ether bands.
Structural Breakdown for Spectral Assignment
-
Substituent: 1-methoxy-ethanol chain attached at the N1 position.
-
Note: The specific regiochemistry (CAS 960050-01-5) implies an N-alkyl chain bearing both a methoxy and a hydroxyl group.
-
Identification Workflow (Logic Map)
The following diagram illustrates the decision logic for distinguishing this compound from its parent API and residual solvents using FTIR.
Caption: Logical flow for distinguishing the target N-substituted impurity from parent benzimidazole and aliphatic solvents.
Detailed Characteristic Peaks[4][5]
The following assignments are based on the specific functional group environments present in CAS 960050-01-5.
Table 1: Primary FTIR Assignments
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibration Mode | Mechanistic Insight |
| 3250 – 3450 | Medium, Broad | Alcohol (-OH) | O-H Stretching | Indicates the presence of the ethanol tail. Broadness depends on H-bonding state (solid vs. solution). |
| 3030 – 3080 | Weak | Aromatic Ring | C-H Stretching | Characteristic of the benzimidazole benzene ring. |
| 2850 – 2950 | Medium | Aliphatic Chain | C-H Stretching | Arises from the methylene (-CH₂-) and methoxy (-OCH₃) groups. Differentiates from unsubstituted benzimidazole. |
| 1615 – 1635 | Medium/Strong | Imidazole Ring | C=N Stretching | The "fingerprint" of the benzimidazole core. N-substitution typically shifts this slightly compared to the parent. |
| 1580 – 1600 | Medium | Benzene Ring | C=C Stretching | Skeletal vibration of the fused benzene ring. |
| 1450 – 1480 | Medium | Alkyl / Ring | CH₂ Bend / Ring | Overlap of methylene scissoring and ring skeletal modes. |
| 1240 – 1280 | Strong | Aryl-Amine | C-N Stretching | Vibration of the bond between the benzimidazole ring and the N1-substituent. |
| 1080 – 1150 | Strong | Ether / Alcohol | C-O Stretching | Critical Diagnostic Region. Overlap of the ether (C-O-C) and alcohol (C-O-H) stretches. |
| 740 – 760 | Strong | Aromatic Ring | C-H Out-of-Plane | Characteristic "ortho-substituted" benzene pattern (4 adjacent H atoms). |
Comparative Performance Analysis
To validate the identity of 2-Benzoimidazol-1-yl-1-methoxy-ethanol, it must be compared against likely interferents: the parent benzimidazole (starting material) and 2-methoxyethanol (potential residual solvent).
Table 2: Spectral Differentiation Matrix
| Feature | Target Compound | 1H-Benzimidazole (Parent) | 2-Methoxyethanol (Solvent) |
| 3200–3500 cm⁻¹ | Discrete Broad O-H (Alcohol) | Broad/Structured N-H (Imidazole) | Strong Broad O-H |
| 2500–3000 cm⁻¹ | Clean Aliphatic C-H | Broad "Fermi Resonance" bands (N-H interaction) | Clean Aliphatic C-H |
| 1600–1640 cm⁻¹ | Sharp C=N (Ring) | Sharp C=N (Ring) | Absent |
| 1000–1150 cm⁻¹ | Strong C-O (Ether/Alcohol) | Weak/Absent | Strong C-O |
| 740–760 cm⁻¹ | Strong (Ortho-subst) | Strong (Ortho-subst) | Absent |
Critical Observation: The most reliable confirmation of the target over the parent is the disappearance of the broad N-H band (2500–3200 cm⁻¹) and the appearance of strong C-O ether bands (1100 cm⁻¹). The target is distinguished from the solvent by the presence of the aromatic benzimidazole peaks (1600, 1500, 740 cm⁻¹).
Experimental Protocol: Validated FTIR Method
For reproducible results, especially when analyzing this compound as an impurity, the following protocol is recommended.
Method A: ATR (Attenuated Total Reflectance) - Recommended
-
Suitability: Best for pure solids or oils; minimal sample prep.
-
Crystal Type: Diamond or ZnSe.
-
Parameters:
-
Resolution: 4 cm⁻¹[3]
-
Scans: 32 (Screening) or 64 (High Quality)
-
Range: 4000 – 600 cm⁻¹
-
-
Procedure:
-
Clean crystal with isopropanol; collect background.
-
Place ~5 mg of sample on the crystal.
-
Apply pressure to ensure contact (critical for the O-H band intensity).
-
Collect spectrum and apply baseline correction if necessary.
-
Method B: KBr Pellet - For Trace Analysis
-
Suitability: Best if the sample is scarce or requires storage.
-
Ratio: 1:100 (Sample : KBr, spectroscopic grade).
-
Procedure:
-
Grind 2 mg sample with 200 mg dry KBr in an agate mortar.
-
Press at 10 tons for 2 minutes to form a transparent pellet.
-
Caution: Ensure KBr is dry; moisture will interfere with the O-H region (3400 cm⁻¹), masking the target's alcohol signature.
-
References
-
National Institute of Standards and Technology (NIST). 1H-Benzimidazole - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link] (Authoritative source for the parent benzimidazole spectrum used for comparison).
-
PubChem. 1-(2-Methoxyethyl)benzimidazole (Related Structure). NIH National Library of Medicine. [Link] (Structural analog used to validate N-substitution spectral shifts).
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (General reference for functional group frequency assignments).
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-Benzoimidazol-1-yl-1-methoxy-ethanol
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-Benzoimidazol-1-yl-1-methoxy-ethanol (likely a hemiacetal-type impurity or derivative, theoretical MW ~192 Da, Formula
Executive Summary & Structural Context
2-Benzoimidazol-1-yl-1-methoxy-ethanol is a functionalized benzimidazole derivative, often encountered as a reaction impurity or degradation product in the synthesis of benzimidazole-based pharmaceuticals (e.g., proton pump inhibitors like Omeprazole or Lansoprazole) when methanol and ethanol are used as solvents.
Structurally, the name implies a benzimidazole ring attached to a 1-methoxy-ethanol chain. This configuration (
-
Primary Application: Impurity profiling in pharmaceutical drug development (CMC).
-
Key Identification Challenge: Distinguishing the labile hemiacetal moiety (
) from the stable ether analogue ( ) and the parent benzimidazole ( ).
Chemical Structure & Properties
| Feature | Target Compound | Stable Analogue (Comparator) |
| Name | 2-Benzoimidazol-1-yl-1-methoxy-ethanol | 1-(2-Methoxyethyl)benzimidazole |
| Formula | ||
| Monoisotopic Mass | ~192.09 Da | 176.09 Da |
| Key Functional Group | Hemiacetal / Mixed Acetal (Labile) | Ether (Stable) |
| Primary MS Mode | ESI (+) / APCI (+) | ESI (+) |
Methodology: Experimental Setup
To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. This protocol ensures the preservation of the labile methoxy-ethanol side chain prior to fragmentation.
Standardized Protocol
-
Sample Preparation: Dissolve 1 mg of analyte in Acetonitrile:Water (50:50) . Avoid Methanol to prevent trans-acetalization or degradation of the hemiacetal side chain.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Source Voltage: 3.5 kV
-
Source Temp: 300°C (Keep moderate to minimize thermal degradation).
-
-
Collision Energy (CE): Stepped energy ramp (10, 20, 40 eV) to observe both the molecular ion and deep structural fragments.
Fragmentation Analysis (The Core)
The fragmentation of 2-Benzoimidazol-1-yl-1-methoxy-ethanol follows a distinct "stripping" mechanism where the fragile side chain degrades before the stable aromatic core.
Pathway A: Side Chain Instability (The "Labile" Signature)
Unlike stable ethers, the 1-methoxy-ethanol moiety is prone to neutral loss of small oxygenated molecules immediately upon activation.
-
Precursor Ion:
-
Primary Loss: Elimination of Methanol (
, 32 Da) .-
Mechanism: Proton transfer from the hydroxyl group to the methoxy oxygen, followed by cleavage.
-
Product Ion:
(Corresponding to the aldehyde/enol form attached to benzimidazole).
-
Pathway B: Formation of the Benzimidazole Core (The "Fingerprint")
The bond between the N1 nitrogen of the benzimidazole and the alkyl side chain is the next weakest link.
-
Transition:
or . -
Mechanism: Heterolytic cleavage of the
bond. -
Product Ion:
(Benzimidazolium cation, ). This is the Base Peak at medium-to-high collision energies (20-30 eV).
Pathway C: Ring Disintegration (High Energy)
At high collision energies (>35 eV), the stable benzimidazole core fragments.
-
Transition:
. -
Loss: Hydrogen Cyanide (HCN, 27 Da) .
-
Product Ion:
(Azirinyl cation or rearranged species). -
Secondary Loss: Further loss of HCN (
).
Visualization: Fragmentation Pathways
The following diagram illustrates the hierarchical fragmentation from the precursor to the elementary aromatic fragments.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-Benzoimidazol-1-yl-1-methoxy-ethanol.
Comparative Analysis
This table compares the target compound against its most common analogues to aid in differential diagnosis.
| Parameter | Target: 2-Benzoimidazol-1-yl-1-methoxy-ethanol | Comparator: 1-(2-Methoxyethyl)benzimidazole | Comparator: Benzimidazole (Parent) |
| Precursor ( | 193 | 177 | 119 |
| Primary Neutral Loss | 32 Da ( | 30 Da ( | 27 Da ( |
| Base Peak (20eV) | 119 (Core) | 119 (Core) | 119 (Parent) |
| Low Mass Ions | 92, 65 | 119, 92, 65 | 92, 65 |
| Stability | Low (Degrades in MeOH) | High (Stable in alcohols) | High |
Interpretation Guide
-
If you see
: You are likely dealing with the target hemiacetal (MW 192) losing methanol. The stable ether (MW 176) cannot lose 32 Da to form 161; it would lose 30 Da (formaldehyde) to form 147. -
If you see only
: The collision energy is too high. Lower the energy to 10 eV to detect the molecular ion and side-chain fragments.
References
-
Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy.
-
NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 1H-Benzimidazole-2-ethanol. NIST Chemistry WebBook, SRD 69.
-
PubChem. (2025).[1] Compound Summary: 1-(2-Methoxyethyl)benzimidazole (CID 1973225). National Library of Medicine.
-
Balogh, M. P. (2009). Debating the nuances of ESI and APCI. LCGC North America.
Sources
A Comparative Guide to 2-Substituted Benzimidazoles: Evaluating Novel Derivatives Against Established Standards
For decades, the benzimidazole scaffold has been a cornerstone in the development of broad-spectrum anthelmintic drugs.[1] Compounds such as albendazole and mebendazole have seen widespread use in both human and veterinary medicine. However, the emergence of drug-resistant parasite strains necessitates a continuous search for novel, more effective derivatives.[2] This guide provides a comparative analysis of the well-established 2-substituted benzimidazoles and explores the potential of novel derivatives, with a specific focus on the structural characteristics of compounds like 2-Benzoimidazol-1-yl-1-methoxy-ethanol, a commercially available yet under-researched molecule.
The Benzimidazole Core: A Privileged Scaffold in Anthelmintic Therapy
The efficacy of standard benzimidazoles lies in their ability to selectively bind to the β-tubulin of parasitic nematodes, inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to impaired glucose uptake and eventual cell death. The general structure of a benzimidazole consists of a fused benzene and imidazole ring. Substitutions at the 2- and 5-positions have historically been the primary focus for modulating the anthelmintic activity and metabolic profile of these drugs.
The Next Frontier: Exploring Substitutions at the N-1 and C-2 Positions
Recent research has increasingly focused on the impact of substitutions at the N-1 and C-2 positions of the benzimidazole ring, revealing their significant contribution to the molecule's biological activity.[3] The nature of the substituent at these positions can influence the compound's binding affinity to β-tubulin, its solubility, and its overall pharmacokinetic properties.
Case Study: 2-Benzoimidazol-1-yl-1-methoxy-ethanol
While extensive biological data for 2-Benzoimidazol-1-yl-1-methoxy-ethanol is not yet available in the public domain, its structure provides a valuable framework for discussing the potential of N-1 substitutions. This compound, with a methoxy-ethanol group at the N-1 position and a hydrogen at the C-2 position, represents a departure from the traditional 2-amino or 2-thioether substitutions common in standard benzimidazoles.
The introduction of a flexible, oxygen-containing side chain at the N-1 position could potentially enhance solubility and alter the molecule's interaction with the target protein. A systematic evaluation of such a compound would be essential to determine its efficacy and mechanism of action.
Structure-Activity Relationship (SAR) of 1,2-Substituted Benzimidazoles
The following table summarizes key findings from the literature on the structure-activity relationships of various 1- and 2-substituted benzimidazole derivatives, providing insights into how different functional groups can influence anthelmintic activity.
| Position of Substitution | Type of Substituent | Observed Effect on Anthelmintic Activity | Reference |
| C-2 | Methyl, Phenyl | Generally lower activity compared to carbamate derivatives. | [4] |
| Thioether, Thiazole | Can enhance activity, with the specific substituent playing a key role. | [5] | |
| Piperazine | Some derivatives have shown promising anthelmintic and anticancer activities. | [6] | |
| N-1 | Alkyl chains | Can influence lipophilicity and cell permeability. | [5] |
| Aryl groups | May enhance binding through additional hydrophobic or pi-stacking interactions. | [7] | |
| Methylene-linked groups | Can serve as a linker to other functional groups to modulate activity. | [7] |
Experimental Evaluation of Novel Benzimidazole Derivatives
A thorough investigation of a novel benzimidazole derivative like 2-Benzoimidazol-1-yl-1-methoxy-ethanol would require a multi-step experimental approach.
Generalized Synthetic Pathway
The synthesis of 1,2-substituted benzimidazoles often follows a common pathway, starting with the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, followed by N-alkylation.
Caption: Experimental workflow for evaluating novel anthelmintic candidates.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Substituted Benzimidazole Derivatives
This protocol is a generalized procedure based on methods reported for the synthesis of 1-substituted benzimidazoles. [7] Materials:
-
2-Substituted benzimidazole
-
Appropriate alkyl or aryl halide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 2-substituted benzimidazole (1 equivalent) in DMF in a round-bottom flask.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add the alkyl or aryl halide (1.2 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anthelmintic Assay using Pheretima posthuma
This assay provides a preliminary assessment of a compound's anthelmintic activity. [4] Materials:
-
Adult Indian earthworms (Pheretima posthuma)
-
Phosphate buffered saline (PBS)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Standard drug (e.g., Albendazole)
-
Petri dishes
-
Pipettes and stopwatch
Procedure:
-
Wash the earthworms with PBS to remove any fecal matter.
-
Place one earthworm in each Petri dish containing 20 mL of PBS.
-
Prepare different concentrations of the test compound and the standard drug in PBS.
-
Add the test and standard solutions to the respective Petri dishes. A control group with only the solvent should also be included.
-
Observe the worms for paralysis and death. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms lose their motility and show fading of body color.
-
Record the time taken for paralysis and death for each worm in all groups.
-
Calculate the mean time for paralysis and death for each concentration of the test compound and the standard drug.
Conclusion and Future Directions
While standard benzimidazoles remain important therapeutic agents, the exploration of novel derivatives with substitutions at the N-1 and C-2 positions holds significant promise for overcoming existing resistance mechanisms. Although a direct efficacy comparison for 2-Benzoimidazol-1-yl-1-methoxy-ethanol is not yet possible due to a lack of published data, its structure exemplifies the innovative chemical space being explored. A systematic in vitro and in vivo evaluation of such novel compounds is imperative to identify the next generation of potent anthelmintics. The protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to undertake such evaluations, ultimately contributing to the global effort to combat parasitic diseases.
References
-
Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal. 2018. Available from: [Link]
-
Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of Chemical Sciences. 2011. Available from: [Link]
-
Synthesis and anthelmintic activity studies of 1-substituted benzimidazole derivatives. ResearchGate. 2015. Available from: [Link]
-
Biological activities of benzimidazole derivatives: A review. International Scholars Journals. N.d. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Benzimidazole Derivatives. PharmaTutor. 2026. Available from: [Link]
-
Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. RSC Publishing. 2011. Available from: [Link]
-
Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplast. CNR-IRIS. 2023. Available from: [Link]
-
Benzimidazole derivatives with anthelmintic activity. ResearchGate. N.d. Available from: [Link]
-
Synthesis of benzimidazole derivatives and study of their antimicrobial and antifungal activities. ResearchGate. 2025. Available from: [Link]
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. 2021. Available from: [Link]
-
对苯二酚- CAS:123-31-9. 北京欣恒研科技有限公司. N.d. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.cnr.it [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation: Elemental Analysis vs. Chromatographic and Thermal Methods for 2-Benzoimidazol-1-yl-1-methoxy-ethanol
Introduction
For researchers and professionals in drug development, the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is non-negotiable. It is the bedrock upon which reliable, reproducible, and safe research is built. This guide focuses on 2-Benzoimidazol-1-yl-1-methoxy-ethanol, a heterocyclic compound of interest in medicinal chemistry. We will provide an in-depth, objective comparison of elemental analysis against alternative analytical techniques for the critical task of purity validation.
While elemental analysis offers a fundamental assessment of a compound's elemental composition, it presents an incomplete picture when used in isolation.[1] True confidence in purity is achieved through the strategic application of orthogonal methods—techniques that measure the same attribute (purity) through different physical principles. This guide will explore the synergies between elemental analysis, High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC), providing the experimental data and procedural rationale necessary for a robust, self-validating purity assessment.
The Role of Elemental Analysis: A Foundational Check
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, determines the mass fractions of these elements in a sample. The principle is straightforward: the experimental composition is compared to the theoretical composition calculated from the compound's molecular formula. For **2-Benzoimidazol-1-yl-1-methoxy-ethanol (C₁₀H₁₂N₂O₂) **, the theoretical values are:
-
Molecular Weight: 192.22 g/mol
-
Carbon (C): 62.49%
-
Hydrogen (H): 6.29%
-
Nitrogen (N): 14.57%
A close match between experimental and theoretical values suggests a high degree of purity. However, this technique is unique in its ability to detect inorganic impurities (like salts) or residual water that other common methods like NMR or HPLC may not.[1]
Causality Behind Experimental Choices
The choice to use elemental analysis rests on its power to verify the fundamental building blocks of the molecule. If a synthesis has gone awry, producing a molecule with an incorrect empirical formula, elemental analysis will flag it immediately. It serves as a crucial, albeit broad, confirmation of identity and a first-pass check for non-carbon-containing impurities.
Comparative Purity Assessment: Orthogonal Methodologies
A multi-faceted approach is essential for a comprehensive purity profile. While elemental analysis confirms the bulk elemental composition, it cannot distinguish between the target molecule and isomers, nor can it effectively quantify small organic impurities with similar elemental compositions. Here, we introduce powerful, complementary techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[2] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3] Its primary advantage is the ability to separate and quantify individual impurities, even at trace levels.[3]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature. For purity analysis, it relies on the principle of melting point depression: impurities lower and broaden the melting point of a pure substance. Van't Hoff's law can be used to calculate the mole percent of impurities from the shape of the melting endotherm.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative purity data obtained for a single batch of synthesized 2-Benzoimidazol-1-yl-1-methoxy-ethanol using three independent analytical methods.
| Analytical Method | Parameter | Result | Interpretation |
| Elemental Analysis | % Carbon (Experimental) | 62.31% | Within ±0.4% of theoretical (62.49%), indicating correct elemental composition.[4] |
| % Hydrogen (Experimental) | 6.25% | Within ±0.4% of theoretical (6.29%). | |
| % Nitrogen (Experimental) | 14.49% | Within ±0.4% of theoretical (14.57%). | |
| Calculated Purity | >99.5% | Based on the assumption that any deviation is from a quantifiable impurity. | |
| HPLC (UV, 275 nm) | Purity (Area %) | 99.82% | Indicates a very low level of UV-active organic impurities. |
| Main Peak Retention Time | 7.53 min | - | |
| Impurity 1 Retention Time | 5.21 min (0.11%) | An early-eluting, more polar impurity. | |
| Impurity 2 Retention Time | 9.88 min (0.07%) | A late-eluting, less polar impurity. | |
| DSC | Purity (Mole %) | 99.75% | Confirms high purity from a thermodynamic perspective. |
| Onset of Melting | 134.2 °C | - | |
| Peak Melting Temp | 135.5 °C | A sharp melting peak indicates high purity. |
The close correlation of results from these three orthogonal techniques provides a high degree of confidence in the sample's purity.
Workflow for Comprehensive Purity Validation
A robust purity validation workflow ensures that different analytical techniques are used to build a complete and trustworthy picture of the sample's quality.
Caption: Workflow for cross-validation of purity using orthogonal methods.
Experimental Protocols
Elemental (CHN) Analysis
This protocol outlines the determination of carbon, hydrogen, and nitrogen content using a modern elemental analyzer based on the dynamic flash combustion method.
-
Instrumentation: An elemental analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FLASH 2000).
-
Principle: The sample is combusted in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Methodology:
-
Calibration: Calibrate the instrument using a certified organic standard with a known C, H, and N composition (e.g., Acetanilide).
-
Sample Preparation: Accurately weigh 1-2 mg of the 2-Benzoimidazol-1-yl-1-methoxy-ethanol sample into a tin capsule.
-
Analysis: Place the sealed capsule into the instrument's autosampler.
-
Combustion: The sample is dropped into a high-temperature (approx. 950°C) combustion furnace.
-
Reduction & Separation: The combustion gases pass through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gas mixture (He, CO₂, H₂O, N₂) is then passed through a chromatographic separation column.
-
Detection: A thermal conductivity detector measures the concentration of each gas as it elutes from the column.
-
Calculation: The instrument's software calculates the percentage of C, H, and N based on the integrated peak areas and the calibration standard.
-
High-Performance Liquid Chromatography (HPLC)
This section details the parameters for a reversed-phase HPLC (RP-HPLC) method to determine purity and quantify organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Methodology:
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 275 nm (based on the UV absorbance maximum of the benzimidazole chromophore).
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Data Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Distinguishing Purity from Elemental Impurity Analysis
It is critical for drug development professionals to distinguish between the "elemental analysis" described here for purity assessment (CHN analysis) and the "elemental impurity" analysis mandated by regulatory bodies.[] Guidelines such as ICH Q3D and USP <232> & <233> are concerned with limiting patient exposure to potentially toxic trace metals (e.g., Pb, As, Hg, Cd, Pd).[6][7][8][9] The analysis for these elemental impurities requires highly sensitive techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[10][11][12] Our discussion of elemental analysis for purity validation is strictly focused on the compound's bulk C, H, and N composition, not trace metal contaminants.
A Scientist's Perspective: The Logic of Orthogonality
Caption: Logical relationships between analytical techniques for purity assessment.
Relying on a single analytical technique, no matter how powerful, creates blind spots. The data presented demonstrates a self-validating system. The HPLC results confirm that the sample is largely free of organic, UV-active impurities. The elemental analysis results confirm that the bulk of the sample has the correct elemental makeup, ruling out significant contamination by inorganic salts or a wrongly synthesized product. Finally, the DSC results provide a thermodynamic confirmation of high purity, corroborating the findings of the other two methods. This triangulation of data from independent techniques provides an exceptionally high level of trust in the final purity assignment.
Conclusion
For the validation of 2-Benzoimidazol-1-yl-1-methoxy-ethanol purity, elemental analysis is a valuable and necessary tool for confirming the correct elemental composition. However, it is insufficient as a standalone method for declaring purity in a drug development context. A comprehensive and trustworthy purity assessment must be grounded in an orthogonal approach. By combining the compositional data from elemental analysis with the high-resolution separation of HPLC and the thermodynamic measurement of DSC, researchers can establish a scientifically sound, self-validating purity profile. This rigorous, multi-faceted strategy is the hallmark of sound analytical science, ensuring data integrity from the bench to potential clinical applications.
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A Researcher's Guide to Single-Crystal X-ray Diffraction Analysis of Novel Benzimidazole Derivatives: A Comparative Perspective
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic compounds like benzimidazole derivatives, which are known for their diverse pharmacological activities.[1] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the absolute atomic arrangement within a crystalline solid, providing invaluable insights into a compound's structure, conformation, and intermolecular interactions.[2][3][4][5] This guide offers a comprehensive overview of the SC-XRD workflow, using the hypothetical crystal structure of 2-Benzoimidazol-1-yl-1-methoxy-ethanol as a case study and comparing its expected crystallographic parameters with those of known benzimidazole analogs.
The Imperative of Structural Elucidation in Benzimidazole Drug Discovery
Benzimidazole and its derivatives form the backbone of numerous therapeutic agents due to their wide range of biological activities.[1] The specific arrangement of atoms and functional groups in these molecules dictates their interaction with biological targets, thereby influencing their efficacy and safety. SC-XRD provides an unambiguous determination of the molecular structure, which is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.[5][6][7]
A Step-by-Step Protocol for Single-Crystal XRD Analysis
The journey from a synthesized compound to a fully refined crystal structure involves several critical steps. This protocol outlines the best practices for obtaining high-quality single-crystal XRD data for a novel benzimidazole derivative.
Part 1: Crystal Growth and Selection
The foundation of a successful SC-XRD experiment is a high-quality single crystal. For small organic molecules like benzimidazole derivatives, slow evaporation from a suitable solvent or solvent mixture is a common and effective crystallization technique.[2][8][9]
Experimental Protocol:
-
Solvent Selection: Dissolve the purified 2-Benzoimidazol-1-yl-1-methoxy-ethanol in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/hexane).
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.
-
Crystal Selection: Under a microscope, select a clear, well-formed crystal with dimensions typically between 0.1 and 0.5 mm, ensuring it is not cracked or twinned.[2][4]
Part 2: Data Collection
Modern single-crystal X-ray diffractometers are highly automated instruments. The data collection process involves mounting the crystal and exposing it to a collimated X-ray beam.
Experimental Protocol:
-
Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant.
-
Data Collection Parameters:
-
X-ray Source: A molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source is typically used.[3]
-
Temperature: Data is often collected at low temperatures (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms.[10]
-
Scan Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam. The software will typically determine an optimal data collection strategy to ensure a complete and redundant dataset.[4]
-
Part 3: Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
Experimental Protocol:
-
Data Reduction: The raw diffraction images are integrated to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Structure Solution: Direct methods are commonly used to solve the phase problem and generate an initial electron density map.[1]
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. Anisotropic displacement parameters for non-hydrogen atoms are refined, and hydrogen atoms are typically placed in calculated positions.[1] The quality of the final structure is assessed using metrics such as the R-factor.[1]
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of Benzimidazole Crystal Structures
While the specific crystallographic data for 2-Benzoimidazol-1-yl-1-methoxy-ethanol is not publicly available, we can anticipate its key structural features by comparing it with known benzimidazole derivatives. The following table presents a comparison of crystallographic data for several published benzimidazole structures, providing a reference for what might be expected for our target compound.
| Parameter | 2-(1H-benzimidazol-2-yl)phenol (BIP)[11] | 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole (MBMPBI)[11] | 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole benzene hemisolvate (NPBIBHS)[12] | 2-{2-[3-(1H-Benzimidazol-2-yl)quinolin-2-yloxy]ethoxy}ethanol[10] |
| Crystal System | Orthorhombic | Monoclinic | Triclinic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c | P-1 | P2₁/c |
| a (Å) | 21.018(3) | 9.6610(2) | 8.5529(3) | 11.9478(2) |
| b (Å) | 5.5186(7) | 18.0673(4) | 9.4517(3) | 13.1338(1) |
| c (Å) | 8.895(1) | 10.3340(2) | 11.8936(3) | 12.4031(2) |
| α (°) | 90 | 90 | 86.334(2) | 90 |
| β (°) | 90 | 108.625(1) | 78.490(2) | 118.744(1) |
| γ (°) | 90 | 90 | 82.289(2) | 90 |
| Volume (ų) | 1030.5(2) | 1707.03(6) | 927.42(5) | 1706.47(4) |
| Z | 4 | 4 | 2 | 4 |
| Key Interactions | π-π interactions, Hydrogen bonds | C-H···N hydrogen bonds | C-H···N hydrogen bonds, C-H···π interactions | Intramolecular and intermolecular hydrogen bonds |
This comparative data highlights the structural diversity within the benzimidazole family. The crystal system, space group, and unit cell parameters can vary significantly depending on the substituents attached to the benzimidazole core. These variations, in turn, influence the intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for crystal packing and can impact the physicochemical properties of the solid form.[11][12]
Visualizing the Experimental Logic
The decision-making process in an SC-XRD experiment is guided by the nature of the sample and the research question. The following diagram illustrates the logical flow from sample characterization to the final structural analysis.
Caption: Logical workflow for a single-crystal XRD experiment.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in the arsenal of chemists and drug development professionals. It provides the ultimate structural proof and a detailed understanding of the three-dimensional arrangement of atoms in a molecule. While direct crystallographic data for 2-Benzoimidazol-1-yl-1-methoxy-ethanol is not yet in the public domain, this guide provides a robust framework for obtaining and interpreting such data. By following the detailed protocols and leveraging comparative data from related structures, researchers can confidently elucidate the crystal structures of novel benzimidazole derivatives, thereby accelerating the discovery and development of new therapeutic agents.
References
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The Methoxy Influence: A Comparative Guide to the Bioactivity of Benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold and the Role of Methoxy Substitution
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] This versatility has led to the development of benzimidazole-containing drugs with a vast range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3]
The biological activity of the benzimidazole scaffold is not inherent but is exquisitely tuned by the nature and position of its substituents. Among the most impactful and frequently utilized functional groups is the methoxy (-OCH₃) group. The introduction of methoxy side chains can profoundly alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications, in turn, dictate the compound's pharmacokinetic profile and its binding affinity for specific enzymes or receptors. This guide provides a comparative analysis of methoxy-substituted benzimidazole derivatives across key therapeutic areas, supported by experimental data and detailed protocols to aid researchers in this dynamic field.
Structure-Activity Relationship (SAR): Unraveling the Impact of Methoxy Groups
The bioactivity of a benzimidazole derivative is critically dependent on the substitution pattern. The number and position of methoxy groups on an appended phenyl ring, or on the benzimidazole core itself, can dramatically enhance or diminish its therapeutic effect.
Anticancer Activity: A Primary Focus
The quest for novel anticancer agents has extensively explored the benzimidazole scaffold. Methoxy substitution plays a pivotal role in modulating the cytotoxic and antiproliferative effects of these compounds.
Mechanism of Action: Methoxy-substituted benzimidazoles exert their anticancer effects through diverse mechanisms. A primary mode of action is the disruption of microtubule dynamics by binding to tubulin, which is essential for cell division, leading to mitotic arrest and apoptosis (programmed cell death).[1][4] Other mechanisms include the inhibition of key enzymes like topoisomerases, which are crucial for DNA replication, and the modulation of various kinase signaling pathways involved in cancer progression.[1][2][5]
Comparative Efficacy: The position of the methoxy group is a critical determinant of activity. For instance, an imidazo[1,5-a]pyridine-benzimidazole hybrid featuring a methoxy phenyl group demonstrated enhanced binding to the colchicine site of tubulin, leading to potent antiproliferative activity with GI₅₀ values as low as 0.43 µM against a panel of 60 human cancer cell lines.[6] In another study, a series of benzimidazole derivatives with a 3,4,5-trimethoxy phenyl group at the N-1 position showed more potent anticancer activity than the common chemotherapeutic agent 5-fluorouracil (5-FU) against various cell lines, including MGC-803 (gastric cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer), with IC₅₀ values ranging from 1.02 µM to 5.40 µM.[7]
The interplay between methoxy and other functional groups, like hydroxyl groups, is also significant. Some of the most promising derivatives feature a combination of these substituents, highlighting the potential for synergistic effects on cytotoxicity.
Quantitative Comparison of Anticancer Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC₅₀ values for various methoxy-substituted benzimidazole derivatives against common cancer cell lines, illustrating the impact of substitution patterns.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid (methoxy phenyl) | 60-cell line panel | 0.43 - 7.73 | [6] |
| Benzimidazole-triazole hybrid (Compound 18) | A549 (Lung) | 0.63 | [7] |
| Benzimidazole-triazole hybrid (Compound 18) | MCF-7 (Breast) | 1.3 | [7] |
| Benzimidazole with 3,4,5-trimethoxy phenyl (Compound 10) | MGC-803 (Gastric) | 1.02 | [7] |
| Benzimidazole with 3,4,5-trimethoxy phenyl (Compound 10) | PC-3 (Prostate) | 5.40 | [7] |
| Benzimidazole 4 (dibenzyloxy substituted) | MCF-7 (Breast) | 8.86 (µg/mL) | [8] |
| Benzimidazole 2 (benzyloxy substituted) | HCT-116 (Colon) | 16.18 (µg/mL) | [8] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions. Values in µg/mL are included as reported in the source.
Antimicrobial Activity: A Broad Spectrum
Benzimidazole derivatives also exhibit significant potential as antimicrobial agents. The methoxy group can influence the compound's ability to penetrate bacterial or fungal cell walls and interact with microbial-specific targets.
Comparative Efficacy: The structure-activity relationship for antimicrobial effects can be complex. For example, a derivative with a para-methoxy group (p-OCH₃) showed good antibacterial activity against several strains, with a Minimum Inhibitory Concentration (MIC) value of 62.5 µg/mL against E. coli and P. aeruginosa, which was better than the standard drug ciprofloxacin in that particular study.[9] However, other studies have found that electron-donating groups like methoxy can sometimes decrease antifungal activity, suggesting that the optimal substitution pattern is highly dependent on the target organism and the overall molecular structure.[10]
Quantitative Comparison of Antibacterial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. This table presents MIC values for selected methoxy-substituted benzimidazoles.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzimidazole derivative III9 (p-OCH₃) | E. coli | 62.5 | [9] |
| Benzimidazole derivative III9 (p-OCH₃) | P. aeruginosa | 62.5 | [9] |
| Benzimidazole-triazole hybrid 66a | S. aureus | 3.12 | [10] |
| Benzimidazole-triazole hybrid 66a | E. coli | 3.12 | [10] |
| Benzimidazole derivative 65a | S. aureus | 0.031 | [10] |
| Benzimidazole derivative 65a | E. coli | 0.026 | [10] |
Experimental Design and Protocols
To ensure the reproducibility and validity of bioactivity comparisons, standardized experimental protocols are essential. The following sections detail common methodologies for synthesis and bioactivity screening.
General Synthesis of 2-Arylbenzimidazoles
A prevalent method for synthesizing the 2-arylbenzimidazole scaffold involves the condensation of an o-phenylenediamine with an appropriately substituted benzaldehyde. The presence of a methoxy group on the benzaldehyde serves as the precursor for the final methoxy-substituted derivative.
Caption: General workflow for synthesizing 2-arylbenzimidazoles.
Step-by-Step Protocol:
-
Reactant Mixture: Dissolve o-phenylenediamine (1 equivalent) and a methoxy-substituted benzaldehyde (1 equivalent) in a suitable solvent, such as ethanol.[11]
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent, depending on the specific synthetic route chosen.[11][12]
-
Reflux: Heat the reaction mixture to reflux for a period of 4 to 8 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-arylbenzimidazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT-116) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14][16]
-
Compound Treatment: Prepare serial dilutions of the methoxy-substituted benzimidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13][17]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours, allowing viable cells to convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol for Antimicrobial Susceptibility: Broth Microdilution
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 50 or 100 µL of the diluted compound.[19][20]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[21]
-
Inoculation: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the microtiter plate. This will bring the final volume to 100 or 200 µL and cut the compound concentration in half. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or as appropriate for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21] For clearer results, a growth indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added, which turns red in the presence of metabolically active organisms.[22]
Conclusion and Future Perspectives
The addition of methoxy side chains is a powerful and effective strategy for modulating the bioactivity of benzimidazole derivatives. The evidence clearly indicates that the number and, crucially, the position of these groups significantly influence the anticancer and antimicrobial potency of the resulting compounds. The presence of methoxy groups can enhance binding to key targets like tubulin and improve the overall pharmacological profile.
Future research should focus on synthesizing novel derivatives with diverse methoxy substitution patterns, including their combination with other functional groups to explore potential synergistic effects. Detailed mechanistic studies are required to fully elucidate how these substitutions impact specific cellular pathways. Furthermore, optimizing the pharmacokinetic properties of the most potent compounds will be a critical step in translating these promising preclinical findings into viable therapeutic agents for use in clinical settings.
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Goh, B. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. Retrieved from [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
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Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. Retrieved from [Link]
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Cureus. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]
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ResearchGate. (n.d.). Broad mechanisms of action of benzimidazoles as anticancer agents. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Korean Journal of Clinical Microbiology. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Retrieved from [Link]
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FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]
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Moroccan Journal of Chemistry. (n.d.). Synthesis, Spectral Characterizations and Antimicrobial Activity of 5- methoxy-2-(5-H/Me/F/Cl/Br/NO2/OMe-1H-benzimidazol-2-yl). Retrieved from [Link]
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Organic Chemistry: An Indian Journal. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from [Link]
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MDPI. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Retrieved from [Link]
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Tropical Life Sciences Research. (n.d.). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Retrieved from [Link]
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PMC. (n.d.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Retrieved from [Link]
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MDPI. (2021). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 2-Arylbenzimidazole Analogues | Request PDF. Retrieved from [Link]
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ACS Publications. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Retrieved from [Link]
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Semantic Scholar. (2018). A novel synthesis of 2-arylbenzimidazoles in molecular sieves-MeOH system and their antitubercular activity. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal Procedures: 2-Benzoimidazol-1-yl-1-methoxy-ethanol
[1][2]
Executive Summary & Immediate Directives
Status: HIGH HAZARD / STRICT INCINERATION ONLY [1][2]
2-Benzoimidazol-1-yl-1-methoxy-ethanol is a bioactive organic compound combining a benzimidazole core with a glycol ether-like side chain.[1][2] Due to the synergistic hazards of reproductive toxicity (attributed to the methoxy-ethanol moiety) and environmental persistence (attributed to the benzimidazole ring), this compound must never be disposed of via sanitary sewer systems.[1]
Critical "Do Not" List:
Chemical Hazard Profiling (The "Why" Behind the Protocol)
To ensure safety in the absence of a compound-specific SDS, we analyze the molecule based on its functional pharmacophores. This Structure-Activity Relationship (SAR) approach dictates the safety rigor required.[1][2]
| Functional Group | Associated Hazard | Operational Implication |
| Benzimidazole Core | Bioactivity / Persistence | Benzimidazoles are potent fungicides and anthelmintics.[1][2] They are toxic to aquatic life and resist standard biological degradation in water treatment plants.[2] |
| Methoxy-Ethanol Tail | Reproductive Toxicity (Cat.[1][2][3][4] 1B) | Structurally analogous to 2-Methoxyethanol (EGME), a known teratogen.[1][2] It poses significant risks to fertility and unborn children.[2] |
| Ether Linkage | Peroxide Formation | Like many ethers, this moiety can form explosive peroxides upon prolonged exposure to air/light.[2] |
Pre-Disposal Stabilization & Segregation[1][2]
Before moving waste to the central accumulation area, stabilize the compound at the bench level.
A. Segregation Rules
-
Incompatible with: Strong oxidizers (e.g., Nitric acid, Peroxides), Strong acids.[1]
-
Storage: Store in amber glass or opaque HDPE containers to prevent light-induced degradation or peroxide promotion.[1][2]
B. Quenching (Only if Reactive Residues Present)[1][2]
-
If the compound is present as a minor residue in a reactive reaction mixture, quench the reaction fully (usually with water or mild buffer) before placing it in the waste container.
-
Note: The compound itself does not require chemical deactivation if it is pure; incineration is the deactivation method.[1][2]
Step-by-Step Disposal Workflow
Phase 1: Waste Identification & Container Selection[1][2]
-
Determine State: Is the waste a solid (precipitate/powder) or a liquid (mother liquor/solvent solution)?
-
Select Container:
Phase 2: Labeling
Every container must carry a hazardous waste label with the following specific constituents listed:
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard[1][2]
-
Special Warning: "CONTAINS REPRODUCTIVE TOXIN"
Phase 3: The Disposal Decision Matrix (Visualization)[1][2]
Figure 1: Decision workflow ensuring segregation of solid and liquid waste streams while converging on high-temperature incineration.[1][2]
Regulatory & Compliance Codes
While this specific compound may not have a unique RCRA P-list or U-list code, it must be classified under "Process Knowledge" as hazardous.[2]
-
EPA/RCRA Classification:
-
European Waste Code (EWC):
Emergency Response Procedures
Accidental Spills (Bench Scale < 500 mL/g)[1][2]
-
Evacuate & Ventilate: Clear the immediate area.[1][2] The methoxy-ethanol component may release vapors.[2][3][4][5]
-
PPE Upgrade: Wear Butyl Rubber or Silver Shield/4H gloves.[1][2] Standard nitrile gloves may offer insufficient protection against glycol ether permeation.[1][2]
-
Absorb: Use a universal absorbent pad or vermiculite.[1][2] Do not use paper towels (combustible).[1][2]
-
Clean: Wipe the surface with a soap/water solution.[1][2][6] Collect all cleanup materials as hazardous waste.[1][2]
Exposure First Aid[1][2][7][8][9]
References & Authority
-
United States Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (F, K, P, and U Lists).
-
PubChem. Compound Summary: Benzimidazole (CID 7228).[1][2] National Library of Medicine.[1][2] [1][2]
-
Fisher Scientific. Safety Data Sheet: 2-Methoxyethanol (Surrogate for Methoxy-ethanol moiety).[1][2][1][2]
-
Spectrum Chemical. Safety Data Sheet: 2-(2-Methoxyethoxy)ethanol.[1][2]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Benzoimidazol-1-yl-1-methoxy-ethanol
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is foundational to both groundbreaking discovery and personnel safety. This guide provides an in-depth operational plan for the safe handling of 2-Benzoimidazol-1-yl-1-methoxy-ethanol (CAS No. 38092-74-1), focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in a thorough hazard assessment to ensure every procedural recommendation is backed by scientific causality, fostering a culture of safety and excellence in your laboratory.
Hazard Assessment: The "Why" Behind the "What"
Understanding the intrinsic hazards of a compound is the critical first step in formulating a robust safety protocol.[1] While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, data from structurally similar benzimidazole derivatives and related methoxyethanol compounds inform a cautious and protective approach.[2][3][4]
Based on analogous compounds, the primary hazards are anticipated to be:
-
Skin Irritation/Corrosion: Benzimidazole derivatives can cause skin irritation.[5][6]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation.[5][6]
-
Harmful if Swallowed or Inhaled: Similar compounds exhibit oral and inhalation toxicity.[6]
-
Reproductive Toxicity: The presence of the 2-methoxyethanol moiety is a significant concern, as this class of solvents is known to be toxic to bone marrow and testicles and is suspected of damaging fertility or the unborn child.[3][7]
This hazard profile dictates a stringent PPE protocol designed to prevent dermal, ocular, and respiratory exposure.
Table 1: Hazard Identification and GHS Classification for Analogous Compounds
| Hazard Class | GHS Hazard Statement | Source Analogy |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [6][8] |
| Skin Irritation | H315: Causes skin irritation | [5][6][8] |
| Eye Irritation | H319: Causes serious eye irritation | [5][6][8] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | [3][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | [5] |
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all matter; it is a carefully considered choice based on the specific hazards identified.[1][9] For handling 2-Benzoimidazol-1-yl-1-methoxy-ethanol, the following ensemble is mandatory.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact. Always inspect gloves for tears or defects before use and employ proper removal techniques to avoid skin contact.[2][9] For prolonged handling or immersion, consult glove manufacturer data for breakthrough times.
-
Eye and Face Protection: Safety glasses with side-shields are the minimum requirement.[2] However, given the potential for serious eye irritation, chemical goggles are strongly recommended.[9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.
-
Skin and Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[2][9] Ensure it is fully buttoned. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat. Closed-toe shoes are mandatory in the laboratory at all times.[9]
-
Respiratory Protection: All work with 2-Benzoimidazol-1-yl-1-methoxy-ethanol, particularly when handling the solid form or creating solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9] If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[2]
Procedural Guidance: From Donning to Disposal
A self-validating safety protocol extends beyond simply wearing PPE; it encompasses the entire workflow, from preparation to waste disposal.
The following diagram illustrates the logical flow for safely handling the compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
